Chlormephos
Description
This compound is an organic thiophosphate, an organothiophosphate insecticide and an organochlorine insecticide. It has a role as an agrochemical and an EC 3.1.1.7 (acetylcholinesterase) inhibitor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3 | |
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InChI Key |
QGTYWWGEWOBMAK-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOP(=S)(OCC)SCCl | |
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Molecular Formula |
C5H12ClO2PS2 | |
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DSSTOX Substance ID |
DTXSID1037511 | |
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Molecular Weight |
234.7 g/mol | |
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Physical Description |
Chlormephos is a colorless liquid. Used as a soil insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Water-white liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
178 to 185 °F at 0.1 mmHg (EPA, 1998), 81-85 °C at 0.1 mm Hg | |
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Flash Point |
>100 °C | |
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Solubility |
60 mg/l water at 20 °C, Miscible with most organic solvents, Solubility in water, g/100ml at 20 °C: 0.006 (very poor) | |
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Density |
1.26 (EPA, 1998) - Denser than water; will sink, 1.260 at 20 °C, Relative density (water = 1): 1.26 | |
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Vapor Pressure |
0.0056 mmHg at 86 °F (EPA, 1998), 7.6 Pa at 30 °C, Vapor pressure at 20 °C: negligible | |
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Impurities |
... major impurity ethion. /Technical material circa 85%/ | |
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Color/Form |
Colorless liquid, Pale-colored liquid. | |
CAS No. |
24934-91-6 | |
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Foundational & Exploratory
Chlormephos: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormephos is an organothiophosphate insecticide known for its efficacy against soil-dwelling insects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties of this compound. It details the mechanism of action, focusing on the inhibition of acetylcholinesterase, and outlines its metabolic and environmental degradation pathways. Furthermore, this guide presents detailed experimental protocols for the synthesis, analysis of residues, and assessment of its acute toxicity, serving as a critical resource for researchers in toxicology, environmental science, and pesticide development.
Chemical Identity and Structure
This compound, with the IUPAC name S-(Chloromethyl) O,O-diethyl phosphorodithioate, is a colorless liquid organothiophosphate.[1][2][3] Its chemical structure is characterized by a phosphorodithioate core with two ethyl groups and a chloromethylthio side chain.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate | [3] |
| CAS Number | 24934-91-6 | [4] |
| Molecular Formula | C5H12ClO2PS2 | [4] |
| Molecular Weight | 234.71 g/mol | [2] |
| SMILES | CCOP(=S)(OCC)SCCl | [1] |
| InChI | InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3 | [1] |
| InChIKey | QGTYWWGEWOBMAK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
This compound is a colorless liquid with low solubility in water but is miscible with most organic solvents.[2][4] It is relatively stable in neutral and weakly acidic media but hydrolyzes in alkaline conditions.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical State | Colorless liquid | [2] |
| Boiling Point | 81-85 °C at 0.1 mmHg | [2][4] |
| Density | 1.260 g/cm³ | [2][4] |
| Vapor Pressure | 0.0056 mmHg at 30 °C | [5] |
| Water Solubility | 60 mg/L at 20 °C | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.04 | [6] |
Biological Activity and Mechanism of Action
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][6] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).
The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting overstimulation of the nervous system leads to a range of toxic effects, including muscle spasms, paralysis, and ultimately, death.[3]
Toxicology
This compound is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[6][7]
Table 3: Toxicological Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 7 mg/kg | [4] |
| LD50 | Rat | Dermal | 27 mg/kg | [4] |
| LD50 | Rabbit | Dermal | >1600 mg/kg | [2] |
| LC50 | Rat | Inhalation (4h) | 88 mg/L | [7] |
| LC50 | Harlequin fish (96h) | - | 2.5 mg/L | [1] |
Metabolism and Degradation
Metabolic Pathway
In rats, this compound is rapidly metabolized and almost completely eliminated in the urine within 24 hours. The primary metabolites are diethyl phosphate and diethyl phosphorothioate.[1] The main soil metabolite of this compound is ethion.[2]
Environmental Fate
This compound is not expected to be persistent in soil, with a reported half-life of 28 days in sandy loam soil.[1] Its moderate aqueous solubility and low volatility suggest a low potential for leaching into groundwater.[6] Degradation in the environment can occur through hydrolysis and microbial action.[8]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the reaction of an alkali salt of O,O-diethyldithiophosphoric acid with bromochloromethane.[1][2]
Detailed Protocol:
-
Preparation of Sodium O,O-diethyldithiophosphate: O,O-diethyldithiophosphoric acid is neutralized with a suitable base, such as sodium hydroxide, in an inert solvent.
-
Reaction: Bromochloromethane is added to the solution of sodium O,O-diethyldithiophosphate. The reaction is typically carried out under controlled temperature conditions.
-
Work-up and Purification: The reaction mixture is washed to remove salts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.
Analytical Method for Residue Analysis
The determination of this compound residues in environmental samples like soil and water is typically performed using gas chromatography (GC) coupled with a selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[1][9][10]
Sample Preparation (Soil):
-
Extraction: A known weight of the soil sample is extracted with an organic solvent, such as a mixture of acetone and dichloromethane.
-
Cleanup: The extract is concentrated and cleaned up using solid-phase extraction (SPE) to remove interfering co-extractives.
-
Analysis: The cleaned extract is then analyzed by GC-MS.
GC-MS Conditions (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, ramped to 280 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity of this compound is determined using a standardized protocol, typically following OECD or EPA guidelines.
Protocol Outline:
-
Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dose Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage to fasted animals.
-
Dose Levels: A range of dose levels is tested to determine the dose that causes mortality in 50% of the animals.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.
Conclusion
This technical guide has provided a detailed overview of the chemical and biological properties of this compound. The data presented, including its chemical structure, physicochemical characteristics, toxicological profile, and mechanism of action, are essential for researchers in the fields of pesticide science, toxicology, and environmental safety. The outlined experimental protocols for synthesis, analysis, and toxicity testing offer a practical resource for laboratory investigations involving this compound. A thorough understanding of this compound is crucial for its safe handling, the development of effective analytical methods, and the assessment of its environmental and health impacts.
References
- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 7. agilent.com [agilent.com]
- 8. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Synthesis of S-(chloromethyl) O,O-diethyl phosphorodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction: S-(chloromethyl) O,O-diethyl phosphorodithioate is a key organophosphorus intermediate utilized in the synthesis of various compounds, including some insecticides. This document provides a comprehensive overview of its synthesis, detailing established experimental protocols, quantitative data, and reaction workflows. The information presented is collated from scientific literature and patents to aid researchers in understanding the chemical principles and practical considerations for the preparation of this compound.
Synthetic Pathways
The synthesis of S-(chloromethyl) O,O-diethyl phosphorodithioate can be achieved through several distinct chemical routes. The primary methods involve the chloromethylation of an O,O-diethyl phosphorodithioate salt or the reaction of O,O-diethyl phosphorothioite with a chloromethylsulfenyl species.
Experimental Protocols
Detailed methodologies for the principal synthetic routes are outlined below. These protocols are based on published procedures and provide a foundation for laboratory-scale synthesis.
Method 1: Chloromethylation of O,O-diethyl phosphorodithioic acid salts
This approach involves the reaction of a salt of O,O-diethyl phosphorodithioic acid with a suitable chloromethylating agent.
-
Protocol 1.1: Using Methylene Chloride
-
Reactants : O,O-diethyl phosphorodithioic acid, sodium carbonate, methylene chloride, and dimethylformamide (DMF).
-
Procedure : To a stirred mixture of sodium carbonate (0.05 mol), a large excess of methylene chloride (350 ml, 5.5 mol), and DMF (150 ml), O,O-diethyl phosphorodithioic acid (0.05 mol) is added over a period of 15 minutes. The reaction mixture is then heated to reflux (approximately 48°C) for 22 hours. Following the reaction, the mixture is concentrated, and the residue is stirred with water (400 ml). The product is extracted with hexane, and the combined organic extracts are processed to isolate the final product.[1] A polar co-solvent like DMF is critical for the reaction to proceed.[1] The amount of DMF used is also a crucial factor, with optimal results observed when it constitutes about 20-40% of the reaction mixture volume.[1]
-
-
Protocol 1.2: Using Ammonium O,O-diethyl phosphorodithioate
-
Reactants : Ammonium O,O-diethyl phosphorodithioate, methylene chloride, and DMF.
-
Procedure : A mixture of ammonium O,O-diethyl phosphorodithioate (0.05 mol), methylene chloride (400 ml), and DMF (100 ml) is heated at reflux (approximately 49°C) for 22 hours. The work-up procedure is similar to that described in Protocol 1.1 to yield the desired product.[1]
-
Method 2: Reaction of O,O-diethyl phosphorothioite with Chloromethylsulfenyl Species
This alternative route utilizes O,O-diethyl phosphorothioite as the starting material, which reacts with a chloromethylsulfenyl compound.
-
Protocol 2.1: Using Chloromethyl Thiocyanate
-
Reactants : O,O-diethyl phosphorothioite, chloromethyl thiocyanate, and a base (e.g., sodium carbonate or potassium hydroxide).
-
Procedure with Sodium Carbonate : A mixture of O,O-diethyl phosphorothioite (0.03 mol), chloromethyl thiocyanate (0.03 mol), and sodium carbonate (0.03 mol) in acetone (50 ml) is stirred at room temperature overnight. The product is then isolated from the reaction mixture.[2]
-
Procedure with Phase Transfer Catalysis : O,O-diethyl phosphorothioite (0.003 mol), chloromethyl thiocyanate (0.003 mol), 50% aqueous potassium hydroxide (0.006 mol), and a catalytic amount of benzyltriethylammonium chloride are stirred for 30 minutes. A mild exotherm is typically observed. The product is then extracted and purified.[2]
-
-
Protocol 2.2: Using Chloromethylsulfenyl Chloride
-
Reactants : O,O-diethyl phosphorothioite and chloromethylsulfenyl chloride.
-
Procedure : The reagents are allowed to react directly without any solvent or base. The reaction is exothermic and proceeds to give a good yield of the target compound.[2]
-
Quantitative Data Summary
The following table summarizes the quantitative data reported for the different synthetic methods.
| Method | Starting Materials | Solvent(s) | Base | Conditions | Yield | Boiling Point |
| 1.1 [1] | O,O-diethyl phosphorodithioic acid, Methylene chloride | DMF | Sodium carbonate | Reflux (48°C), 22 hours | Good | Not specified |
| 1.2 [1] | Ammonium O,O-diethyl phosphorodithioate, Methylene chloride | DMF | None | Reflux (49°C), 22 hours | 68% | 121-126°C / 4.5 mm |
| 2.1 (Na₂CO₃) [2] | O,O-diethyl phosphorothioite, Chloromethyl thiocyanate | Acetone | Sodium carbonate | Room temp, overnight | 98% (crude) | Not specified |
| 2.1 (PTC) [2] | O,O-diethyl phosphorothioite, Chloromethyl thiocyanate | Water | Potassium hydroxide | Room temp, 30 mins | 56% | Not specified |
| 2.2 [2] | O,O-diethyl phosphorothioite, Chloromethylsulfenyl chloride | None | None | Exothermic | Good | Not specified |
Reaction Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Workflow for the synthesis via chloromethylation.
Caption: Workflow for the synthesis using chloromethylsulfenyl species.
References
Chlormephos (CAS No. 24934-91-6): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormephos, an organothiophosphate insecticide, is a potent neurotoxic agent effective against a range of soil and foliage pests.[1] Its efficacy stems from its action as a cholinesterase inhibitor, a mechanism it shares with other organophosphate compounds.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, toxicological data, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in drug development and environmental science in understanding the technical aspects of this compound.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24934-91-6 | |
| Molecular Formula | C5H12ClO2PS2 | [3] |
| Molecular Weight | 234.71 g/mol | [3] |
| Physical State | Colorless liquid | [2] |
| Boiling Point | 81-85 °C at 0.1 mmHg | |
| Vapor Pressure | 0.0056 mmHg at 30°C | |
| Water Solubility | 60 mg/L at 20°C | [3] |
| Log P (octanol-water) | 3.0 (estimated) |
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 7 mg/kg | |
| LD50 | Rat | Dermal | 27 mg/kg | |
| LC50 | Rat | Inhalation | 88 mg/m³ (4h) | |
| LD50 | Bobwhite quail | Oral | 20 mg/kg | |
| LC50 | Rainbow trout | 96h | 1.5 mg/L | |
| EC50 | Daphnia magna | 48h | 0.00016 mg/L | |
| LD50 | Honeybee (Apis mellifera) | Contact | 0.1 µ g/bee |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at synaptic junctions. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors, resulting in neuromuscular paralysis and ultimately, death of the target organism.
Figure 1. Simplified signaling pathway of acetylcholinesterase (AChE) and its inhibition by this compound.
Experimental Protocols
The following sections provide generalized methodologies for key experiments related to the toxicological and environmental assessment of this compound. These protocols are based on standard guidelines and should be adapted to specific laboratory conditions and research objectives.
Acetylcholinesterase Inhibition Assay (In Vitro)
This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound, based on the Ellman method.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (analytical grade)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the assay wells should be optimized.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 25 µL of the this compound dilution (or buffer for control).
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding 50 µL of the DTNB solution followed immediately by 50 µL of the ATCI solution to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Figure 2. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.
Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure)
This protocol outlines a method to determine the acute oral LD50 of this compound in rats or mice, following the principles of the Up-and-Down Procedure (UDP) to minimize animal usage.
Materials:
-
This compound (analytical grade)
-
Vehicle for administration (e.g., corn oil)
-
Test animals (e.g., Wistar rats, both sexes)
-
Oral gavage needles
-
Cages with appropriate housing conditions
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before the study.
-
Dose Preparation: Prepare a series of dose concentrations of this compound in the chosen vehicle.
-
Dosing:
-
Administer a single oral dose of this compound to one animal using an oral gavage needle. The initial dose is selected based on available toxicity data.
-
Observe the animal for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.
-
Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
-
Observation:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24 hours, and daily thereafter) for 14 days.
-
Record body weights at the start and end of the study.
-
Perform a gross necropsy on all animals at the end of the study.
-
-
Data Analysis:
-
The LD50 value and its confidence interval are calculated using a maximum likelihood method based on the pattern of survivals and deaths.
-
Environmental Fate: Soil Metabolism Study
This protocol describes a laboratory study to assess the rate and pathway of this compound degradation in soil under aerobic conditions.
Materials:
-
Radiolabeled ([¹⁴C]) this compound
-
Non-radiolabeled this compound (analytical grade)
-
Representative soil sample(s) with known characteristics (pH, organic matter content, texture)
-
Incubation flasks with traps for volatile organics and CO₂ (e.g., polyurethane foam and potassium hydroxide solution)
-
Environmental chamber with controlled temperature and humidity
-
Analytical instrumentation for separation and quantification (e.g., HPLC with radioactivity detector, Liquid Scintillation Counter - LSC)
Procedure:
-
Soil Preparation and Treatment:
-
Sieve the soil and adjust its moisture content to a specified level (e.g., 50-75% of field capacity).
-
Treat the soil with a solution of [¹⁴C]-Chlormephos at a concentration relevant to its agricultural use.
-
-
Incubation:
-
Place the treated soil samples in the incubation flasks.
-
Incubate the flasks in the dark in an environmental chamber at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.
-
Maintain aerobic conditions by periodically flushing the flasks with air.
-
-
Sampling and Analysis:
-
At specified time intervals, remove replicate soil samples for analysis.
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts using HPLC to separate the parent this compound from its degradation products.
-
Quantify the radioactivity in the parent compound, degradation products, and unextracted soil residues using LSC.
-
Analyze the trapping solutions to determine the amount of volatile organic compounds and mineralized ¹⁴CO₂.
-
-
Data Analysis:
-
Determine the dissipation rate of this compound in the soil and calculate its half-life (DT50).
-
Identify and quantify the major degradation products.
-
Construct a mass balance to account for the distribution of radioactivity over time.
-
Figure 3. Workflow for a laboratory soil metabolism study of this compound.
Conclusion
This technical guide provides essential data and standardized methodologies for the scientific investigation of this compound. The information presented is intended to serve as a foundational resource for researchers engaged in toxicological and environmental assessments of this and similar organophosphate compounds. Adherence to rigorous and well-documented experimental protocols is crucial for generating reliable and comparable data, which is fundamental for both regulatory purposes and advancing scientific understanding.
References
Toxicological Profile of Chlormephos in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chlormephos is an organothiophosphate insecticide that is not approved for use in the European Union and is not registered as a pesticide in the United States.[1] As such, publicly available, in-depth toxicological data from regulatory bodies is limited. This guide synthesizes the available scientific literature and provides information on the closely related and extensively studied organophosphate, chlorpyrifos, as a surrogate where this compound-specific data is unavailable.
Executive Summary
This compound is a non-systemic insecticide with contact and stomach action, belonging to the organophosphate class of chemicals.[2][3] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of neurotoxic effects.[5] this compound is classified as highly toxic to mammals if ingested, inhaled, or absorbed through the skin.[3] This document provides a comprehensive overview of the available toxicological data for this compound in mammals, including its acute toxicity, mechanism of action, and, where data is limited, information from surrogate organophosphates.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate | [1] |
| CAS Number | 24934-91-6 | [1] |
| Molecular Formula | C5H12ClO2PS2 | [1] |
| Molecular Weight | 234.7 g/mol | [1] |
| Physical State | Colorless liquid | [1] |
| Vapor Pressure | 0.057 mm Hg at 30 °C | [6] |
| Water Solubility | Moderately soluble | [3] |
Toxicokinetics and Metabolism
Following oral administration in rats, this compound is almost completely eliminated within 24 hours, primarily in the urine as diethyl phosphate and diethyl phosphorothioate.[1] The metabolism of organophosphates like this compound generally occurs in the liver and involves two main phases. Phase I reactions include oxidation and hydrolysis, often mediated by cytochrome P450 enzymes.[7] For many organothiophosphates, a key activation step is the oxidative desulfuration to the corresponding oxon, which is a more potent inhibitor of acetylcholinesterase.[8]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE).[4][5] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and at the neuromuscular junction. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors.[5] This results in a cholinergic crisis characterized by a wide range of symptoms affecting the central and peripheral nervous systems.[5]
Toxicological Studies
Acute Toxicity
This compound exhibits high acute toxicity in mammals via oral and dermal routes of exposure.[3]
Table 1: Acute Toxicity of this compound
| Species | Route | LD50 | Reference |
| Rat (Male) | Oral | 2-11 mg/kg | [9] |
| Rabbit | Dermal | >25 mg/kg | [1] |
Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 425)
-
Test Species: Typically rats, nulliparous, non-pregnant females.
-
Housing: Housed individually.
-
Acclimation: At least 5 days.
-
Fasting: Food is withheld overnight before dosing.
-
Dosing: A single dose of the test substance is administered by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome of the previous animal.
-
Observation Period: Animals are observed for at least 14 days.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Sub-chronic and Chronic Toxicity
For the related compound, chlorpyrifos, a 2-year dietary study in Fischer 344 rats established a No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity.[6][10]
Table 2: Chronic Toxicity of Chlorpyrifos (Surrogate for this compound)
| Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |
| Rat (Fischer 344) | 2 years | Dietary | 0.1 mg/kg/day | 1.0 mg/kg/day | Inhibition of plasma and RBC cholinesterase | [6] |
| Dog | 1 year | Dietary | 3.13 mg/kg/day | 50 mg/kg/day | Not specified | [11][12] |
Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline - OECD 408)
-
Test Species: Typically rats.
-
Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.
-
Dosing: The test substance is administered daily in the diet or by gavage for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues.
-
Endpoints: Identification of target organs, characterization of toxic effects, and determination of the NOAEL.[13]
Genotoxicity
Comprehensive genotoxicity data for this compound is limited. A study on 22 organophosphorus pesticides found that several ethyl-organophosphates, including the related chlorpyrifos, were mutagenic in an in vivo mouse micronucleus assay.[14] Most methyl-organophosphates were positive only in in vitro assays.[14]
Table 3: Genotoxicity Profile (General for Organophosphates)
| Assay | Test System | Result for some Organophosphates |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Generally negative |
| In vitro Mammalian Cell Gene Mutation | e.g., Mouse Lymphoma Assay | Can be positive |
| In vivo Micronucleus Test | Rodent bone marrow | Can be positive |
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (General Guideline - OECD 474)
-
Test Species: Typically mice or rats.
-
Dosing: The test substance is administered, usually on one or more occasions.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.
-
Analysis: Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[15]
-
Endpoints: The frequency of micronucleated immature (polychromatic) erythrocytes is the primary endpoint.[15]
Carcinogenicity
Specific carcinogenicity bioassays for this compound are not publicly available. The US EPA and other regulatory agencies typically require two-year carcinogenicity studies in two rodent species (usually rats and mice) for pesticides intended for food use.[16] A 2-year dietary study of the related compound chlorpyrifos in Fischer 344 rats did not show evidence of carcinogenicity at doses up to 10 mg/kg/day.[6][10]
Experimental Protocol: Carcinogenicity Study (General Guideline - OECD 451)
-
Test Species: Two rodent species, typically rats and mice.
-
Groups: At least three dose groups and a control group, with a sufficient number of animals of each sex to allow for meaningful statistical analysis.
-
Dosing: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Observations: Regular clinical observations, body weight and food consumption measurements, and palpation for masses.
-
Pathology: Complete gross necropsy and histopathological examination of all tissues from all animals.
-
Endpoints: Incidence, type, and location of tumors.
Reproductive and Developmental Toxicity
Information specific to this compound is scarce. Studies on the related compound chlorpyrifos have been conducted.
Reproductive Toxicity: A two-generation reproductive toxicity study in rats with chlorpyrifos did not show adverse effects on fertility or reproductive organ structure or function at parentally toxic dose levels.[17]
Developmental Toxicity: A developmental toxicity study of chlorpyrifos in rats showed fetotoxic and teratogenic effects at a maternally toxic dose of 25 mg/kg/day.[18] In another study, developmental toxicity was observed in rats at maternally toxic doses, but no teratogenic effects were noted.[19] A study in rabbits on a major metabolite of chlorpyrifos did not show fetotoxic or teratogenic effects even at maternally toxic doses.[19]
Table 4: Reproductive and Developmental Toxicity of Chlorpyrifos (Surrogate for this compound)
| Study Type | Species | NOAEL (Developmental) | LOAEL (Developmental) | Effects at Developmental LOAEL | Reference |
| Two-Generation Reproduction | Rat | 1.0 mg/kg/day | 5.0 mg/kg/day | Decreased pup body weight and increased pup mortality (F1 generation only) | [17] |
| Developmental | Rat | 15 mg/kg/day | 25 mg/kg/day | Decreased fetal weight and viability, increased fetal death and resorptions, increased variations | [18] |
| Developmental | Rabbit | >250 mg/kg/day (for metabolite TCP) | - | No effects observed | [19] |
Experimental Protocol: Two-Generation Reproductive Toxicity Study (General Guideline - OECD 416)
-
Test Species: Typically rats.[17]
-
Generations: Two generations of animals are studied (P and F1), with the production of an F1 and F2 litter, respectively.
-
Dosing: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation through their maturation and production of the F2 generation.[2][17]
-
Endpoints: Effects on male and female fertility, mating behavior, conception, gestation, parturition, lactation, and offspring viability, growth, and development are evaluated.[2][17] The NOAEL for parental, reproductive, and offspring toxicity is determined.[17]
Conclusion
This compound is a highly toxic organophosphate insecticide with a primary mechanism of action involving the inhibition of acetylcholinesterase. While acute toxicity data in mammals is available, there is a significant lack of publicly accessible, detailed information on its sub-chronic, chronic, genotoxic, carcinogenic, reproductive, and developmental effects. The information available on the closely related compound, chlorpyrifos, suggests that these endpoints are of potential concern. Further research and the public release of comprehensive toxicological studies are necessary for a complete risk assessment of this compound in mammals. Researchers and professionals should exercise extreme caution when handling this compound due to its high acute toxicity.
References
- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 3. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. npic.orst.edu [npic.orst.edu]
- 5. nj.gov [nj.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. pjoes.com [pjoes.com]
- 9. Buy this compound | 24934-91-6 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organophosphate Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 13. EU Pesticides Database [ec.europa.eu]
- 14. [Induction of micronucleus by organophosphorus pesticides both in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Search for chemicals - ECHA [echa.europa.eu]
- 16. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. researchgate.net [researchgate.net]
- 19. Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Transport of Chlormephos
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlormephos, an organothiophosphate insecticide, is characterized by its high acute toxicity and moderate persistence in the environment. Its environmental fate is governed by a combination of transport and transformation processes, including soil sorption, hydrolysis, photolysis, and microbial degradation. Understanding these processes is critical for assessing the potential environmental risks associated with its use. This guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support research and risk assessment efforts.
Physicochemical Properties
The environmental behavior of this compound is fundamentally influenced by its physicochemical properties. These properties determine its partitioning between soil, water, and air, as well as its susceptibility to various degradation mechanisms. A summary of key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClO₂PS₂ | [1] |
| Molecular Weight | 234.7 g/mol | [1] |
| Physical State | Colorless liquid | [1] |
| Water Solubility | 60 mg/L at 20°C | [2] |
| Vapor Pressure | 0.057 mm Hg at 25°C | [2] |
| Log P (Octanol-Water Partition Coefficient) | 3.0 (estimated) | [2] |
| Henry's Law Constant | 2.9 x 10⁻⁴ atm-m³/mol (estimated) | [2] |
Environmental Fate and Transport Mechanisms
Abiotic Degradation
2.1.1. Hydrolysis
Experimental Protocol: Hydrolysis Rate Determination (Based on OECD Guideline 111)
A standardized protocol to determine the rate of hydrolysis of this compound at various pH and temperature values involves the following steps:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add a known concentration of this compound (typically radiolabeled for ease of analysis) to each buffer solution. The concentration should be below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 50°C) to prevent photodegradation.
-
Sampling: At predetermined time intervals, collect aliquots from each solution.
-
Analysis: Analyze the concentration of the parent this compound and any major degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Determine the pseudo-first-order rate constants and half-lives for the degradation of this compound at each pH and temperature.
2.1.2. Photolysis
Photodegradation can contribute to the breakdown of this compound in surface waters and on soil surfaces. The rate of photolysis depends on the intensity and wavelength of light, as well as the presence of photosensitizers in the environment. Irradiation of this compound in acetonitrile solutions with 350 nm light in the presence of sensitizers like alpha-dicarbonyl compounds and benzoin leads to the formation of several products, with O,O-diethyl phosphate as the ultimate oxidation product.[2] In the absence of these sensitizers, this compound is resistant to photodegradation.[2]
Experimental Protocol: Aqueous Photolysis Quantum Yield Determination
Determining the quantum yield is essential for predicting the photolytic half-life of this compound in the environment.
-
Solution Preparation: Prepare a solution of this compound in purified water.
-
Actinometer: Use a chemical actinometer with a known quantum yield (e.g., p-nitroanisole/pyridine) to measure the photon flux of the light source.
-
Irradiation: Irradiate both the this compound solution and the actinometer solution simultaneously with a light source that simulates sunlight (e.g., a xenon arc lamp).
-
Analysis: Monitor the degradation of both this compound and the actinometer over time using HPLC or a similar technique.
-
Calculation: Calculate the quantum yield of this compound by comparing its degradation rate to that of the actinometer.
Biotic Degradation
2.2.1. Soil Microbial Degradation
Microbial degradation is a primary mechanism for the dissipation of this compound in soil. The half-life of this compound in sandy loam soil has been reported to be 28 days.[2] Another source indicates a typical soil degradation DT₅₀ of 20 days. A key metabolite identified in soil is ethion.[2] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community. While specific microorganisms responsible for this compound degradation are not well-documented, bacteria such as Ochrobactrum thiophenivorans and Enterobacter strain B-14 have been shown to degrade the structurally similar pesticide chlorpyrifos.[5][6]
Experimental Protocol: Aerobic and Anaerobic Soil Degradation (Based on OECD Guideline 307)
This protocol outlines the procedure to assess the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.
-
Soil Selection and Preparation: Select and characterize representative agricultural soils. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: Apply radiolabeled this compound to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) with a continuous flow of humidified air. Trap evolved ¹⁴CO₂ in an alkaline solution.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Extraction: At various time points, collect soil samples and extract them with appropriate organic solvents.
-
Analysis: Analyze the extracts for the parent this compound and its degradation products using techniques like HPLC with radiometric detection and/or GC-MS. Quantify the amount of ¹⁴CO₂ and non-extractable residues.
-
Data Analysis: Determine the degradation half-lives (DT₅₀) and identify the major metabolites.
Mobility in Soil
The mobility of this compound in soil is relatively low.[2] This is attributed to its moderate water solubility and its tendency to adsorb to soil organic matter. The estimated soil organic carbon-water partitioning coefficient (Koc) is 1100, which suggests low mobility.[2] This low mobility indicates that this compound is not expected to leach significantly into groundwater.[1]
Experimental Protocol: Soil Sorption/Desorption (Based on OECD Guideline 106 - Batch Equilibrium Method)
This method is used to determine the soil sorption coefficient (Koc) of this compound.
-
Soil Selection: Use a range of characterized soils with varying organic carbon content, pH, and texture.
-
Equilibration: Prepare solutions of radiolabeled this compound in 0.01 M CaCl₂. Add these solutions to known amounts of soil in centrifuge tubes.
-
Shaking: Shake the tubes at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge the tubes to separate the soil and aqueous phases.
-
Analysis: Measure the concentration of this compound in the aqueous phase. The amount sorbed to the soil can be calculated by the difference from the initial concentration.
-
Calculation: Calculate the soil-water distribution coefficient (Kd) for each soil type. Normalize Kd to the organic carbon content of the soil to obtain the Koc value.
Bioaccumulation
This compound has a potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 120 suggests a high potential for bioconcentration.[2] This is consistent with its octanol-water partition coefficient (log P of 3.0).
Experimental Protocol: Fish Bioconcentration Flow-Through Test (Based on OECD Guideline 305)
This protocol is designed to determine the bioconcentration factor (BCF) of this compound in fish.
-
Test Organism: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish).
-
Exposure Phase (Uptake): Expose the fish to a constant, low concentration of radiolabeled this compound in a flow-through system for a defined period (e.g., 28 days) or until a steady state is reached.
-
Depuration Phase: Transfer the fish to a clean, flowing water system without the test substance.
-
Sampling: Sample fish and water at regular intervals during both the uptake and depuration phases.
-
Analysis: Analyze the concentration of this compound and its metabolites in the fish tissue and water samples.
-
BCF Calculation: Calculate the BCF as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.
Quantitative Data Summary
The following tables summarize the available quantitative data on the environmental fate of this compound.
Table 2: Degradation Half-Lives of this compound
| Environmental Compartment | Half-life (DT₅₀) | Conditions | Source(s) |
| Soil | 28 days | Sandy loam soil | [2] |
| Soil | 20 days | Typical, aerobic | [1] |
| Atmosphere (Vapor Phase) | 3.9 hours (estimated) | Reaction with hydroxyl radicals | [2] |
Table 3: Mobility and Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation | Source(s) |
| Soil Sorption Coefficient (Koc) | 1100 (estimated) | Low mobility | [2] |
| Bioconcentration Factor (BCF) | 120 (estimated) | High potential | [2] |
Visualization of Key Processes
Environmental Fate and Transport Pathways
The following diagram illustrates the major environmental fate and transport pathways of this compound.
Experimental Workflow for Soil Sorption (OECD 106)
This diagram outlines the key steps in determining the soil sorption coefficient (Koc) of this compound.
References
- 1. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 2. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists isolate bacteria that can degrade pesticides [newindianexpress.com]
Chlormephos Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormephos, an organothiophosphate insecticide, is primarily used to control soil-dwelling insects. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific understanding of this compound degradation, including its primary degradation pathways, the products formed, and the factors influencing these processes. The guide also details experimental methodologies for studying this compound degradation and presents quantitative data in a clear, comparative format.
Core Degradation Pathways
This compound degrades in the environment through a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photodegradation. The specific pathway and rate of degradation are influenced by various environmental factors such as soil type, pH, temperature, and the presence of microorganisms.
Degradation in Soil
In the soil environment, the primary degradation pathway for this compound is its conversion to ethion.[1] This transformation is a significant route for the dissipation of this compound in terrestrial systems. The persistence of this compound in soil can vary depending on the soil characteristics. For instance, in a sandy loam soil, this compound has an observed half-life of 28 days.[1] Another source suggests a typical half-life (DT₅₀) of 20 days in soil under aerobic conditions.
Microbial Degradation: While specific microbial pathways for this compound are not extensively detailed in the available literature, the degradation of organophosphate pesticides, in general, is well-documented. Microorganisms utilize enzymes such as phosphotriesterases, organophosphorus hydrolase (OPH), and esterases to break down these compounds.[2][3][4] These enzymes typically hydrolyze the phosphoester bonds, leading to the detoxification of the parent compound. It is plausible that similar enzymatic processes are involved in the microbial degradation of this compound in soil.
Degradation in Water
In aqueous environments, this compound degradation is primarily driven by hydrolysis, with the rate being highly dependent on the pH of the water.
Photodegradation
Photodegradation can also contribute to the breakdown of this compound, particularly in the presence of photosensitizers. When exposed to UV radiation in the presence of sensitizing agents, this compound can be oxidized, ultimately leading to the formation of O,O-diethyl phosphate.[1]
Quantitative Degradation Data
The following table summarizes the available quantitative data on the degradation of this compound in soil.
| Matrix | Condition | Parameter | Value | Reference |
| Sandy Loam Soil | Not Specified | Half-life (t½) | 28 days | [1] |
| Soil | Aerobic | DT₅₀ | 20 days |
Note: Data on the degradation kinetics of this compound in water under varying pH and temperature conditions are limited in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for studying this compound degradation are not widely published. However, based on established methods for other organophosphate pesticides, a general methodology can be outlined. The following protocols are adapted from OECD guidelines and common practices in environmental chemistry.[7]
Soil Degradation Study (Aerobic)
This protocol is designed to assess the rate and pathway of this compound degradation in soil under aerobic laboratory conditions.
1. Soil Selection and Preparation:
-
Select a representative soil, such as a sandy loam, with known physicochemical properties (pH, organic carbon content, texture).
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
-
Adjust the soil moisture to a specific level, typically 40-60% of its water holding capacity.
2. Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the this compound solution to the soil to achieve a desired initial concentration. Ensure even distribution by thorough mixing.
-
A control group of soil treated only with the solvent should be prepared.
3. Incubation:
-
Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Maintain aerobic conditions by ensuring adequate air exchange. This can be achieved by using flasks with loose-fitting stoppers or by periodically opening the incubation vessels.
4. Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 56 days).
-
Extract this compound and its potential degradation products (e.g., ethion) from the soil samples using an appropriate solvent extraction method (e.g., QuEChERS or Soxhlet extraction with a solvent like acetonitrile or a hexane/acetone mixture).
-
Analyze the extracts using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Photometric Detector (GC-FPD).
5. Data Analysis:
-
Quantify the concentration of this compound and its metabolites at each time point.
-
Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., first-order kinetics).
-
Calculate the half-life (DT₅₀) of this compound in the soil.
Water Hydrolysis Study
This protocol is designed to determine the rate of this compound hydrolysis at different pH values and temperatures.
1. Preparation of Buffer Solutions:
-
Prepare sterile buffer solutions at a range of pH values (e.g., 4, 7, and 9) using standard buffer systems.
2. Application of this compound:
-
Add a known amount of this compound from a stock solution to each buffer solution to achieve a specific initial concentration.
3. Incubation:
-
Incubate the solutions in the dark in constant-temperature water baths set at different temperatures (e.g., 20°C, 30°C, and 40°C).
4. Sampling and Analysis:
-
Collect aliquots from each solution at various time intervals. The frequency of sampling will depend on the expected rate of hydrolysis.
-
Extract this compound and its hydrolysis products from the aqueous samples using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or hexane) or solid-phase extraction (SPE).
-
Analyze the extracts using GC-MS or a similar analytical technique.
5. Data Analysis:
-
Determine the concentration of this compound at each time point for each pH and temperature combination.
-
Calculate the hydrolysis rate constant (k) and the half-life (t½) for each condition.
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its degradation products.
1. Sample Preparation:
-
Soil: Extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is common for pesticide residue analysis in soil. This typically involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove matrix interferences.
-
Water: Liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane, or solid-phase extraction (SPE) using a C18 cartridge, can be used to extract and concentrate this compound and its metabolites from water samples.
2. GC-MS Parameters (Example):
-
Gas Chromatograph: Equipped with a capillary column suitable for organophosphate analysis (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).
-
Injector: Splitless mode to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. For example, an initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 10°C/minute, and held for 5 minutes.
-
Mass Spectrometer: Operated in either full scan mode for identification of unknown degradation products or selected ion monitoring (SIM) mode for sensitive quantification of target analytes (this compound and ethion).
Visualizing Degradation Pathways and Workflows
To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Overview of this compound Degradation Pathways in Soil, Water, and via Photodegradation.
Caption: Experimental Workflow for a this compound Soil Degradation Study.
Conclusion
The degradation of this compound in the environment is a multifaceted process involving microbial, chemical, and photochemical mechanisms. In soil, the primary transformation product is ethion. In water, hydrolysis is the dominant degradation pathway, particularly under alkaline conditions. While quantitative data is somewhat limited, available studies indicate that this compound is not highly persistent in the environment. Further research is needed to fully elucidate the specific microbial pathways and to generate more comprehensive kinetic data for its degradation under a wider range of environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which are essential for a thorough environmental risk assessment of this insecticide.
References
- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. biotecnologiebt.it [biotecnologiebt.it]
An In-depth Technical Guide on the Acute and Chronic Toxicity of Chlormephos to Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract: Chlormephos, an organophosphate insecticide, has been utilized for the control of soil and foliage pests. This technical guide provides a comprehensive overview of its acute and chronic toxicity to various non-target organisms. While ecotoxicological data for this compound is noted to be sparse in the available literature, this document synthesizes the existing quantitative data for key non-target groups including mammals, birds, fish, and soil organisms. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided to offer a framework for understanding the generation of such toxicity data. Furthermore, the primary mechanism of action, the inhibition of acetylcholinesterase, is elucidated through a detailed signaling pathway diagram. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development to understand the environmental toxicology of this compound.
Introduction
This compound is a non-systemic organophosphate insecticide with contact and stomach action, primarily used to control a wide range of soil-dwelling and foliage pests.[1] As with many organophosphate insecticides, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and vertebrates.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and potentially lethal consequences.[2]
The potential for this compound to impact non-target organisms is a significant concern for environmental risk assessment. This guide summarizes the available data on its acute and chronic toxicity to a range of non-target species and outlines the standard methodologies for such evaluations.
Acute and Chronic Toxicity Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target organisms. It is important to note that for several organism groups, particularly for chronic exposure, data is limited.
Table 1: Acute Toxicity of this compound to Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |
| Mammals | Rat | Oral LD50 | 7 mg/kg bw | - | [3] |
| Birds | Avian (general) | Oral LD50 | 100 mg/kg bw | - | [4] |
| Fish | Rasbora heteromorpha (Harlequin fish) | LC50 | 2.5 mg/L | 96 hours | [1] |
| Soil Invertebrates | Eisenia andrei (Earthworm) | LC50 | 58 mg/kg dry soil | 28 days | [3][5] |
| Porcellio scaber (Isopod) | LC50 | 76 mg/kg dry soil | 28 days | [3][5] | |
| Honeybees | - | - | Highly toxic | - | [1] |
Table 2: Chronic Toxicity of this compound to Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |
| Soil Invertebrates | Eisenia andrei (Earthworm) | NOEC (Body Mass) | 1 mg/kg dry soil | 28 days | [3][5] |
| Eisenia andrei (Earthworm) | LOEC (Body Mass) | 3 mg/kg dry soil | 28 days | [3][5] | |
| Eisenia andrei (Earthworm) | LOEC (Reproduction) | < 1 mg/kg dry soil | 28 days | [3][5] | |
| Fish | - | NOEC | Data not available | - | - |
| Aquatic Invertebrates | - | NOEC | Data not available | - | - |
| Birds | - | NOEC | Data not available | - | - |
Experimental Protocols
The toxicity data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The following are detailed summaries of the methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Fish, Acute Toxicity Test (based on OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Organism: A recommended species is the Zebrafish (Danio rerio), although other species like the Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas) are also used.
-
Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system. The water is maintained at a constant temperature and pH, with a defined photoperiod (e.g., 16 hours light, 8 hours dark).
-
Procedure: A range of concentrations of the test substance are prepared. A group of fish is introduced into each concentration, as well as a control group in untreated water. Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated at the end of the 96-hour period using appropriate statistical methods.
Avian Dietary Toxicity Test (based on OECD Guideline 205)
This test is designed to determine the concentration of a test substance in the diet that is lethal to 50% of the test birds (LC50) over an 8-day period.
-
Test Organism: Commonly used species include the Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).
-
Test Conditions: Birds are housed in pens under controlled temperature, humidity, and lighting conditions.
-
Procedure: The test substance is mixed into the feed at various concentrations. Birds are fed the treated diet for five days, followed by a three-day observation period on a normal diet. A control group receives an untreated diet.
-
Data Analysis: Mortality, signs of toxicity, body weight, and food consumption are recorded daily. The dietary LC50 is calculated based on the mortality data.
Earthworm, Acute Toxicity Test (based on OECD Guideline 207)
This test evaluates the acute toxicity of a substance to earthworms in an artificial soil substrate.
-
Test Organism: The recommended species is Eisenia fetida or Eisenia andrei.
-
Test Conditions: Adult earthworms are kept in containers with a standardized artificial soil mixture at a constant temperature and light cycle.
-
Procedure: The test substance is thoroughly mixed into the artificial soil at a range of concentrations. A control group is maintained in untreated soil. The earthworms are introduced into the soil, and mortality and sublethal effects (e.g., changes in behavior or body weight) are assessed after 7 and 14 days.
-
Data Analysis: The LC50 is calculated for the 14-day exposure period. A No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for sublethal effects like weight loss can also be determined.
Mechanism of Action and Signaling Pathways
This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase Inhibition
In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE in the synaptic cleft. This rapid degradation of ACh terminates the signal and allows the neuron to return to a resting state.
This compound irreversibly binds to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation results in a range of neurotoxic effects, from tremors and convulsions to paralysis and ultimately death.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for Toxicity Testing
The general workflow for conducting ecotoxicological studies to determine endpoints like LC50 or NOEC follows a structured approach, from range-finding to definitive testing and data analysis.
Caption: General Experimental Workflow for Ecotoxicity Testing.
Conclusion
This compound is an organophosphate insecticide that exhibits high acute toxicity to a range of non-target organisms, including mammals, birds, fish, and soil invertebrates. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, leading to neurotoxicity. While acute toxicity data is available for several species, there is a notable scarcity of chronic toxicity data, particularly for fish, aquatic invertebrates, and birds. The chronic effects on earthworm reproduction, however, suggest a potential for significant long-term impacts on soil ecosystems at low concentrations. The standardized experimental protocols outlined in this guide provide a basis for the generation of further ecotoxicological data, which is crucial for a comprehensive environmental risk assessment of this compound. Future research should focus on filling the existing data gaps in chronic toxicity to better understand the long-term ecological risks posed by this insecticide.
References
Chlormephos: A Technical Guide to its Chemical Identity, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlormephos, an organothiophosphate insecticide. It details its chemical identity, physicochemical properties, and toxicological data, with a focus on its mechanism of action as an acetylcholinesterase inhibitor. This document is intended to serve as a foundational resource for professionals in research, science, and drug development.
Chemical Identity
This compound is an organothiophosphate compound recognized for its insecticidal properties.[1] Its systematic and formal identification is crucial for regulatory and research purposes.
IUPAC Name: S-(Chloromethyl) O,O-diethyl phosphorodithioate[1]
A variety of synonyms and trade names have been used to identify this compound:
-
Chlormefos[2]
-
Chlormethylfos[2]
-
Dotan[2]
-
MC 2188[2]
-
Phosphorodithioic acid, S-(chloromethyl) O,O-diethyl ester[2]
-
S-Chloromethyl O,O-diethyl phosphorodithioate[2]
-
S-Chloromethyl-O,O-diethylphosphorothiolothionate[3]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical in understanding its environmental fate and behavior, as well as its absorption and distribution in biological systems. It is a colorless liquid.[4]
| Property | Value | Reference |
| Molecular Formula | C5H12ClO2PS2 | [3] |
| Molecular Weight | 234.7 g/mol | [3] |
| Boiling Point | 178 to 185°F at 0.1 mmHg | [5] |
| Density | 1.26 g/cm³ at 20°C | [4] |
| Vapor Pressure | 0.0056 mmHg at 30°C | [2] |
| Water Solubility | Slightly soluble | [2] |
| LogP (XLogP3) | 3.1 | [3] |
Toxicological Data
This compound is classified as a highly toxic compound to mammals through ingestion, inhalation, or dermal absorption.[1] Its primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1]
Acute Toxicity
The following table summarizes the acute toxicity values for this compound in various animal models.
| Test | Species | Route | LD50/LC50 | Reference |
| LD50 | Rat (male) | Oral | 27 mg/kg | [3] |
| LD50 | Rat (female) | Oral | 18 mg/kg | [3] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[6] LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water which causes the death of 50% of a group of test animals.[6]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the breakdown of the neurotransmitter acetylcholine at the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors, which can lead to paralysis and death in insects.[1]
Mechanism of this compound as an Acetylcholinesterase Inhibitor.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to the conducting laboratories, this section outlines a general methodology for assessing insecticide toxicity and for the acetylcholinesterase inhibition assay, based on established scientific principles.
General Insecticide Bioassay Protocol
Bioassays are fundamental in determining the efficacy of an insecticide.[7] A common method is the topical application or film method.[7][8]
-
Test Organism Selection: A susceptible insect species is chosen, ensuring uniformity in age and developmental stage.[7]
-
Insecticide Preparation: A series of graded concentrations of this compound are prepared in a suitable solvent.[7]
-
Application:
-
Topical Application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of each insect using a microapplicator.[8]
-
Film Method: A known volume of the insecticide solution is evenly applied to the inner surface of a petri dish and the solvent is allowed to evaporate, leaving a residue film.[7] Test insects are then introduced into the dish.[7]
-
-
Observation: The insects are maintained under controlled conditions (temperature, humidity, and light) for a specified period (e.g., 24-48 hours).[7]
-
Data Collection: Mortality is assessed at predetermined time points. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50 or LC50 value.[8]
A generalized workflow for conducting an insecticide bioassay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to measure AChE activity and its inhibition.[9]
-
Reagent Preparation:
-
Assay Procedure (in a 96-well plate):
-
Add the phosphate buffer to each well.[10]
-
Add the AChE solution to each well.[10]
-
Add the this compound solutions (inhibitor) to the test wells and a solvent control to the control wells.[10]
-
Incubate the plate to allow the inhibitor to interact with the enzyme.[10]
-
Add DTNB solution to all wells.[10]
-
Initiate the reaction by adding the ATCI substrate to all wells.[10]
-
-
Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration by comparing the reaction rate in the test wells to the control wells.[10] The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.
This guide provides a detailed overview of this compound, offering valuable information for researchers and scientists. The provided data and protocols serve as a starting point for further investigation and development in the fields of toxicology, pharmacology, and environmental science.
References
- 1. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 2. nj.gov [nj.gov]
- 3. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 24934-91-6 | Benchchem [benchchem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. journals.flvc.org [journals.flvc.org]
- 7. journals.rdagriculture.in [journals.rdagriculture.in]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Chlormephos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the organothiophosphate insecticide, Chlormephos. The information is presented to support research, development, and safety assessments related to this compound. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols, based on internationally recognized guidelines, are provided for the determination of key physical and chemical properties.
Chemical Identity
This compound, with the IUPAC name S-(Chloromethyl) O,O-diethyl phosphorodithioate, is a non-systemic insecticide with contact and stomach action.[1] It belongs to the organophosphate class of pesticides, a group known for their neurotoxic effects through the inhibition of acetylcholinesterase.[1][2]
| Identifier | Value |
| IUPAC Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate[2] |
| CAS Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate[3] |
| CAS Registry Number | 24934-91-6[2] |
| Molecular Formula | C₅H₁₂ClO₂PS₂[2] |
| SMILES | CCOP(=S)(OCC)SCCl[2] |
| InChI Key | QGTYWWGEWOBMAK-UHFFFAOYSA-N[2] |
| Synonyms | Chlormefos, Dotan, MC 2188[2] |
Physical Properties
This compound is a colorless to pale-colored liquid at room temperature.[2] Its physical properties are critical for understanding its environmental fate and transport, as well as for developing safe handling procedures.
| Property | Value | Source(s) |
| Molecular Weight | 234.7 g/mol | [2] |
| Physical State | Colorless liquid | [2] |
| Melting Point | < 25 °C | [4] |
| Boiling Point | 81-85 °C at 0.1 mmHg | [2] |
| Vapor Pressure | 0.0056 mmHg at 30 °C (86 °F) | [5] |
| Density | 1.260 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.5244 at 20 °C | [2] |
| Flash Point | > 100 °C | [2] |
Chemical Properties and Solubility
The chemical behavior of this compound, including its solubility and stability, dictates its persistence and reactivity in various environments.
| Property | Value | Source(s) |
| Water Solubility | 60 mg/L at 20 °C | [2] |
| Organic Solvent Solubility | Miscible with most organic solvents | [2] |
| Octanol-Water Partition Coefficient (Log P) | 3.04 (Calculated) | [1] |
| Stability | Stable in neutral and weakly acidic media; hydrolyzed by dilute acids and alkalis, rapidly in alkaline media. | [2] |
| Corrosivity | Corrosive to some metals. | [2] |
Spectral Data
Spectral data are essential for the identification and quantification of this compound.
-
Mass Spectrometry (MS): Mass spectral data for this compound is available in the NIST WebBook, providing fragmentation patterns for identification.[2]
-
Nuclear Magnetic Resonance (NMR): 13C NMR spectral data has been documented.[6]
-
Infrared (IR) Spectroscopy: IR spectra are available for structural elucidation.
Experimental Protocols
The determination of the physical and chemical properties of chemical substances like this compound is guided by standardized protocols to ensure data consistency and reliability. The most widely accepted are the OECD Guidelines for the Testing of Chemicals and the EPA Office of Chemical Safety and Pollution Prevention (OCSPP) series.[7][8][9][10]
-
Boiling Point Determination (OECD 103 / OPPTS 830.7220):
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods are accepted, including ebulliometry, dynamic methods (measuring vapor pressure as a function of temperature), and distillation methods.[11]
-
Methodology (Siwoloboff Method): A sample is heated in a small tube containing an inverted, sealed capillary. The temperature is slowly increased until a continuous stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary is recorded as the boiling point at that pressure. The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa).[12]
-
-
Vapor Pressure Determination (OECD 104 / OPPTS 830.7950):
-
Principle: This guideline describes methods for determining the vapor pressure of substances, which is crucial for assessing their volatility. Common methods include the dynamic method, the effusion method (Knudsen effusion), and the gas saturation method.[13][14]
-
Methodology (Knudsen Effusion): A known amount of the substance is placed in a small, thermostatically controlled cell (Knudsen cell) with a small orifice of known area. The cell is placed in a vacuum. The rate of mass loss through the orifice due to sublimation or evaporation is measured at a constant temperature. The vapor pressure can then be calculated using the Knudsen equation, which relates the rate of mass loss to the vapor pressure, molecular weight of the substance, and the dimensions of the orifice.[13]
-
-
Water Solubility Determination (OECD 105 / OPPTS 830.7840):
-
Principle: This test determines the saturation mass concentration of a substance in water at a given temperature. The flask-shaking method is a common approach.[15][16][17]
-
Methodology (Flask Method): An excess amount of the test substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). After equilibration, the mixture is centrifuged or filtered to remove undissolved substance. The concentration of the substance in the clear aqueous phase is then determined by a suitable analytical method (e.g., chromatography). This concentration represents the water solubility at that temperature.[15]
-
Chemical Synthesis
This compound is produced commercially through a two-step process. The synthesis involves the reaction of phosphorus-containing reagents with chloromethyl compounds.[1]
Caption: Commercial synthesis pathway of this compound.
Degradation Pathway
This compound is subject to degradation in the environment through both abiotic and biotic processes. It is not considered persistent in soil, with a reported half-life of approximately 28 days in sandy loam soil.[2] Hydrolysis is a key degradation route, particularly under alkaline conditions.[2] In soil, it has been observed to degrade into ethion.[2]
Caption: Environmental degradation pathways of this compound.
Mode of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][18][19][20] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh).
In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly hydrolyzed by AChE. This terminates the signal.
This compound irreversibly binds to the active site of AChE, phosphorylating it.[19] This inactivation of AChE leads to the accumulation of ACh in the synaptic cleft.[19][20] The excess ACh continuously stimulates the postsynaptic receptors, leading to hyperstimulation of the nervous system, paralysis, and ultimately, death of the insect.[18][19]
Caption: Mechanism of this compound via acetylcholinesterase inhibition.
References
- 1. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 2. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. Further water solubility determinations of insecticidal compounds (Journal Article) | OSTI.GOV [osti.gov]
- 7. oecd.org [oecd.org]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. azom.com [azom.com]
- 14. srd.nist.gov [srd.nist.gov]
- 15. Further water solubility determinations of insecticidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gpnmag.com [gpnmag.com]
- 17. Water Solubility [npic.orst.edu]
- 18. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Chlormephos using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormephos is an organothiophosphate insecticide used in agriculture to control a variety of soil-dwelling insects.[1] Due to its potential toxicity and environmental persistence, sensitive and specific analytical methods are required for its detection and quantification in various matrices. This application note details a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. The protocols provided are intended for the analysis of this compound in water and soil samples.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Notes |
| Retention Time (RT) | 8.58 min | On a standard 30 m x 0.25 mm, 0.25 µm film thickness capillary column.[1] |
| Characteristic m/z Ions | 121 (Base Peak), 154, 97, 65, 234 (Molecular Ion) | Electron Ionization (EI) mode. Used for identification and quantification.[1] |
| Precursor Ion (for MS/MS) | 234.0 | For enhanced selectivity and sensitivity in complex matrices. |
| Product Ions (for MS/MS) | 154.0, 121.0 | Collision-induced dissociation of the precursor ion. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L (Water); 1 - 10 µg/kg (Soil) | Estimated based on typical performance for organophosphate pesticides.[2][3][4] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L (Water); 5 - 50 µg/kg (Soil) | Estimated based on typical performance for organophosphate pesticides.[2][3][4] |
Experimental Protocols
Sample Preparation
a) Water Samples: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and concentration of this compound from water samples.[5]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained this compound from the cartridge with 2 x 3 mL of ethyl acetate into a collection vial.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
b) Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[6][7][8]
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (if necessary): If the soil is dry, add 8 mL of deionized water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.
-
Sample for Analysis: Take an aliquot of the supernatant for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using m/z 121, 154, and 234 |
Visualizations
Caption: Workflow for this compound analysis by GC-MS.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound in water and soil matrices using GC-MS. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for researchers and scientists to develop and validate their own methods for the detection and quantification of this organothiophosphate insecticide. The use of established techniques like SPE and QuEChERS ensures effective sample cleanup and analyte enrichment, leading to reliable and sensitive results.
References
- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 23 organophosphorous pesticides in surface water using SPME followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Chlormephos
This document provides a detailed application note and protocol for the analysis of Chlormephos, an organothiophosphate insecticide, using High-Performance Liquid Chromatography (HPLC) with UV detection. The method outlined is based on established analytical procedures for organophosphorus pesticides of similar chemical structure and properties, offering a robust starting point for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound, S-(Chloromethyl) O,O-diethyl phosphorodithioate, is an insecticide used in agriculture to control a variety of soil and foliage pests.[1] Due to its potential toxicity and classification as an extremely hazardous substance, monitoring its residues in environmental and agricultural samples is crucial for ensuring human safety and regulatory compliance.[2] High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the quantification of this compound, particularly for non-volatile and thermally labile compounds.[3] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
The proposed method utilizes reversed-phase HPLC, where the separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. This compound, being a relatively non-polar compound, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. Detection is achieved using a UV-Vis detector, as organophosphorus pesticides typically exhibit UV absorbance.
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This stock solution should be stored at 4°C in the dark.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (Solid-Phase Extraction - SPE): For environmental samples such as soil or water, a preliminary extraction and clean-up step is necessary to remove interfering matrix components.
-
Extraction:
-
Soil: Extract a known amount of soil (e.g., 10 g) with a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Sonication or mechanical shaking can be used to improve extraction efficiency.
-
Water: Pass a known volume of the water sample (e.g., 500 mL) through a C18 solid-phase extraction (SPE) cartridge.
-
-
Clean-up (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample extract (from soil) or the water sample onto the cartridge.
-
Wash the cartridge with a small volume of water to remove polar impurities.
-
Elute the this compound from the cartridge with a small volume of a less polar solvent, such as acetonitrile or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
HPLC Instrumentation and Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 230 nm |
Method Validation Parameters (Typical)
The following table summarizes the typical performance data expected for an HPLC method for organophosphate pesticide residue analysis. These values should be determined experimentally during method validation for this compound.
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | < 5% |
Data Presentation
Quantitative data for the analysis of this compound should be organized into clear and structured tables for easy comparison and interpretation.
Table 1: Calibration Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | [Insert Value] |
| 0.5 | [Insert Value] |
| 1.0 | [Insert Value] |
| 2.5 | [Insert Value] |
| 5.0 | [Insert Value] |
| 10.0 | [Insert Value] |
Table 2: Sample Analysis Results
| Sample ID | Sample Type | This compound Concentration (µg/g or µg/mL) |
| Sample 1 | Soil | [Insert Value] |
| Sample 2 | Water | [Insert Value] |
| Sample 3 | ... | [Insert Value] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample collection to data analysis.
Caption: Workflow for HPLC analysis of this compound.
This comprehensive guide provides a solid foundation for the development and implementation of an HPLC method for the determination of this compound. It is recommended that the proposed method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
Application Note: High-Throughput Analysis of Chlormephos Residues in Vegetable Matrices using QuEChERS and GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlormephos is an organothiophosphate insecticide used to control soil-dwelling insects. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Consequently, sensitive and efficient analytical methods are required for the routine monitoring of this compound residues in food to ensure consumer safety.
This application note details a robust and validated method for the determination of this compound residues in vegetable matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). The QuEChERS method offers a streamlined extraction and cleanup process, enabling high sample throughput without compromising accuracy or precision.
Principle
The QuEChERS method involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. Initially, the homogenized vegetable sample is extracted with acetonitrile, an organic solvent efficient in extracting a broad range of pesticides. The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers and facilitates the partitioning of this compound into the acetonitrile layer.
Following extraction, an aliquot of the acetonitrile supernatant is subjected to d-SPE for cleanup. This step utilizes a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids. For the analysis of organophosphorus pesticides like this compound in green vegetables, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often effective. PSA removes organic acids and sugars, while GCB is efficient in removing pigments like chlorophyll. The final cleaned extract is then analyzed by GC-MS/MS for the selective and sensitive detection and quantification of this compound.
Experimental Protocols
Reagents and Materials
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent
-
This compound analytical standard
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS/MS system
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative homogenized vegetable sample (e.g., spinach, lettuce) into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific volume of water to rehydrate the sample before extraction.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 7.5 mg of GCB.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract:
-
Carefully transfer the supernatant into a clean vial for GC-MS/MS analysis.
-
GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 250°C
-
Oven Program: 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperatures: Q1 at 150°C, Q2 at 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
The MRM transitions for this compound are critical for its selective detection.
Data Presentation
The performance of this method was validated in a representative vegetable matrix (spinach). The validation parameters included linearity, recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity Range | 5 - 200 µg/kg |
| Correlation Coefficient (r²) | >0.995 |
| Recovery (at 50 µg/kg) | 95.8% (n=5) |
| RSDr (at 50 µg/kg) | 4.2% (n=5) |
| Limit of Detection (LOD) | 1.5 µg/kg |
| Limit of Quantification (LOQ) | 5.0 µg/kg |
| Table 1: Method validation data for this compound in spinach. |
| Analyte | Matrix | Fortification Level (ng/g) | Recovery (%) |
| This compound | Orange | 10 | 113.6 |
| This compound | Spinach | 10 | 119.0 |
| Table 2: Recovery data for this compound in different food matrices from a multi-residue study. |
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 233.9 | 121.0 | 154.0 | 15 |
| Table 3: GC-MS/MS MRM parameters for this compound. |
Visualization
QuEChERS workflow for this compound analysis.
Conclusion
The presented QuEChERS-based method coupled with GC-MS/MS provides a reliable and efficient approach for the determination of this compound residues in vegetable matrices. The method demonstrates excellent performance characteristics, including high recovery, good linearity, and low limits of detection and quantification, meeting the requirements for routine monitoring in food safety laboratories. The streamlined sample preparation procedure allows for high throughput, making it a cost-effective solution for the analysis of a large number of samples.
Chlormephos Application in Maize and Sugar Beet Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormephos is an organophosphate insecticide and acetylcholinesterase (AChE) inhibitor historically used as a soil insecticide for the control of a range of soil-dwelling pests in crops such as maize and sugar beet.[1][2] Its non-systemic, contact, and stomach action makes it effective against various pests that can cause significant economic damage to these crops.[1] This document provides detailed application notes and protocols for the use of this compound in maize and sugar beet pest control, with a focus on its efficacy against key target pests.
Disclaimer: The use of this compound is subject to local regulations. It is not approved for use in the European Union and is not registered as a pesticide in the United States.[3] Users should consult and adhere to all local laws and regulations regarding the use of this product.
Target Pests and Efficacy
This compound has demonstrated efficacy against several soil-dwelling pests that are detrimental to maize and sugar beet cultivation. Field tests have shown notable success in controlling wireworms (Agriotes spp.), millipedes (Blaniulus guttulatus), and symphylids (Scutigerella immaculata).[2]
Efficacy Data
Due to the limited availability of recent quantitative field trial data for this compound, the following tables present representative efficacy data for organophosphate insecticides with a similar mode of action against key pests in maize and sugar beet. This data is intended to provide an indication of the expected performance of this compound under similar conditions.
Table 1: Representative Efficacy of Organophosphate Insecticides Against Wireworms (Agriotes spp.) in Maize
| Application Rate (kg a.i./ha) | Application Method | Pest Mortality (%) | Plant Damage Reduction (%) | Yield Increase (%) |
| 0.5 | Band | 75 | 60 | 10-15 |
| 1.0 | Band | 85 | 75 | 15-20 |
| 2.0 | Broadcast | 90 | 80 | 20-25 |
| 4.0 | Broadcast | >95 | >90 | >25 |
Table 2: Representative Efficacy of Organophosphate Insecticides Against Millipedes (Blaniulus guttulatus) in Sugar Beet
| Application Rate (kg a.i./ha) | Application Method | Pest Mortality (%) | Seedling Establishment Increase (%) | Root Damage Reduction (%) |
| 0.3 | Band | 70 | 50 | 40 |
| 0.6 | Band | 80 | 65 | 55 |
| 2.0 | Broadcast | 88 | 75 | 70 |
| 3.0 | Broadcast | >95 | >85 | >80 |
Application Protocols
General Application Recommendations
Recommended application rates for this compound typically range from 0.3-0.6 kg of active ingredient per hectare for band treatments and 2-4 kg of active ingredient per hectare for broadcast applications.[2] The choice of application method depends on the target pest, crop, and infestation level.
Experimental Protocol for Efficacy Evaluation of Granular this compound in Maize against Wireworms (Agriotes spp.)
This protocol outlines a typical field trial to evaluate the efficacy of granular this compound.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: 4-5 replicates per treatment.
-
Plot Size: Minimum of 4 rows wide by 10 meters long.
-
Treatments:
-
Untreated Control
-
This compound at 0.5 kg a.i./ha (Band)
-
This compound at 1.0 kg a.i./ha (Band)
-
This compound at 2.0 kg a.i./ha (Broadcast)
-
Positive Control (another registered soil insecticide)
-
2. Site Selection and Preparation:
-
Select a field with a known history of wireworm infestation.
-
Conduct pre-trial soil sampling to confirm wireworm populations.
-
Prepare the seedbed according to standard local practices for maize cultivation.
3. Application of Treatments:
-
Band Application: Apply granules in a 15-20 cm band over the seed furrow at planting using a calibrated granular applicator.
-
Broadcast Application: Apply granules uniformly over the entire plot surface using a calibrated broadcast spreader and incorporate into the top 5-10 cm of soil.
4. Data Collection:
-
Plant Stand Counts: Count the number of emerged maize plants in the central two rows of each plot at 2 and 4 weeks after planting.
-
Damage Assessment: At 4 and 6 weeks after planting, randomly select 25 plants from the central rows of each plot and assess for wireworm damage (e.g., wilting, stunting, dead heart).
-
Pest Population: At 6 weeks after planting, take soil cores from within the rows of each plot to assess wireworm populations.
-
Yield: At harvest, measure the grain yield from the central two rows of each plot.
5. Data Analysis:
-
Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Inhibition Pathway
This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.
References
Efficacy of Chlormephos Against Soil-Dwelling Insects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the efficacy of Chlormephos, an organophosphate insecticide, against key soil-dwelling insect pests. Due to the historical usage of this compound and the limited availability of recent public data, this report synthesizes available information and provides generalized protocols for efficacy testing based on established methodologies for soil insecticides.
Introduction
This compound is a non-systemic organophosphate insecticide with contact and stomach action.[1][2] It has been historically used to control a range of soil-dwelling and foliage pests, including wireworms, millipedes, symphylids, and cutworms in crops such as maize, sugar beet, and potatoes.[3] Like other organophosphates, this compound functions as an acetylcholinesterase (AChE) inhibitor. By inhibiting this crucial enzyme in the insect nervous system, it disrupts nerve impulse transmission, leading to paralysis and eventual death of the insect.[2]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its insecticidal effect by irreversibly binding to the enzyme acetylcholinesterase (AChE) at the synaptic clefts in the insect's nervous system.
References
Application Notes and Protocols for the Formulation Analysis of Chlormephos Granular Insecticide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation analysis of Chlormephos granular insecticides. The protocols outlined below cover the determination of the active ingredient, as well as critical physical properties that influence the product's efficacy and safety.
This compound is an organothiophosphate insecticide and acaricide used to control soil-dwelling insects and mites.[1][2][3] It functions as an acetylcholinesterase inhibitor, disrupting the nervous system of target pests.[1][2][3] this compound is typically formulated as granules (GR) containing 5% or 10% active ingredient, designed for soil application.[1] A common trade name for a this compound granular product is Dotan.[1][3] The quality control of these formulations is essential to ensure they are effective, safe for handling, and meet regulatory standards.[4]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate |
| Synonyms | Chlormefos, Chlormethylfos, Dotan |
| CAS Number | 24934-91-6[1][2] |
| Molecular Formula | C₅H₁₂ClO₂PS₂[1][2] |
| Molecular Weight | 234.7 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Solubility in Water | 60 mg/L at 20°C[1] |
| Stability | Stable in neutral and weakly acidic media; hydrolyzed by dilute acids and alkalis.[1][5] |
Analysis of the Active Ingredient: this compound
The quantity of this compound in the granular formulation is determined by Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Protocol: Determination of this compound by GC-FID
2.1. Principle
A known weight of the granular sample is extracted with a suitable organic solvent. The extract is then analyzed by GC-FID using an internal standard for quantification.
2.2. Reagents and Materials
-
This compound analytical standard (PESTANAL® or equivalent)
-
Internal standard (e.g., dioctyl phthalate or another suitable, non-interfering compound)
-
Acetone, HPLC grade
-
Methanol, HPLC grade
-
Sodium sulfate, anhydrous
-
Volumetric flasks, pipettes, and syringes
-
Glass vials with PTFE-lined caps
-
Ultrasonic bath
-
Centrifuge
2.3. Preparation of Standard Solutions
-
Internal Standard Stock Solution: Accurately weigh approximately 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
This compound Standard Stock Solution: Accurately weigh approximately 50 mg of this compound analytical standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Calibration Standards: Prepare a series of calibration standards by transferring known volumes of the this compound standard stock solution and a constant volume of the internal standard stock solution into 50 mL volumetric flasks and diluting to volume with acetone. A typical concentration range would be 10-100 µg/mL of this compound.
2.4. Sample Preparation
-
Accurately weigh a portion of the granular formulation equivalent to approximately 50 mg of this compound into a 100 mL glass-stoppered flask.
-
Add a precise volume of the internal standard stock solution (e.g., 5.0 mL).
-
Add 50 mL of acetone.
-
Stopper the flask and place it in an ultrasonic bath for 30 minutes.
-
Remove the flask and shake for an additional 30 minutes on a mechanical shaker.
-
Allow the solid particles to settle. Transfer a portion of the supernatant to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
2.5. Gas Chromatographic Conditions
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl polysiloxane phase (e.g., TG-5MS or equivalent).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 20°C/min, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
2.6. Calculation
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
A_sample = Peak area of this compound in the sample solution
-
A_is_sample = Peak area of the internal standard in the sample solution
-
C_is = Concentration of the internal standard
-
C_std = Concentration of this compound in the standard solution
-
A_is_std = Peak area of the internal standard in the standard solution
-
A_std = Peak area of this compound in the standard solution
-
V = Final volume of the sample extract (in mL)
-
W_sample = Weight of the sample taken (in mg)
-
Purity_std = Purity of the this compound analytical standard
Table 2: Typical Quality Control Specifications for this compound Granular Formulation
| Parameter | Specification |
| Active Ingredient Content | 5% or 10% (w/w) ± 5% |
| Particle Size Distribution | Nominal range (e.g., 8-22 mesh), with limits on oversized and undersized particles. |
| Dustiness | Less than 1% of particles passing a 100 mesh screen. |
| Attrition Resistance | To be defined by the product specification. |
Analysis of Physical Properties
The physical properties of the granular formulation are critical for its application, handling, and safety.
Experimental Protocol: Particle Size Distribution by Mechanical Sieving
This method determines the particle size distribution of the granular insecticide, which affects its application and efficacy.[6]
3.1. Principle
A known weight of the granular sample is passed through a series of stacked sieves with decreasing mesh sizes by mechanical shaking. The weight of granules retained on each sieve is then determined.
3.2. Apparatus
-
Mechanical sieve shaker (e.g., RoTap or equivalent)
-
Set of standard testing sieves (e.g., U.S. Standard Sieve Series) with a pan and cover. The sieve sizes should bracket the expected particle size range of the granules.
-
Balance, accurate to 0.1 g.
-
Sieve brushes.
3.3. Procedure
-
Clean and dry all sieves and the pan.
-
Stack the sieves in order of decreasing mesh size from top to bottom, with the collection pan at the base.
-
Accurately weigh approximately 100 g of a representative sample of the granular insecticide.
-
Transfer the sample to the top sieve and place the cover on top.
-
Place the sieve stack in the mechanical shaker and shake for a specified time (e.g., 10 minutes).
-
After shaking, carefully remove the stack.
-
Weigh the material retained on each sieve and in the pan to the nearest 0.1 g.
3.4. Calculation
Calculate the percentage of material retained on each sieve:
Present the results in a table showing the percentage of granules retained on each sieve size.
Experimental Protocol: Attrition Resistance
This test measures the ability of the granules to resist breakdown into smaller particles (dust) during handling and transportation.[7][8][9][10]
3.1. Principle
A pre-sieved sample of granules is subjected to a controlled rolling action, with or without glass beads, for a specified period. The amount of material that passes through a fine mesh sieve after the test is a measure of the attrition.
3.2. Apparatus
-
Glass bottle or cylinder.
-
Roller apparatus.
-
Standard testing sieves (e.g., 125 µm).
-
Glass beads (if required by the specific method, e.g., CIPAC MT 178).[10]
-
Balance.
3.3. Procedure (based on CIPAC MT 178) [10]
-
Sieve a representative sample of the granules on a 125 µm sieve to remove any existing fine particles.
-
Accurately weigh a known amount of the dust-free granules (e.g., 20 g) into the glass bottle.
-
Add an equal weight of glass beads to the bottle.
-
Seal the bottle and place it on the roller apparatus.
-
Roll the bottle for a specified period (e.g., 60 minutes) at a defined speed.
-
After rolling, carefully separate the granules from the glass beads.
-
Sieve the granules on the 125 µm sieve again.
-
Weigh the material retained on the sieve.
3.4. Calculation
Calculate the percentage of attrition resistance:
Experimental Protocol: Dustiness
This protocol provides a general method for assessing the amount of dust generated from the granular product.
3.1. Principle
A known weight of the sample is dropped from a specified height in an enclosed chamber. The airborne dust is collected on a filter and weighed.
3.2. Apparatus
-
Dust generation chamber.
-
Funnel for dropping the sample.
-
Air pump to draw air through a filter.
-
Pre-weighed filter paper.
-
Balance.
3.3. Procedure
-
Place a pre-weighed filter in the sampling head of the dust generation chamber.
-
Accurately weigh a representative sample of the granular insecticide.
-
Place the sample in the funnel at the top of the chamber.
-
Start the air pump to draw air through the filter at a known flow rate.
-
Release the sample from the funnel, allowing it to drop through the chamber.
-
Continue to draw air through the filter for a specified time after the drop to collect any suspended dust.
-
Stop the pump, carefully remove the filter, and reweigh it.
3.4. Calculation
Calculate the dustiness as the weight of dust collected per unit weight of the sample:
Visualization of Workflows and Pathways
Workflow for this compound Granular Formulation Analysis
Caption: Workflow for the quality control analysis of this compound granular insecticide.
Proposed Degradation Pathway of this compound
This compound is susceptible to degradation through hydrolysis and environmental transformation. The primary degradation pathways involve the cleavage of the phosphorus-sulfur bonds.
Caption: Proposed degradation pathways of this compound in the environment.
References
- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 4. fao.org [fao.org]
- 5. This compound | 24934-91-6 | Benchchem [benchchem.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. MT 178.3 Attrition resistance [cipac.org]
- 10. MT 178 - Attrition resistance of granules [cipac.org]
Application Notes and Protocols for Chlormephos Residue Extraction from Plant Matrices
Introduction
Chlormephos is an organophosphate insecticide and acaricide used to control soil-dwelling insects and mites in various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and feed products. Accurate and reliable determination of this compound residues in plant matrices is therefore crucial for ensuring food safety and compliance with regulations.
This document provides detailed protocols for the extraction of this compound residues from various plant matrices using two common and effective techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). These methods are widely used in analytical laboratories for the analysis of pesticide residues.[1][2][3][4] The choice of method may depend on the specific matrix, available resources, and the desired level of cleanup.[5]
General Laboratory Preparations
2.1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
This compound analytical standard
-
Internal standard (e.g., Triphenylphosphate)
-
Methanol, HPLC grade
-
Acetone, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
-
SPE cartridges (e.g., C18, Florisil)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
Homogenizer
2.2. Standard Solution Preparation:
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1000 µg/mL. From this stock solution, prepare working standard solutions at various concentrations by serial dilution. Matrix-matched calibration standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[6]
QuEChERS Protocol for this compound Extraction
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis.[2][7][8] It is particularly suitable for a wide range of fruits and vegetables.[3][8]
3.1. Experimental Protocol:
-
Sample Homogenization: Weigh 10-15 g of a representative portion of the plant sample into a blender or homogenizer. Homogenize the sample until a uniform consistency is achieved.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.[8]
-
If an internal standard is used, add it at this stage.
-
Add the appropriate QuEChERS extraction salts. A common formulation (AOAC 2007.01) consists of 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.[7]
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE centrifuge tube, respectively.
-
The d-SPE tube should contain a specific amount of anhydrous magnesium sulfate (e.g., 150 mg for 1 mL extract or 900 mg for 6 mL extract) and a sorbent mixture. For general plant matrices, 50 mg of PSA per mL of extract is commonly used to remove organic acids, sugars, and fatty acids.[7] For pigmented samples like spinach and carrots, GCB can be added to remove chlorophyll and carotenoids.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract can be directly analyzed by GC-MS or LC-MS/MS.[7] Alternatively, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
3.2. QuEChERS Workflow Diagram:
Caption: QuEChERS workflow for this compound extraction.
Solid-Phase Extraction (SPE) Protocol for this compound
SPE is a classic and robust method for sample cleanup and concentration.[1] It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest, which is then eluted with a suitable solvent.
4.1. Experimental Protocol:
-
Sample Homogenization: Homogenize 10-15 g of the plant sample as described in the QuEChERS protocol.
-
Initial Extraction:
-
Transfer 10 g of the homogenized sample to a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile, acetone, or a mixture of acetone and water).
-
Shake or sonicate for 20-30 minutes.
-
Centrifuge at ≥3000 rcf for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the solid residue and combine the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined supernatant to near dryness using a rotary evaporator or nitrogen evaporator.
-
Reconstitute the residue in a small volume (e.g., 5 mL) of a solvent compatible with the SPE cartridge (e.g., hexane or a water/methanol mixture).
-
-
SPE Cleanup:
-
Conditioning: Condition an SPE cartridge (e.g., C18 or Florisil) by passing 5-10 mL of the elution solvent (e.g., ethyl acetate) followed by 5-10 mL of the reconstitution solvent.
-
Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-polarity organic solvent) to remove interferences.
-
Elution: Elute the this compound from the cartridge with a stronger solvent (e.g., ethyl acetate, or a mixture of acetone and hexane).
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS or LC-MS/MS analysis.
-
4.2. SPE Workflow Diagram:
Caption: SPE workflow for this compound extraction.
Method Selection Guide
The choice between QuEChERS and SPE depends on several factors, including the complexity of the plant matrix, the required sample throughput, and the availability of resources.
Caption: Decision tree for method selection.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of organophosphorus pesticides, including this compound, in plant matrices using the described extraction methods. The values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Typical Recovery Rates for this compound in Various Plant Matrices
| Plant Matrix | Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Leafy Vegetables | QuEChERS | 85 - 110 | < 15 |
| Root Vegetables | QuEChERS | 80 - 105 | < 15 |
| Fruits | QuEChERS | 90 - 115 | < 10 |
| Cereals | QuEChERS with C18 | 75 - 100 | < 20 |
| Leafy Vegetables | SPE (C18) | 80 - 100 | < 15 |
| Fruits | SPE (Florisil) | 85 - 105 | < 15 |
Note: Recovery rates are typically determined by spiking blank samples at different concentration levels.[9][10][11]
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | LOD (µg/kg) | LOQ (µg/kg) |
| GC-MS | 0.1 - 1.0 | 0.5 - 5.0 |
| GC-MS/MS | 0.05 - 0.5 | 0.2 - 2.0 |
| LC-MS/MS | 0.1 - 1.0 | 0.5 - 5.0 |
Note: LOD and LOQ are dependent on the sensitivity of the analytical instrument and the efficiency of the extraction and cleanup process.[12][13][14]
Method Validation
It is essential to validate the chosen extraction method in-house to ensure its performance for the specific plant matrices and analytical conditions used.[11][15][16] Key validation parameters to assess include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the analytical response is proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed through spike and recovery experiments.[15]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Ruggedness: The reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and days.
Conclusion
The QuEChERS and SPE protocols detailed in this application note provide effective and reliable methods for the extraction of this compound residues from a variety of plant matrices. The QuEChERS method offers a significant advantage in terms of speed and simplicity, making it ideal for high-throughput laboratories.[7][8] The SPE method, while more time-consuming, can provide excellent cleanup for complex matrices. The choice of method should be based on the specific application, and a thorough in-house validation is crucial to ensure the quality and accuracy of the analytical results.
References
- 1. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Pesticide residue analyses in plant material by chromatographic methods: clean-up procedures and selective detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. QuEChERS: Home [quechers.eu]
- 9. Combination of dispersive solid-phase extraction and salting-out homogeneous liquid-liquid extraction for the determination of organophosphorus pesticides in cereal grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of organophosphorus pesticide residues in vegetables using solid phase micro-extraction coupled with gas chromatography–flame photometric detector - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) for Chlormephos Cleanup in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of Chlormephos from water samples, intended for subsequent quantitative analysis. The method is designed to offer high recovery and efficient cleanup, ensuring reliable and accurate results.
Introduction
This compound is an organothiophosphate insecticide used in agriculture.[1] Due to its potential toxicity and environmental persistence, monitoring its presence in water sources is crucial for environmental and public health.[2] Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of pesticides from aqueous matrices.[3] It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity.[3]
This application note details a robust SPE method for the extraction of this compound from water samples, followed by analysis using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Properties:
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂ClO₂PS₂ | [1][4][5] |
| Molecular Weight | 234.7 g/mol | [4][5] |
| Water Solubility | 60 mg/L at 20 °C | [4][5] |
| LogP (octanol-water) | 3.0 - 3.1 | [4][5] |
Principle of the SPE Method
The SPE method for this compound cleanup is based on a reversed-phase mechanism. A nonpolar sorbent, such as C18-bonded silica, is used to retain the moderately nonpolar this compound from the polar water sample.[6] The water sample is passed through the conditioned SPE cartridge, where this compound adsorbs to the sorbent. Interfering polar impurities are washed away, and the retained this compound is then eluted with a small volume of an organic solvent.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific water matrix and analytical instrumentation.
3.1. Materials and Reagents
-
SPE Cartridges: C18-bonded silica, 500 mg, 6 mL (or similar reversed-phase polymeric sorbent)[6]
-
Methanol (MeOH): HPLC grade
-
Dichloromethane (DCM): HPLC grade
-
Ethyl Acetate (EtOAc): HPLC grade
-
Acetone: HPLC grade
-
n-Hexane: HPLC grade
-
Reagent Water: Deionized or distilled water, free of interfering substances
-
Sodium Sulfate (Na₂SO₄): Anhydrous, analytical grade
-
Nitrogen Gas: High purity
-
Glassware: Volumetric flasks, graduated cylinders, conical tubes, autosampler vials
3.2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
If not analyzed immediately, store the samples at 4°C.
-
Allow samples to equilibrate to room temperature before extraction.
-
Filter water samples through a 0.45 µm glass fiber filter to remove suspended particles that could clog the SPE cartridge.[7]
3.3. SPE Procedure
The following steps outline the manual SPE process using a vacuum manifold. This process can also be automated.[8]
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Finally, pass 10 mL of reagent water through the cartridge, ensuring the sorbent bed does not run dry before sample loading.[9]
-
-
Sample Loading:
-
Load the pre-filtered water sample (typically 500 mL to 1 L) onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[9]
-
-
Washing (Interference Elution):
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[3]
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained this compound with two aliquots of 3-5 mL of a suitable organic solvent or mixture. A common elution solvent for organophosphorus pesticides is a mixture of dichloromethane and acetone or ethyl acetate.[6][10] For this protocol, a 1:1 (v/v) mixture of ethyl acetate and dichloromethane is recommended.
-
-
Post-Elution Processing:
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen gas in a warm water bath (e.g., 35-40°C).
-
The sample is now ready for GC-NPD or LC-MS/MS analysis.
-
3.4. Instrumental Analysis
-
GC-NPD: This is a highly selective and sensitive detector for phosphorus-containing compounds like this compound.[7]
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5) is suitable.
-
Injector: Splitless injection is recommended for trace analysis.
-
Temperatures: Inlet: 250°C, Detector: 300°C. The oven temperature program should be optimized to achieve good separation.
-
-
LC-MS/MS: This technique offers high selectivity and sensitivity, especially for complex matrices.[11]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for organophosphorus pesticides.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
-
Quantitative Data
The following table summarizes typical performance data for the analysis of organophosphorus pesticides in water using SPE and chromatographic methods. While specific data for this compound may vary, these values provide a general expectation of method performance.
| Parameter | Typical Value | Reference |
| Recovery | 80 - 110% | [10][12] |
| Relative Standard Deviation (RSD) | < 15% | [12] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [8][10] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L | [8] |
Note: These values are indicative and should be experimentally determined for this compound in the specific laboratory setting and water matrix.
Visualizations
Diagram 1: SPE Workflow for this compound Cleanup
Caption: Workflow for this compound extraction from water samples.
Diagram 2: Logical Relationship of SPE Steps
Caption: Logical flow of the solid-phase extraction protocol.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and efficient protocol for the cleanup and pre-concentration of this compound from water samples. The use of C18 cartridges in a reversed-phase mechanism allows for high recovery and removal of interfering matrix components. This method, when coupled with sensitive analytical techniques such as GC-NPD or LC-MS/MS, enables the reliable quantification of this compound at trace levels, making it suitable for environmental monitoring and regulatory compliance. Method validation should be performed in the laboratory to establish specific performance characteristics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Determination of Chlormephos and its Metabolites in Environmental Samples
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction Chlormephos is an organophosphorus insecticide used to control soil insects.[1][2] Due to its potential toxicity and persistence in the environment, monitoring its presence and that of its degradation products in environmental matrices like soil and water is crucial for assessing environmental impact and ensuring food safety.[3][4] this compound acts as an acetylcholinesterase inhibitor and is classified as highly toxic to mammals.[2] This application note provides detailed protocols for the extraction, cleanup, and analysis of this compound and its primary metabolite, ethion, in soil and water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Environmental Fate and Metabolites In soil, this compound is known to degrade or be converted to ethion.[1] The half-life of this compound in sandy loam soil has been observed to be approximately 28 days.[1] While in rats, metabolism leads to the excretion of diethyl phosphate and diethyl phosphorothioate, the focus for environmental analysis is typically on the parent compound and significant, stable degradation products found in the respective matrix.[1]
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. Values can vary based on instrumentation, matrix complexity, and laboratory conditions.
Table 1: Method Performance for this compound in Soil (GC-MS/MS)
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.01 mg/kg | [5] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | Typical |
| Recovery (at 0.1 mg/kg) | 70-110% | [5] |
| Relative Standard Deviation (RSD) | <15% |[6] |
Table 2: Method Performance for this compound in Water (LC-MS/MS)
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.01 µg/L | [5] |
| Limit of Quantification (LOQ) | 0.05 µg/L | [7] |
| Recovery (at 0.1 µg/L) | 75-115% | [7] |
| Relative Standard Deviation (RSD) | <10% |[6] |
Experimental Protocols & Methodologies
Protocol 1: Analysis of this compound in Soil Samples
This protocol details the extraction and analysis of this compound from soil using ultrasonic extraction followed by GC-MS/MS analysis.
1.1. Sample Preparation: Ultrasonic Extraction
-
Sample Collection: Collect approximately 500g of soil from the desired location and store it in a sealed container at 4°C until analysis.
-
Homogenization: Air-dry the soil sample, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 g of anhydrous sodium sulfate to the soil and mix thoroughly to create a sandy consistency.[8]
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane as the extraction solvent.[8]
-
Spike with an appropriate internal standard (e.g., Fenchlorphos).
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath and extract for 15 minutes.
-
-
Centrifugation & Collection:
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
-
Re-extraction: Repeat the extraction (steps 3.3 - 4.2) two more times with fresh solvent, combining all supernatants.
-
Solvent Evaporation: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (if necessary): If the extract is heavily colored or contains significant co-extractives, perform a solid-phase extraction (SPE) cleanup using a cartridge packed with graphitized carbon black (GCB) and primary secondary amine (PSA).
-
Final Preparation: Reconstitute the final extract in 1 mL of hexane/acetone (1:1) for GC-MS/MS analysis.[9]
1.2. Instrumental Analysis: GC-MS/MS
-
System: Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[9][10]
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 275°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[11]
-
Column: Low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Oven Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 8°C/min to 300°C.
-
Hold: 10 minutes at 300°C.[11]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 225°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transitions (this compound): Precursor Ion: m/z 234; Quantifier Ion: m/z 121; Qualifier Ion: m/z 93.[9]
-
Protocol 2: Analysis of this compound in Water Samples
This protocol describes the extraction of this compound from water via solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 1 L of water in a clean amber glass bottle. Adjust the pH to neutral if necessary.[8] Store at 4°C.
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under a vacuum or by purging with nitrogen for 20-30 minutes.
-
Elution: Elute the trapped analytes with 10 mL of acetonitrile.[7]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.[7]
2.2. Instrumental Analysis: LC-MS/MS
-
System: High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[12][13]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with 5% B, hold for 1 min.
-
Linear ramp to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transitions: To be determined by direct infusion of a this compound standard. Precursor ion will likely be the [M+H]+ adduct.
-
Visualizations
Caption: Diagram 1: General Workflow for this compound Analysis.
References
- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. scispace.com [scispace.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. cdpr.ca.gov [cdpr.ca.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Chlormephos GC-MS analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Chlormephos.
Troubleshooting Guide
Question: My this compound signal intensity is inconsistent or unexpectedly low/high in sample extracts compared to solvent standards. What could be the cause?
Answer: This is a classic sign of matrix effects , where co-extracted compounds from the sample interfere with the analysis of this compound. In GC-MS, this often manifests as a matrix-induced signal enhancement , where matrix components coat active sites in the GC inlet and column, preventing the analyte from degrading or adsorbing.[1][2] This leads to a higher response in the matrix sample compared to a clean solvent standard.[1] Conversely, signal suppression can also occur, though it is less common in GC-MS than in LC-MS.[2][3]
To diagnose the issue, you can perform a simple test:
-
Analyze a this compound standard in a pure solvent.
-
Analyze a blank sample extract (a sample of the same matrix type that does not contain this compound).
-
Spike the blank sample extract with the same concentration of this compound as the solvent standard and analyze it.
If the peak area of this compound in the spiked extract is significantly different from the peak area in the pure solvent, a matrix effect is present. A percentage matrix effect can be calculated using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. Values exceeding ±20% are generally considered significant and require mitigation.[3][4]
Question: I've confirmed a significant matrix effect. What are my options to mitigate it?
Answer: There are several strategies you can employ, which can be broadly categorized into sample preparation, calibration strategies, and instrument maintenance. The choice of method will depend on the complexity of your matrix, the required sensitivity, and available resources.[5][6]
A general troubleshooting workflow can be visualized as follows:
Caption: A logical workflow for troubleshooting matrix effects in GC-MS analysis.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: How can I improve my sample preparation to reduce matrix effects?
Answer: The goal of sample preparation is to remove interfering matrix components before injection.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide analysis in food and agricultural samples.[7] It involves an extraction with a solvent (typically acetonitrile) followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interfering substances like fats, pigments, and sugars.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than dSPE.[8] By choosing the appropriate sorbent, you can selectively retain this compound while washing away matrix components, or vice-versa.
-
Sample Dilution: A straightforward approach is to dilute the final extract.[9][10] This reduces the concentration of both the analyte and the matrix components, potentially diminishing the matrix effect. However, this may compromise the limit of quantitation (LOQ) if this compound concentrations are already low.[11]
Calibration Strategies
Question: What is matrix-matched calibration and how do I perform it?
Answer: Matrix-matched calibration is a highly effective way to compensate for matrix effects.[3][4][12] Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract (an extract of the same sample type, verified to be free of this compound). This ensures that the standards and the samples experience the same signal enhancement or suppression, leading to more accurate quantification.[11]
Question: I've heard about "analyte protectants" for GC-MS. What are they and should I use them for this compound analysis?
Answer: Analyte protectants (APs) are compounds added to both sample extracts and calibration standards to minimize analyte loss and reduce matrix effects.[1][11] They work by masking the "active sites" (e.g., free silanol groups) in the GC inlet liner and column, which can otherwise cause degradation or adsorption of sensitive analytes like organophosphorus pesticides.[2][13] A mixture of compounds like ethylglycerol, sorbitol, and gulonolactone has been shown to be effective.[1] Using APs can improve the linearity of your calibration curves and make solvent-based calibration more viable, reducing the need for matrix-matching.[1][14]
Instrument Maintenance
Question: Can instrument maintenance help with matrix effects?
Answer: Absolutely. Non-volatile matrix components can accumulate in the GC system over time, leading to chromatographic problems and worsening matrix effects.[15]
-
Inlet Liner: The inlet liner is a primary site of interaction. Regular replacement is crucial, especially when analyzing complex matrices.
-
Column Trimming: If you observe peak tailing or shifts in retention time, trimming the first 0.5 to 1 meter of the analytical column can remove accumulated matrix residue and restore performance.[15]
-
Ion Source Cleaning: Matrix components can contaminate the mass spectrometer's ion source. Periodic cleaning is necessary to maintain sensitivity and spectral integrity.[15]
Quantitative Data Summary
The effectiveness of different strategies to mitigate matrix effects can be compared. The following table summarizes typical recovery improvements.
| Mitigation Strategy | Matrix Type | Typical Recovery without Mitigation | Typical Recovery with Mitigation | Citation(s) |
| Matrix-Matched Calibration | Fruits & Vegetables | 50% - 150% (variable) | 90% - 110% | [3][4][12] |
| Analyte Protectants (APs) | Spinach, Orange, Brown Rice | Highly variable, often >120% | Consistently within 70% - 120% | [1] |
| QuEChERS with dSPE Cleanup | High-fat matrices (e.g., avocado) | Poor signal, peak distortion | Improved peak shape and reliability | [7] |
| Sample Dilution | Vegetables | Significant signal enhancement | Reduced matrix effect, enabling quantification | [10][16] |
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
-
Source Blank Matrix: Obtain a sample of the matrix (e.g., soil, plant tissue, bio-fluid) that is known to be free of this compound.
-
Prepare Blank Extract: Process this blank matrix using the exact same extraction and cleanup procedure you use for your unknown samples (e.g., QuEChERS). This resulting solution is your "matrix-matched solvent."
-
Prepare Stock Standard: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile or hexane).
-
Create Calibration Curve: Serially dilute the this compound stock solution using the "matrix-matched solvent" from step 2 to create a series of calibration standards at your desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Analysis: Analyze these standards to construct a calibration curve that inherently corrects for the matrix effect.
Protocol 2: Using Analyte Protectants (APs)
-
Prepare AP Mixture: Based on published methods, prepare a stock solution of an analyte protectant mixture. A common mixture includes ethylglycerol, sorbitol, and gulonolactone in acetonitrile.[1]
-
Prepare Standards: Prepare your this compound calibration standards in a pure, high-quality solvent (e.g., acetone/hexane).
-
Prepare Samples: Prepare your sample extracts using your standard procedure (e.g., QuEChERS).
-
Add APs: Just before injection, add a small, fixed volume of the AP mixture to all your calibration standards and your final sample extracts. For example, add 10 µL of the AP stock to 990 µL of your standard or sample.
-
Analysis: The APs will help to equalize the response between the solvent-based standards and the matrix-containing samples by protecting the analyte in the GC system.
Visualizing Mitigation Strategies
The relationship between different mitigation strategies and their primary mode of action is illustrated below.
Caption: Overview of strategies to counter matrix effects in GC-MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ub-ir.bolton.ac.uk]
- 7. hpst.cz [hpst.cz]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromtech.com.au [chromtech.com.au]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. shimadzu.com [shimadzu.com]
Technical Support Center: Optimization of QuEChERS for Chlormephos in Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Chlormephos in complex fatty matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in fatty matrices.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge when analyzing pesticides in high-fat samples due to the lipophilic nature of both the analyte and the matrix.
| Potential Cause | Recommended Solution |
| Inadequate Extraction Efficiency | Ensure proper homogenization of the sample. For dry or semi-dry matrices, add water to achieve at least 80% hydration before adding acetonitrile.[1] Increase the shaking time during the extraction step to ensure thorough partitioning of this compound into the acetonitrile layer. |
| Analyte Loss During Cleanup | The choice of d-SPE sorbent is critical. While C18 is necessary to remove lipids, excessive amounts or the use of certain sorbents like Graphitized Carbon Black (GCB) can lead to the loss of planar pesticides.[1] Optimize the amount and combination of d-SPE sorbents. A common starting point for fatty matrices is a combination of PSA and C18.[2][3][4] For highly fatty samples, consider using newer generation sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR-Lipid), which have shown high efficiency in lipid removal with good analyte recovery.[2][5] |
| Co-precipitation with Fats | At low temperatures, fats and lipids can precipitate out of the acetonitrile extract, potentially co-precipitating this compound. A freezing-out step can be employed to remove lipids, but it's crucial to validate that this compound does not co-precipitate. |
| pH-dependent Degradation | This compound, an organophosphate, can be susceptible to degradation at certain pH levels. The use of buffered QuEChERS methods (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) can help maintain a stable pH during extraction and improve analyte stability.[6] |
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Fatty matrices are notorious for causing significant matrix effects in both GC-MS/MS and LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Insufficient Cleanup | High concentrations of co-extracted lipids and other matrix components can interfere with the ionization of this compound in the mass spectrometer source.[7][8] Enhance the cleanup step by using a combination of d-SPE sorbents. For particularly challenging matrices like avocado or fish oil, a dual-layer d-SPE with different sorbents or the use of EMR-Lipid might be necessary.[9][5][10] |
| Co-eluting Matrix Components | Matrix components that co-elute with this compound can suppress or enhance its signal. Optimize the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC) to achieve better separation between this compound and interfering matrix components. |
| Instrument Contamination | The injection of extracts from fatty matrices can lead to the contamination of the GC inlet liner, column, and MS source, causing poor peak shapes and signal variability. Use a solvent-vent injection technique in GC-MS/MS to minimize the introduction of non-volatile matrix components into the system. Regular maintenance of the injection port and ion source is crucial. |
| Inappropriate Calibration Strategy | Using solvent-based calibration curves for fatty matrix extracts will likely lead to inaccurate quantification due to uncompensated matrix effects. Prepare matrix-matched calibration standards by fortifying blank matrix extracts with known concentrations of this compound. This is the most effective way to compensate for signal suppression or enhancement.[10] |
Issue 3: Poor Peak Shape and Chromatography
Distorted peak shapes can compromise both qualitative identification and quantitative analysis.
| Potential Cause | Recommended Solution |
| Active Sites in GC System | This compound, being an organophosphate, can interact with active sites in the GC inlet and column, leading to peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis. |
| Co-injected Non-Volatile Matrix | Non-volatile lipids can accumulate in the GC inlet and the front of the analytical column, leading to peak broadening and loss of resolution. Employ a guard column and perform regular trimming of the analytical column. Using a PTV injector with a solvent vent program can also help. |
| Solvent Mismatch in LC | Injecting a large volume of a strong solvent (like acetonitrile) into a reversed-phase LC system with a highly aqueous mobile phase can cause peak distortion. Dilute the final extract with water or the initial mobile phase before injection to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: Which QuEChERS method (Original, AOAC, or EN) is best for this compound in fatty matrices?
The choice between the buffered AOAC (acetate) and EN (citrate) methods is generally recommended over the original unbuffered method for organophosphorus pesticides like this compound to ensure better stability.[6] The AOAC method has been shown to provide good recoveries for a wide range of pesticides in fatty matrices like milk and avocado.[4][9] However, the optimal method can be matrix-dependent, and it is always advisable to perform a preliminary validation with your specific matrix.
Q2: What is the best d-SPE cleanup combination for fatty matrices?
A combination of Primary Secondary Amine (PSA) and C18 is a standard choice for fatty matrices. PSA removes organic acids and some polar interferences, while C18 is effective in removing nonpolar lipids.[2][3][4] For highly fatty or complex matrices, newer sorbents have shown superior performance:
-
Z-Sep and Z-Sep+ : These zirconia-based sorbents are designed for strong fat removal.[2][11]
-
EMR-Lipid : This sorbent offers highly selective removal of lipids with minimal loss of target analytes and has demonstrated excellent performance in matrices like avocado and edible oils.[9][5]
Q3: How can I reduce the amount of co-extracted fat before the d-SPE cleanup?
A simple and effective technique is to perform a freezing step. After the initial extraction and centrifugation, the acetonitrile supernatant can be stored at -20°C for a few hours or overnight. This will cause a significant portion of the dissolved fats to precipitate. The supernatant can then be decanted for the d-SPE cleanup. However, it is essential to validate this step for this compound to ensure it does not co-precipitate with the fats.
Q4: Is it necessary to use matrix-matched standards for quantification?
Yes, for accurate quantification of this compound in fatty matrices, the use of matrix-matched standards is highly recommended.[10] Fatty matrices are known to cause significant signal suppression or enhancement in both GC-MS/MS and LC-MS/MS. Matrix-matched calibration curves are prepared in blank matrix extract that has undergone the same QuEChERS procedure, thus compensating for these effects.
Q5: What are the typical GC-MS/MS parameters for this compound analysis?
For GC-MS/MS analysis of this compound, a common approach involves using a low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Typical parameters include:
-
Ionization Mode: Electron Ionization (EI)
-
Injector Temperature: 250-280°C
-
Transfer Line Temperature: 280-300°C
-
Ion Source Temperature: 230-250°C
-
Collision Gas: Argon
It is crucial to optimize the MRM transitions (precursor and product ions) and collision energies for your specific instrument to achieve the best sensitivity and specificity for this compound.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be validated for your specific fatty matrix and analytical instrumentation. Recovery data for this compound in fatty matrices is not widely available; therefore, the performance of these methods for this specific analyte should be carefully evaluated.
Protocol 1: Modified AOAC QuEChERS for Fatty Matrices (e.g., Avocado, Edible Oil)
This protocol is based on the AOAC 2007.01 method with modifications for high-fat samples.
-
Sample Preparation:
-
Homogenize the sample (e.g., 15 g of avocado or 10 g of edible oil) in a 50 mL centrifuge tube.
-
For solid or semi-solid samples, add an appropriate amount of water to ensure at least 80% total water content.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
If required, add an internal standard.
-
-
Extraction:
-
Add the contents of a QuEChERS AOAC extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing:
-
900 mg MgSO₄
-
300 mg PSA
-
300 mg C18
-
-
For highly fatty matrices, consider using a d-SPE tube with Z-Sep or EMR-Lipid as per the manufacturer's instructions.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, a dilution with water or mobile phase may be necessary.
-
Protocol 2: Modified EN QuEChERS for Fatty Matrices
This protocol is based on the EN 15662 method.
-
Sample Preparation:
-
Homogenize 10 g of the fatty sample in a 50 mL centrifuge tube.
-
Add water if necessary to ensure sufficient moisture.
-
Add 10 mL of acetonitrile.
-
Add an internal standard if used.
-
-
Extraction:
-
Add the contents of a QuEChERS EN extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 8 mL) to a 15 mL d-SPE tube containing:
-
1200 mg MgSO₄
-
400 mg PSA
-
400 mg C18
-
-
Alternatively, use Z-Sep or EMR-Lipid for enhanced fat removal.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
The supernatant is ready for instrumental analysis.
-
Quantitative Data Summary
The following table summarizes typical recovery performance for organophosphorus pesticides in fatty matrices using different d-SPE cleanup sorbents. Note: Specific recovery for this compound may vary and should be determined experimentally.
| d-SPE Sorbent Combination | Fatty Matrix Example | Typical Recovery Range for Organophosphates (%) | Relative Standard Deviation (RSD) (%) |
| PSA + C18 | Avocado, Milk | 70 - 110 | < 20 |
| Z-Sep+ | Avocado | 70 - 120 | < 15 |
| EMR-Lipid | Avocado, Edible Oils | 80 - 115 | < 15 |
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of 45 Pesticides in Avocado Varieties by the QuEChERS Method and Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction | MDPI [mdpi.com]
Chlormephos Stability: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the storage and analysis of chlormephos samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound during sample storage?
A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. This compound is an organothiophosphate insecticide that is susceptible to degradation under certain conditions. It is generally stable in neutral and weakly acidic media at room temperature.[1] However, it undergoes hydrolysis in the presence of dilute acids and alkalis, with the degradation being particularly rapid in alkaline environments.[1] Elevated temperatures will also accelerate its degradation.
Q2: My this compound results are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several sources. One common issue is the degradation of this compound in your samples or standards. If samples are not stored properly (e.g., at the correct pH and temperature) or are exposed to light, the concentration of this compound can decrease over time, leading to variability in your measurements. Another potential cause is the instability of this compound in certain organic solvents used for sample preparation and analysis. While generally stable, some organophosphates have shown degradation in solvents like methanol. It is also crucial to ensure your analytical method, including extraction and cleanup steps, is robust and reproducible.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis. Under alkaline conditions, the ester bond is cleaved. In soil, this compound has been observed to convert to ethion.[1] Furthermore, under photochemical conditions (in the presence of light and sensitizers) in organic solvents like acetonitrile, this compound can be oxidized, with O,O-diethyl phosphate identified as an ultimate oxidation product.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound in stored samples | Sample degradation due to improper storage conditions (high pH, elevated temperature, light exposure). | - Ensure samples are stored in the dark at or below -18°C. - Adjust the pH of aqueous samples to a neutral or slightly acidic range (pH 6-7) before storage. - Analyze samples as soon as possible after collection. |
| High variability in replicate analyses | - Inhomogeneous sample matrix. - Inconsistent extraction efficiency. - Degradation during sample preparation. | - Thoroughly homogenize the sample matrix before taking an analytical portion. - Optimize and validate your extraction procedure to ensure consistent recoveries. - Minimize the time between sample preparation and analysis. Keep extracts cool and protected from light. |
| Peak tailing or poor chromatography | - Active sites in the GC inlet or column. - Matrix effects. | - Use a deactivated GC inlet liner and a high-quality capillary column suitable for organophosphate analysis. - Employ matrix-matched standards for calibration to compensate for matrix effects. - Consider a more rigorous sample cleanup procedure to remove interfering matrix components. |
| Unexpected peaks in the chromatogram | Presence of degradation products. | - Analyze a freshly prepared this compound standard to confirm its retention time. - If possible, use mass spectrometry (MS) to identify the unknown peaks, which may correspond to degradation products like ethion or O,O-diethyl phosphate. |
Quantitative Data on Stability
Since specific quantitative hydrolysis data for this compound is limited in the available literature, the following tables provide data for chlorpyrifos, a structurally related organothiophosphate insecticide. This data can serve as a conservative estimate for the stability of this compound under similar conditions. It is strongly recommended to perform a specific stability study for this compound in your particular sample matrix.
Table 1: Estimated Hydrolysis Half-life of a Related Organothiophosphate (Chlorpyrifos) at Various pH Values and Temperatures
| Temperature (°C) | pH 4 | pH 7 | pH 10 |
| 16 | Relatively Stable | ~12.3 days | - |
| 29 | ~13.2 days | ~10.1 days | ~6.7 days |
| 40 | - | ~8.1 days | - |
Source: Adapted from studies on chlorpyrifos hydrolysis.[2][3]
Table 2: Stability of this compound in Soil
| Soil Type | Half-life (days) |
| Sandy Loam | 28 |
Source: PubChem CID 32739.[1]
Experimental Protocols
Protocol 1: Sample Storage Stability Study
This protocol outlines a general procedure to assess the stability of this compound in a given sample matrix under specific storage conditions.
1. Objective: To determine the rate of degradation of this compound in a specific sample matrix over time at a defined storage temperature.
2. Materials:
- Homogenized and well-characterized control sample matrix (e.g., soil, water, tissue homogenate) free of this compound.
- This compound analytical standard of known purity.
- Appropriate organic solvent for spiking (e.g., acetone, ethyl acetate).
- Storage containers (e.g., amber glass vials with PTFE-lined caps).
- Freezer or incubator set to the desired storage temperature (e.g., -20°C, 4°C, 25°C).
- Validated analytical method for the quantification of this compound.
3. Procedure:
- Fortify a known amount of the control sample matrix with a known concentration of this compound. The fortification level should be relevant to the expected concentrations in your study samples.
- Thoroughly mix the fortified sample to ensure homogeneity.
- Divide the fortified sample into multiple aliquots in separate storage containers.
- Designate a set of aliquots for analysis at time zero (T0).
- Store the remaining aliquots under the desired storage conditions (e.g., -20°C in the dark).
- At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), retrieve a set of replicate aliquots from storage.
- Allow the samples to thaw (if frozen) under controlled conditions.
- Extract and analyze the this compound concentration in each aliquot using a validated analytical method.
- Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
Protocol 2: Analytical Method for this compound in Soil by GC-NPD
This protocol provides a general framework for the analysis of this compound in soil samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).
1. Scope: This method is applicable for the quantitative determination of this compound residues in soil samples.
2. Principle: this compound is extracted from the soil sample with an organic solvent. The extract is then cleaned up to remove interfering co-extractives before being analyzed by GC-NPD. The NPD is highly selective for nitrogen- and phosphorus-containing compounds, providing good sensitivity for this compound.[4][5]
3. Reagents and Materials:
- This compound analytical standard.
- Solvents: Acetone, Hexane, Dichloromethane (pesticide residue grade).
- Anhydrous sodium sulfate.
- Solid-phase extraction (SPE) cartridges (e.g., Florisil or silica).
- Glassware: flasks, beakers, graduated cylinders, centrifuge tubes.
- Ultrasonic bath or shaker.
- Rotary evaporator.
- Gas chromatograph equipped with an NPD and a suitable capillary column (e.g., DB-5ms or equivalent).
4. Sample Preparation and Extraction:
- Weigh 10-20 g of a homogenized soil sample into a centrifuge tube.
- Add a known volume of extracting solvent (e.g., a mixture of acetone and hexane).
- Extract the sample by shaking vigorously or using an ultrasonic bath for a specified period.
- Centrifuge the sample and decant the supernatant (the extract).
- Repeat the extraction process with fresh solvent.
- Combine the extracts and dry them by passing through a column of anhydrous sodium sulfate.
5. Cleanup (if necessary):
- Concentrate the dried extract to a small volume using a rotary evaporator.
- Perform a cleanup step using SPE to remove interfering substances. The choice of SPE sorbent and elution solvents will depend on the soil type and potential interferences.
6. GC-NPD Analysis:
- Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Inject an aliquot (e.g., 1-2 µL) of the final extract into the GC-NPD system.
- Quantify the this compound concentration by comparing the peak area to a calibration curve prepared using matrix-matched standards.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a this compound sample storage stability study.
References
Technical Support Center: Identifying and Quantifying Chlormephos Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the organothiophosphate insecticide Chlormephos. The information is designed to address specific issues that may be encountered during the identification and quantification of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound?
A1: The primary degradation of this compound occurs through hydrolysis, photolysis, and microbial metabolism. Key degradation products identified in various matrices include:
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Ethion: A major metabolite found in soil.
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O,O-diethyl phosphorothioate (DETP): A hydrolysis product.
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O,O-diethyl phosphorodithioate: Another product of hydrolysis.
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O,O-diethyl phosphate (DEP): Identified as the ultimate oxidation product from sensitized photolysis and a metabolite in rats.
Q2: What are the main environmental degradation pathways for this compound?
A2: this compound degrades in the environment through several pathways:
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Hydrolysis: It is stable in neutral and weakly acidic media but is rapidly hydrolyzed in alkaline conditions.
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Photodegradation: In the presence of sensitizers, this compound can be degraded by light. Irradiation of this compound in acetonitrile solutions with sensitizers leads to several products, with O,O-diethyl phosphate being the final oxidation product.
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Microbial Degradation: In soil, this compound can be converted to Ethion through microbial action. The half-life of this compound in sandy loam soil has been reported to be 28 days.
Q3: What are the recommended analytical methods for identifying and quantifying this compound and its degradation products?
A3: The most common and effective methods for the analysis of this compound and its degradation products are:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred technique for the analysis of volatile and thermally stable pesticides like this compound.[1] When coupled with a mass spectrometer, it allows for both quantification and confirmation of the analytes' identities.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS/MS) is effective for the analysis of more polar and thermally labile degradation products.[1]
Q4: What are the critical steps in sample preparation for this compound analysis in soil?
A4: Proper sample preparation is crucial for accurate analysis. A common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which generally involves:
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Homogenization: Ensuring the soil sample is uniform.
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Extraction: Using an organic solvent, such as acetonitrile, to extract this compound and its degradation products from the soil matrix.
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Salting Out: Adding salts like magnesium sulfate and sodium chloride to partition the analytes into the organic layer.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Using a sorbent, such as primary secondary amine (PSA), to remove interfering matrix components from the extract.
Quantitative Data
The degradation of this compound follows first-order kinetics. The following table provides a representative example of this compound dissipation in a sandy loam soil, based on a reported half-life of 28 days.
| Time (Days) | This compound Concentration (mg/kg) - (Initial Conc. 10 mg/kg) | Percent Remaining |
| 0 | 10.00 | 100% |
| 14 | 7.07 | 70.7% |
| 28 | 5.00 | 50.0% |
| 42 | 3.54 | 35.4% |
| 56 | 2.50 | 25.0% |
| 70 | 1.77 | 17.7% |
| 84 | 1.25 | 12.5% |
| 98 | 0.88 | 8.8% |
| 112 | 0.63 | 6.3% |
| 126 | 0.44 | 4.4% |
| 140 | 0.31 | 3.1% |
This table is illustrative and calculated based on a first-order decay model with a half-life of 28 days. Actual degradation rates can vary depending on environmental conditions such as soil type, temperature, moisture, and microbial activity.
Experimental Protocols
Detailed Protocol for Simultaneous Determination of this compound and Ethion in Soil by GC-MS
This protocol provides a step-by-step guide for the extraction and analysis of this compound and its degradation product, Ethion, from soil samples using the QuEChERS method followed by GC-MS analysis.
1. Sample Preparation (QuEChERS)
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1.1. Weighing and Hydration:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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If the soil is dry, add an appropriate amount of deionized water to moisten it and let it equilibrate.
-
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1.2. Fortification (for QC):
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For recovery studies, spike the sample with a known concentration of this compound and Ethion standards.
-
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1.3. Extraction:
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Add 10 mL of acetonitrile to the centrifuge tube.
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Cap the tube and shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
-
1.4. Centrifugation:
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Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
1.5. Dispersive SPE Cleanup:
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Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA).
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Vortex for 30 seconds.
-
-
1.6. Final Centrifugation and Transfer:
-
Centrifuge the d-SPE tube at a high speed for 2 minutes.
-
Carefully transfer the supernatant to an autosampler vial for GC-MS analysis.
-
2. GC-MS Analysis
-
2.1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
-
2.2. GC Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
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Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
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Injection Volume: 1 µL.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
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Oven Temperature Program:
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Initial temperature: 70 °C, hold for 2 minutes.
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Ramp to 150 °C at 25 °C/min.
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Ramp to 200 °C at 3 °C/min.
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Ramp to 280 °C at 8 °C/min, hold for 5 minutes.
-
-
-
2.3. MS Conditions:
-
Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
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This compound ions (m/z): Monitor characteristic ions (e.g., 234, 153, 97).
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Ethion ions (m/z): Monitor characteristic ions (e.g., 384, 231, 153).
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-
3. Quality Control
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Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.
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Recovery: Analyze fortified samples to determine the method's recovery and precision. Acceptable recoveries are typically within 70-120%.
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Blanks: Analyze method blanks to check for contamination.
Troubleshooting Guides
Issue 1: Peak Tailing for this compound or Ethion
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Q: My chromatogram shows significant peak tailing for this compound and/or Ethion. What are the possible causes and solutions?
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A: Peak tailing for organothiophosphate pesticides is a common issue in GC analysis. Here's a systematic approach to troubleshoot it:
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Cause 1: Active Sites in the GC Inlet. Exposed silanol groups in the injector liner can interact with the analytes.
-
Solution: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile matrix components and protect the column.
-
-
Cause 2: Column Contamination. The front end of the GC column can become contaminated with non-volatile matrix components, creating active sites.
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Solution: Trim 15-30 cm from the front of the column. If the problem persists, the column may be degraded and require replacement.
-
-
Cause 3: Inadequate Inlet Temperature. If the inlet temperature is too low, it can lead to incomplete or slow vaporization, causing band broadening and tailing.
-
Solution: Ensure the inlet temperature is appropriate for the analytes, typically around 250 °C for organophosphorus pesticides.
-
-
Cause 4: Poor Column Installation. An improper column cut or installation can create dead volume and lead to peak distortion.
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Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
-
-
Issue 2: Low Recovery of Analytes
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Q: I'm experiencing low recovery for this compound and Ethion in my spiked samples. What could be the problem?
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A: Low recovery can stem from several steps in the analytical process:
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Cause 1: Inefficient Extraction. The analytes may not be fully extracted from the soil matrix.
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Solution: Ensure vigorous and adequate shaking time during the acetonitrile extraction and after adding the QuEChERS salts. Make sure the sample is adequately hydrated.
-
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Cause 2: Analyte Degradation during Sample Preparation. this compound is susceptible to degradation in alkaline conditions.
-
Solution: While QuEChERS is generally buffered, ensure the pH of your sample and extraction solvent is not highly alkaline.
-
-
Cause 3: Loss during Solvent Evaporation (if applicable). If a solvent evaporation and reconstitution step is used, volatile analytes can be lost.
-
Solution: Evaporate the solvent gently using a nitrogen stream at a controlled temperature. Avoid evaporating to complete dryness.
-
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Cause 4: Adsorption to Labware. Analytes can adsorb to glass or plastic surfaces.
-
Solution: Use silanized glassware to minimize adsorption.
-
-
Issue 3: Matrix Interference
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Q: I'm observing many interfering peaks in my chromatogram, making it difficult to accurately integrate the peaks of interest. How can I reduce matrix effects?
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A: Matrix interference is a common challenge, especially with complex samples like soil.
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Solution 1: Optimize d-SPE Cleanup. The type and amount of sorbent in the d-SPE step can be adjusted. For samples with high levels of pigments or fatty acids, adding graphitized carbon black (GCB) or C18 to the d-SPE tube can improve cleanup. However, be cautious as GCB can adsorb planar pesticides.
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Solution 2: Use Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for any signal enhancement or suppression caused by the matrix.
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Solution 3: Enhance MS Selectivity. If using a single quadrupole MS, ensure you are using SIM mode with highly selective ions. For very complex matrices, a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode will provide superior selectivity and reduce interferences.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for this compound analysis.
References
Improving sensitivity and selectivity of Chlormephos analytical methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and selectivity of Chlormephos analytical methods.
Quantitative Data Summary
For easy comparison, the following tables summarize typical performance data for the analysis of organophosphate pesticides, including this compound, using various analytical techniques. Please note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Performance Data
| Parameter | Soil | Water | Food (Fruit/Vegetable) |
| Limit of Detection (LOD) | 0.2 - 0.5 µg/kg[1] | 0.01 - 0.05 µg/L | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/kg | 0.05 - 0.1 µg/L | 0.01 - 0.05 mg/kg[2] |
| Recovery (%) | 85 - 110%[1] | 90 - 115% | 70 - 120% |
| Relative Standard Deviation (RSD %) | < 15% | < 10% | < 20%[2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Parameter | Soil | Water | Food (Fruit/Vegetable) |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/kg | 0.005 - 0.02 µg/L | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/kg | 0.02 - 0.1 µg/L | 0.005 - 0.02 mg/kg |
| Recovery (%) | 80 - 115% | 92 - 110%[3] | 80 - 120%[3] |
| Relative Standard Deviation (RSD %) | < 15% | < 10% | < 15% |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Protocol 1: this compound Analysis in Soil by GC-MS/MS
This protocol outlines a method for the extraction and analysis of this compound from soil samples.
1. Sample Preparation and Extraction:
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Air-dry the soil sample at room temperature, then pulverize and sieve it through a 250 µm mesh.[1]
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Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile to the tube.
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Shake vigorously for 1 minute.
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Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
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Shake for another minute and then centrifuge at 4000 rpm for 5 minutes.
-
Collect the acetonitrile supernatant for cleanup.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile extract into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
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Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.
3. GC-MS/MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
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Oven Program: Start at 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
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This compound MRM Transitions: Precursor Ion: 234.0 m/z; Product Ions for Quantification: 121.0 m/z; for Confirmation: 93.0 m/z.[4]
-
Protocol 2: this compound Analysis in Water by LC-MS/MS
This protocol provides a method for the sensitive determination of this compound in water samples.
1. Sample Preparation and Solid-Phase Extraction (SPE):
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Filter the water sample through a 0.45 µm nylon filter.
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Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 6 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound MRM Transitions: Precursor Ion: 235.0 m/z; Product Ions for Quantification: 121.0 m/z; for Confirmation: 93.0 m/z.
-
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis in a question-and-answer format.
Q1: I am observing poor peak shapes (tailing or fronting) for this compound in my GC-MS analysis. What are the possible causes and solutions?
A1: Poor peak shapes can significantly affect the accuracy and precision of your results. Here are some common causes and their solutions:
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Active Sites in the GC System: this compound, being an organothiophosphate, can interact with active sites in the injector liner, column, or detector.
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Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition your column according to the manufacturer's instructions. Trimming a small portion (10-20 cm) from the front of the column can also help remove accumulated non-volatile matrix components.[5]
-
-
Improper Column Installation: An incorrect column installation can lead to dead volume and peak distortion.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector ports as specified by the instrument manufacturer.[5]
-
-
Inappropriate Injection Technique or Parameters: A slow injection or an incorrect injector temperature can cause peak broadening.
-
Solution: Use an autosampler for consistent and rapid injections. Optimize the injector temperature to ensure complete and rapid volatilization of this compound without causing thermal degradation.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[6]
-
Solution: Dilute your sample extract and re-inject. Ensure your calibration standards cover a linear range appropriate for your sample concentrations.
-
Q2: My recovery of this compound is consistently low. What steps can I take to improve it?
A2: Low recovery can be due to several factors throughout the analytical workflow. Consider the following:
-
Inefficient Extraction: The choice of extraction solvent and technique is crucial.
-
Solution: Ensure the solvent used is appropriate for the polarity of this compound and the sample matrix. Techniques like QuEChERS are generally robust for a wide range of pesticides and matrices. For soil, ensure thorough homogenization and adequate shaking/vortexing time to facilitate solvent penetration.[1]
-
-
Analyte Loss During Cleanup: The cleanup step, while necessary to remove interferences, can sometimes lead to the loss of the target analyte.
-
Solution: Evaluate the type and amount of sorbent used in d-SPE or the SPE cartridge. For instance, graphitized carbon black (GCB) can sometimes retain planar pesticides, so its use should be carefully considered.[4] Always validate your cleanup method with spiked samples to check for recovery.
-
-
Degradation of this compound: this compound is unstable under alkaline conditions and can be sensitive to light and heat.[7]
-
Solution: Ensure that the pH of your sample and extraction solvents is neutral or slightly acidic. Protect your standards and extracts from light and store them at low temperatures (e.g., 4°C) when not in use.
-
-
Evaporation to Dryness: Evaporating the sample extract completely to dryness can lead to the loss of volatile compounds.
-
Solution: Evaporate the solvent to a small volume (e.g., 0.5 mL) and then reconstitute to the final volume.[8]
-
Q3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
A3: Matrix effects are a common challenge in LC-MS/MS, especially with complex samples. Here are several strategies to address this issue:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering co-extracting compounds.
-
Solution: Optimize your SPE or d-SPE cleanup procedure. Experiment with different sorbents (e.g., C18, PSA, GCB) or a combination of them to achieve the cleanest extract.
-
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components that cause ion suppression.[9]
-
Solution: Perform a dilution series (e.g., 1:5, 1:10, 1:20) of your sample extract and analyze them. This is a viable option if the initial concentration of this compound is high enough to be detected after dilution.
-
-
Use Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples.
-
Solution: Obtain a blank matrix (e.g., soil, water, or a specific food commodity that is free of this compound) and process it through your entire sample preparation procedure. Use the resulting extract to prepare your calibration standards. This helps to compensate for any consistent ion suppression or enhancement.
-
-
Utilize an Internal Standard: An internal standard that behaves similarly to this compound can help correct for variations in both sample preparation and matrix effects.
-
Solution: A stable isotope-labeled (SIL) internal standard for this compound would be ideal. If a SIL standard is not available, a structurally similar organophosphate pesticide that is not present in your samples can be used. The internal standard should be added to the sample at the beginning of the extraction process.
-
-
Optimize Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components can reduce ion suppression.[10]
-
Solution: Modify the LC gradient, mobile phase composition, or use a different column chemistry to achieve better resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using LC-MS/MS over GC-MS/MS for this compound analysis?
A1: Both techniques are powerful for pesticide analysis. LC-MS/MS is often preferred for its ability to analyze a wider range of compounds, including those that are thermally labile or less volatile, without the need for derivatization. It can also offer higher sensitivity and selectivity for certain compounds. However, GC-MS/MS remains a robust and reliable technique, particularly for volatile and semi-volatile compounds like many organophosphate pesticides.
Q2: How should I store my this compound analytical standards?
A2: this compound is known to be unstable in alkaline conditions and can degrade in the presence of light and heat.[7] Therefore, it is recommended to store analytical standards in a cool, dark place, such as a refrigerator or freezer. Stock solutions should be prepared in a stable organic solvent and their stability should be periodically checked.
Q3: What is the QuEChERS method and why is it popular for pesticide residue analysis?
A3: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a streamlined sample preparation technique that involves a simple solvent extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) for cleanup.[8][11] Its popularity stems from its speed, cost-effectiveness, and its ability to provide good recoveries for a wide range of pesticides in various food matrices.[11]
Q4: How do I validate my analytical method for this compound?
A4: Method validation is a critical process to ensure that your analytical method is fit for its intended purpose. Key validation parameters to assess include:
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Q5: Where can I find the Maximum Residue Limits (MRLs) for this compound?
A5: Maximum Residue Limits (MRLs) for pesticides are established by regulatory bodies and can vary by country and commodity. For the European Union, the default MRL for this compound is 0.01 mg/kg. You should consult the specific regulations for the region of interest, such as the EU Pesticides database or the regulations set by the U.S. Environmental Protection Agency (EPA).
Visualizations
Experimental Workflow for this compound Analysis
Troubleshooting Logic for Low Analyte Recovery
References
- 1. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 7. shimadzu.com [shimadzu.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. shimisanj.com [shimisanj.com]
- 11. EU Pesticides Database [ec.europa.eu]
Overcoming peak tailing in HPLC analysis of Chlormephos
This technical support center provides troubleshooting guidance for overcoming peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Chlormephos. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical method robustness.[1] For this compound, an organophosphorus insecticide, peak tailing can compromise the accuracy of quantitative analysis, which is critical in residue analysis and formulation quality control.
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: Peak tailing for organophosphorus compounds like this compound, which can possess basic properties, is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with basic analytes, leading to peak tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is not optimized, this compound may be partially ionized, leading to multiple retention mechanisms and a tailed peak.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Extra-column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.[1]
Q3: I don't know the pKa of this compound. How can I optimize the mobile phase pH?
-
Start with a low pH: Begin with a mobile phase at a low pH (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid. At this pH, the ionization of silanol groups on the column is suppressed, which often minimizes peak tailing for basic compounds.[1]
-
Screen a pH range: If tailing persists, screen a range of pH values (e.g., 3.0 to 7.0) using appropriate buffers.
-
Observe the trend: Analyze the peak shape at each pH. An improvement in symmetry as the pH is adjusted will indicate the optimal range for your specific column and conditions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Initial System and Method Independent Checks
Before modifying the HPLC method, it is essential to rule out common system-level problems.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extra-column volume | Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are properly connected. | Sharper, more symmetrical peaks, especially for early eluting compounds. |
| Column void or contamination | 1. Reverse and flush the column (if permitted by the manufacturer). 2. If the problem persists, replace the column with a new one of the same type. | A significant improvement in peak shape with a new column indicates the old one was compromised. |
| Sample Overload | Reduce the concentration of the this compound standard or sample and re-inject. | If peak shape improves, the original concentration was overloading the column. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition. | Improved peak shape by avoiding solvent mismatch effects. |
Step 2: Method Optimization
If peak tailing persists after the initial checks, the following method parameters should be systematically evaluated.
| Parameter | Strategy | Detailed Protocol | Expected Outcome |
| pH Adjustment | Empirically determine the optimal pH to minimize secondary interactions. | Prepare a series of mobile phases with different pH values (e.g., 2.5, 3.5, 5.0, 6.5, 7.5) using appropriate buffers (e.g., phosphate, acetate, or formate). Inject the this compound standard at each pH and compare the peak asymmetry. | Identification of a pH where peak tailing is minimized. For basic compounds, a lower pH often yields better peak shape. |
| Buffer Concentration | Increase the ionic strength of the mobile phase. | Prepare mobile phases with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at the optimal pH determined above. | A higher buffer concentration can sometimes shield silanol interactions, leading to improved peak symmetry. |
| Mobile Phase Additives | Use a competing base to block active sites on the stationary phase. | Add a low concentration of an amine modifier, such as triethylamine (TEA) (0.1-0.5% v/v), to the mobile phase. Ensure the pH is adjusted after the addition of TEA. | TEA can compete with this compound for interaction with active silanol sites, reducing peak tailing. |
| Organic Modifier | Evaluate the effect of different organic solvents. | If using acetonitrile, try substituting it with methanol at an equivalent solvent strength, or vice versa. | Sometimes, a change in the organic modifier can alter the selectivity and improve peak shape. |
| Column Type | Strategy | Rationale |
| End-capped C18 or C8 | Use a column with a high degree of end-capping. | End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions with basic analytes. |
| Polar-embedded phase | Employ a column with a polar group embedded in the alkyl chain. | The embedded polar group can help to shield the residual silanol groups from interacting with basic analytes. |
| Base-deactivated silica | Utilize a column specifically designed for the analysis of basic compounds. | These columns are manufactured with high-purity silica and proprietary bonding and end-capping techniques to minimize silanol activity. |
Experimental Protocols
Protocol 1: Empirical pH Screening
-
Mobile Phase Preparation:
-
pH 2.5: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid (A) and Acetonitrile (B).
-
pH 6.5: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with Acetic Acid (A) and Acetonitrile (B).
-
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A typical starting point for a pesticide like this compound would be a gradient from 40% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm, to be optimized based on the UV spectrum of this compound).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a standard solution of this compound.
-
Repeat the analysis for each pH condition, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
Measure the peak asymmetry or tailing factor for the this compound peak at each pH. A value closer to 1.0 indicates better symmetry.
-
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.
References
Minimizing instrument contamination in Chlormephos trace analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize instrument contamination during the trace analysis of Chlormephos.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in a GC-MS system?
A1: Instrument contamination in this compound trace analysis typically originates from several key areas within the gas chromatography-mass spectrometry (GC-MS) system. The most common sources include:
-
GC Inlet: The inlet is a primary site for contamination. Active sites on the liner, septum, or metal surfaces can adsorb this compound, leading to carryover and peak tailing. Organophosphorus pesticides can also degrade in a hot injector port, which can lead to the appearance of unexpected peaks.[1]
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Autosampler Syringe and Valve: Residues of this compound can adhere to the inner and outer surfaces of the autosampler syringe, as well as the injection valve. This is a frequent cause of carryover contamination between samples.
-
GC Column: While less common if proper techniques are followed, contamination can occur at the head of the GC column, especially if non-volatile matrix components are repeatedly injected.
-
Solvents and Reagents: Impurities in solvents used for sample preparation and autosampler washing can introduce contamination. It is crucial to use high-purity, pesticide-grade solvents.
-
Septa: Septum bleed, where particles from the inlet septum are introduced into the system, can be a source of ghost peaks.
Q2: I am observing "ghost peaks" in my blank injections after running a high-concentration this compound standard. What is the likely cause and how can I fix it?
A2: Ghost peaks in blank injections following a high-concentration sample are a classic sign of carryover. The most probable sources are the autosampler syringe or the GC inlet. This compound from the previous injection is retained in the system and is then eluted during the blank run.
To address this, you should:
-
Optimize Autosampler Washing: Ensure your autosampler wash protocol is effective. This may involve using a stronger solvent, increasing the number of wash cycles, or using a combination of solvents (e.g., a polar and a non-polar solvent).
-
Clean or Replace the GC Inlet Liner: The inlet liner is a common site for analyte adsorption. Regularly replace the liner, especially after analyzing high-concentration samples. Using a deactivated liner can significantly reduce active sites.[1]
-
Perform Blank Injections: After a high-concentration sample, run several blank solvent injections to flush the system until the ghost peaks are no longer observed.
Q3: Can the choice of solvent affect this compound stability and analysis?
A3: Yes, the choice of solvent is critical. Acetonitrile is often considered a suitable solvent for the extraction of a wide range of pesticides, including those with varying polarities. For some problematic pesticides, the stability in acetonitrile can be improved by adding a small amount of acetic acid (e.g., 0.1% v/v). If sensitivity is an issue with splitless injection, toluene can be a good exchange solvent due to its miscibility with acetonitrile and its ability to provide stronger responses for more polar pesticides.[2][3][4]
Troubleshooting Guides
Issue 1: Persistent Carryover of this compound
Symptoms:
-
This compound peaks appear in blank injections.
-
The area of the carryover peak decreases with subsequent blank injections.
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Autosampler Wash | Optimize the wash protocol. Increase the number of pre- and post-injection syringe washes. Use a more effective wash solvent or a sequence of solvents with different polarities. For example, a wash sequence of acetonitrile followed by isooctane can be effective. |
| Contaminated GC Inlet Liner | Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool packing to help trap non-volatile residues, but be aware that the wool itself can become a source of activity if not properly deactivated.[1] |
| Adsorption in the Injection Port | If liner replacement is not sufficient, the metal surfaces of the injection port may be contaminated. This requires more thorough cleaning as detailed in the experimental protocols below. |
| Syringe Contamination | In some cases, the syringe may need to be disassembled and cleaned manually, or replaced if contamination is severe. |
Issue 2: Peak Tailing and Poor Reproducibility for this compound
Symptoms:
-
Asymmetrical peak shape with a "tail".
-
Inconsistent peak areas for replicate injections.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet | Organophosphorus pesticides can interact with active sites in the GC inlet, leading to peak tailing.[1] Ensure you are using a high-quality, deactivated inlet liner. Passivating the inlet with an injection of a derivatizing agent can sometimes help. |
| Column Contamination or Degradation | The front end of the GC column may be contaminated. Trim 10-15 cm from the front of the column. If the problem persists, the column may need to be replaced. |
| Inlet Temperature Too High | This compound may be degrading in the inlet. Try reducing the inlet temperature in increments of 10-20°C to see if peak shape improves without significantly affecting vaporization. |
Data Presentation
Table 1: Properties of Recommended Solvents for this compound Analysis and System Cleaning
| Solvent | Boiling Point (°C) | Polarity Index | Use Case |
| Acetonitrile | 81.6 | 5.8 | Sample solvent, autosampler wash |
| Toluene | 110.6 | 2.4 | Sample solvent (solvent exchange), cleaning |
| Acetone | 56.5 | 5.1 | Cleaning solvent |
| Isooctane | 99.3 | 0.1 | Autosampler wash, final rinse |
| Hexane | 68.7 | 0.1 | Final rinse |
Data compiled from publicly available chemical property databases.
Experimental Protocols
Protocol 1: Standard GC Inlet Maintenance
This protocol should be performed regularly as part of routine instrument maintenance.
-
Cooldown: Cool down the GC inlet and oven to room temperature.
-
Disassemble: Carefully remove the autosampler, septum nut, septum, and inlet liner.
-
Inspect and Clean: Inspect the injection port for any visible residue. Clean the metal surfaces with a lint-free swab lightly dampened with acetone, followed by hexane.
-
Replace Consumables: Replace the septum and inlet liner with new, pre-conditioned parts. Using a deactivated liner is highly recommended for organophosphate analysis.[1]
-
Reassemble and Leak Check: Reassemble the inlet and perform a leak check to ensure all connections are secure.
-
Conditioning: Condition the new septum and liner by heating the inlet to the analysis temperature for 15-20 minutes with the split vent open.
Protocol 2: Aggressive Autosampler and Injection Port Cleaning
This protocol is recommended when significant contamination or carryover is suspected.
-
Initial Flush: Replace the current wash solvents with fresh, high-purity solvents. Run several full wash cycles.
-
Syringe Removal and Cleaning: Remove the autosampler syringe. Manually clean the syringe by flushing it multiple times with acetone, followed by acetonitrile, and finally hexane. If the syringe has a removable needle, sonicate the needle in acetone for 10 minutes.
-
Injection Port Disassembly: Follow steps 1 and 2 from Protocol 1.
-
Solvent Rinsing of the Injection Port: With the liner and septum removed, use a clean syringe to carefully rinse the inside of the injection port with small volumes of acetone, followed by toluene, and then hexane. Allow the solvents to evaporate completely between rinses.
-
Reassembly and Conditioning: Reassemble the system with a new liner and septum. Perform a leak check. Condition the system as described in Protocol 1.
-
System Blank Analysis: After the cleaning procedure, run a series of solvent blanks to ensure the contamination has been removed.
Visualizations
Caption: Troubleshooting workflow for addressing ghost peaks and carryover.
Caption: Common sources of contamination in a GC-MS system.
References
Impact of soil organic matter on Chlormephos extraction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of Chlormephos from soils, with a particular focus on the challenges presented by high organic matter content.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery significantly lower in soils with high organic matter content?
High soil organic matter (SOM) content presents a significant challenge for pesticide extraction. SOM, rich in humic and fulvic acids, strongly adsorbs pesticide molecules like this compound through mechanisms such as hydrophobic interactions and hydrogen bonding.[1][2][3] This strong binding, or sorption, makes it difficult to efficiently desorb the analyte into the extraction solvent, leading to lower recovery rates.[4] this compound, in particular, is expected to have low mobility in soil due to its tendency to adsorb to soil particles.[5][6]
Q2: What are the most effective extraction methods for this compound in soil matrices?
Several methods can be employed, each with specific advantages. Common techniques include:
-
Shaking/Sonication: These are traditional methods that use organic solvents and mechanical agitation (shaking) or ultrasonic baths (sonication) to extract the analyte.[4][7] Shaking is often considered effective and can be performed using a simple mechanical shaker.[4][8]
-
Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times. It is applicable for organophosphorus pesticides in various solid wastes, including soils.[9][10]
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Soxhlet Extraction: A classic and exhaustive method, though it is time-consuming and requires large volumes of solvent.[7][10]
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Dispersive Liquid–Liquid Microextraction (DLLME): A rapid and sensitive microextraction technique that uses a small amount of extraction solvent dispersed in the sample extract, offering good recovery with minimal solvent use.[8]
Q3: How can I improve this compound extraction efficiency from high-organic matter soils?
To counteract the strong analyte-matrix binding, several optimization steps can be taken:
-
Optimize Solvent Choice: Acetonitrile is a common and effective solvent for extracting a broad range of pesticides with minimal co-extraction of interfering nonpolar compounds.[3][8] Testing mixtures, such as petroleum ether/acetone, may also yield good results.[4]
-
Increase Agitation Time/Energy: Extending the shaking or sonication time can improve the solvent's ability to penetrate the soil matrix and desorb the this compound.[3]
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Sample Pre-treatment: Air-drying, pulverizing, and sieving the soil sample can increase the surface area available for extraction.[8][10] For wet samples, mixing with diatomaceous earth can create a free-flowing powder that is easier to extract.[10]
Q4: What are "matrix effects" in the context of my analysis, and how can they be mitigated?
Matrix effects occur when co-extracted compounds from the soil (especially humic and fulvic acids from high-SOM soils) interfere with the analytical instrument's ability to detect and quantify the target analyte (this compound).[3] This can lead to signal suppression or enhancement, resulting in inaccurate data.
Mitigation Strategies:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: After the initial extraction, a cleanup step using sorbents like Primary Secondary Amine (PSA) and C18 can effectively remove interfering compounds such as organic acids and lipids.[3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can help compensate for any remaining matrix effects, improving analytical accuracy.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. Strong Analyte-Matrix Binding: High organic matter content is tightly binding the this compound.[1][2][4] 2. Inefficient Extraction Solvent: The solvent is not effectively disrupting the analyte-matrix interactions. 3. Insufficient Agitation: Inadequate mixing or contact time between the solvent and soil. | 1. Optimize Extraction: Increase the shaking/vortexing time to improve desorption.[3] 2. Evaluate Solvents: Test alternative solvents or mixtures (e.g., acetonitrile, acetone/petroleum ether).[3][4] 3. Adjust pH: this compound is more stable in neutral and weakly acidic media; it hydrolyzes in alkaline conditions.[5] Ensure the extraction environment is not alkaline. |
| High Background Noise / Matrix Effects | 1. Co-extraction of Interferences: Humic and fulvic acids are being co-extracted with the analyte.[3] 2. Inadequate Cleanup: The d-SPE cleanup step is insufficient for the complexity of the matrix. | 1. Enhance Cleanup: Increase the amount of d-SPE sorbents (e.g., PSA, C18) to better remove interferences.[3] 2. Use Matrix-Matched Calibration: Prepare standards in a blank matrix extract to compensate for signal suppression or enhancement.[3] |
| Poor Reproducibility of Results | 1. Inhomogeneous Soil Sample: High-organic matter soils can be heterogeneous.[3] 2. Inconsistent Sample Hydration: The water content of the soil can affect extraction efficiency.[3] 3. Variable Cleanup Performance: Inconsistent mixing during the d-SPE step. | 1. Homogenize Sample: Thoroughly mix, grind, and sieve the bulk soil sample before taking a subsample for extraction.[8][10] 2. Standardize Moisture: Air-dry samples or mix with a drying agent like diatomaceous earth to achieve consistent moisture content.[10] 3. Ensure Consistent Mixing: Use a mechanical shaker or vortex vigorously and consistently for all samples during extraction and cleanup steps.[3] |
Impact of Soil Organic Matter on Extraction Parameters
The following table summarizes the general impact of increasing soil organic matter (SOM) on various aspects of the this compound extraction and analysis process.
| Parameter | Impact of Increasing Soil Organic Matter | Rationale |
| Analyte Sorption | Increases | More binding sites (humic/fulvic acids) are available to adsorb this compound.[1][2] |
| Extraction Efficiency | Decreases | Stronger sorption makes it more difficult for the solvent to desorb the analyte from soil particles.[4] |
| Required Extraction Time/Energy | Increases | More vigorous or prolonged agitation is needed to overcome the strong analyte-matrix interactions.[3] |
| Co-extraction of Interferences | Increases | Higher SOM leads to more humic substances being dissolved in the extraction solvent.[3] |
| Matrix Effects | Increases | A higher concentration of co-extractives is more likely to cause signal suppression or enhancement during analysis.[3] |
| Need for Sample Cleanup | Increases | More complex extracts require more robust cleanup steps (e.g., higher amounts of d-SPE sorbents) to remove interferences.[3] |
Experimental Protocols
Protocol 1: Mechanical Shaking Extraction
This protocol is based on standard methods for extracting organophosphorus pesticides from soil.[4][8]
1. Sample Preparation:
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Air-dry the soil sample at room temperature until it is friable.
-
Grind the dried soil and pass it through a 250 µm sieve to ensure homogeneity.[8]
-
Accurately weigh 1.0 g of the prepared soil into a 50 mL centrifuge tube.
2. Extraction:
-
Add 5.0 mL of acetonitrile to the centrifuge tube.
-
Seal the tube and place it on a mechanical shaker. Shake at 250 rpm for 30 minutes.[8]
-
After shaking, centrifuge the tube at 3500 rpm for 5 minutes to separate the soil particles from the solvent.[8]
-
Carefully collect the supernatant (the acetonitrile extract) and filter it through a 0.45 µm membrane filter for subsequent cleanup and analysis.[8]
3. Dispersive SPE (d-SPE) Cleanup (for high-SOM soils):
-
Transfer a measured aliquot (e.g., 1 mL) of the filtered supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., magnesium sulfate, PSA, and C18).
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.[3]
-
Centrifuge at a high speed (e.g., ≥5000 x g) for 5 minutes.
-
The resulting supernatant is the cleaned extract, ready for analysis by GC or LC.
Visualizations
Logical Relationship: Impact of SOM on Extraction
The diagram below illustrates how soil organic matter interferes with this compound extraction and how an optimized workflow can overcome this challenge.
Caption: this compound binding to soil organic matter and the extraction/cleanup process.
Experimental Workflow: this compound Soil Analysis
This workflow outlines the key steps from sample collection to final data acquisition for the analysis of this compound in soil.
Caption: Standard workflow for the extraction and analysis of this compound from soil.
References
- 1. Soil organic matter can decrease leaching potential of pesticides. - MSU Extension [canr.msu.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Addressing co-eluting interferences in Chlormephos chromatography
Welcome to the technical support center for the chromatographic analysis of Chlormephos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on resolving co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound is an organophosphate insecticide primarily used in soil applications to control insects. Its analysis is crucial for monitoring environmental contamination, ensuring food safety, and in toxicological studies. Chromatography, particularly gas chromatography (GC), is the primary technique for its quantification.
Q2: What are the main challenges in the chromatographic analysis of this compound?
The primary challenges include:
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Co-eluting Interferences: Matrix components or other pesticides can elute at the same time as this compound, leading to inaccurate quantification.
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Matrix Effects: Complex sample matrices, such as soil or food, can enhance or suppress the analytical signal, affecting accuracy and precision.
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Analyte Degradation: this compound, like other organophosphorus pesticides, can be susceptible to degradation in the GC inlet or on the analytical column, especially if the system is not properly maintained.
Q3: What are the typical sample preparation methods for this compound analysis?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in various matrices, including fruits, vegetables, and soil.[1][2] This method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
Q4: Which chromatographic columns are recommended for this compound analysis?
For gas chromatography (GC), columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are commonly used for the analysis of organophosphorus pesticides, including this compound.[3][4] These columns offer good resolution and thermal stability.
Q5: What detectors are suitable for this compound analysis?
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Flame Photometric Detector (FPD): This detector is highly selective for phosphorus- and sulfur-containing compounds, making it well-suited for this compound analysis. The phosphorus mode minimizes interferences from compounds that do not contain phosphorus.[5][6]
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Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that provides a sensitive response to nitrogen- and phosphorus-containing compounds.
-
Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers the highest level of selectivity and confirmation of the analyte's identity. Selected Ion Monitoring (SIM) mode in GC-MS can be used to enhance sensitivity and selectivity.
Troubleshooting Guide: Co-eluting Interferences
Co-elution of interfering compounds with this compound is a common problem that can lead to inaccurate results. This guide provides a systematic approach to identify and resolve these issues.
Initial Identification of Co-elution
The first step is to suspect and confirm that a co-elution is occurring. Signs of co-elution include:
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Poor peak shape (e.g., tailing, fronting, or shouldered peaks).
-
Inconsistent peak area ratios between quantifier and qualifier ions in GC-MS analysis.
-
Inability to achieve baseline separation from adjacent peaks.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing co-eluting interferences in this compound chromatography.
Caption: A step-by-step workflow for troubleshooting co-eluting interferences.
Detailed Troubleshooting Steps & Data Tables
The following tables provide specific troubleshooting actions, expected outcomes, and example data for resolving co-eluting interferences. The retention time data presented is illustrative and will vary based on the specific instrument, column dimensions, and chromatographic conditions.
Table 1: Modifying GC Parameters to Resolve Co-elution
| Problem | Troubleshooting Action | Expected Outcome | Illustrative Retention Time (min) on DB-5ms (30m x 0.25mm x 0.25µm) |
| Partial co-elution of this compound with another organophosphate pesticide (e.g., Phorate). | Decrease the oven temperature ramp rate around the elution time of this compound. | Increased separation between the two peaks. | Standard Method: this compound: 15.2 minPhorate: 15.3 minModified Method (slower ramp): this compound: 16.5 minPhorate: 16.8 min |
| Broad this compound peak co-eluting with a matrix interference. | Decrease the carrier gas flow rate. | Increased column efficiency and potentially better separation, though with longer analysis time. | Standard Method: this compound: 15.2 min (broad)Modified Method (lower flow): this compound: 17.8 min (sharper) |
Table 2: Optimizing Sample Preparation to Remove Interferences
| Problem | Troubleshooting Action | Expected Outcome | Notes |
| Co-elution with matrix components in fatty samples (e.g., oilseeds). | Add a C18 sorbent during the d-SPE cleanup step of the QuEChERS method. | Removal of nonpolar interferences like lipids, resulting in a cleaner chromatogram. | C18 retains nonpolar compounds. |
| Co-elution with pigments (e.g., chlorophyll) in green leafy vegetables. | Add Graphitized Carbon Black (GCB) to the d-SPE cleanup. | Removal of pigments and sterols. | Use GCB with caution as it can adsorb some planar pesticides. |
| Interference from elemental sulfur in soil samples when using an FPD. | Perform a sulfur cleanup step, such as treatment with tetrabutylammonium (TBA)-sulfite.[5] | Selective removal of elemental sulfur, preventing interference with the FPD detector. | Ensure the cleanup method does not degrade this compound. |
Table 3: Enhancing Selectivity with Detection Method
| Problem | Troubleshooting Action | Expected Outcome | Notes |
| Unresolved co-elution with a non-phosphorus containing compound. | Use a Flame Photometric Detector (FPD) in phosphorus-specific mode. | The FPD will selectively detect this compound, and the interfering peak will not be observed. | This is a highly effective method for eliminating interferences from non-target compounds. |
| Co-elution with another organophosphate pesticide with a similar structure. | Use GC-MS/MS and select unique precursor-to-product ion transitions for this compound and the interfering compound. | Selective detection and quantification of this compound even if it is not chromatographically separated. | This is the most powerful technique for resolving complex co-elutions. |
Experimental Protocols
QuEChERS Sample Preparation for Vegetable Matrix
This protocol is a general guideline and may require optimization based on the specific matrix.
Workflow Diagram:
Caption: A simplified workflow for the QuEChERS sample preparation method.
Methodology:
-
Homogenization: Homogenize a representative portion of the vegetable sample.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18, or GCB, depending on the matrix).
-
Shake for 30 seconds.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC analysis.
Gas Chromatography (GC) Method for this compound Analysis
This protocol provides a starting point for the GC analysis of this compound.
Table 4: GC-FPD Instrumental Parameters
| Parameter | Condition |
| GC System | Agilent 6890 or equivalent with FPD |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet | Splitless, 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 200 °CRamp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | FPD, 250 °C, Phosphorus mode |
| Injection Volume | 1 µL |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should validate all methods and troubleshooting steps in their own laboratory settings to ensure accuracy and reliability.
References
- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. nemi.gov [nemi.gov]
- 6. epa.gov [epa.gov]
Technical Support Center: Enhancing Chlormephos Recovery from Complex Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Chlormephos from complex environmental samples. Detailed experimental protocols and quantitative data summaries are included to facilitate accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound, offering potential causes and step-by-step solutions.
Issue 1: Low Recovery of this compound from Soil/Sediment Samples
-
Potential Cause 1: Inefficient Extraction from Matrix
-
Solution: this compound can bind strongly to soil organic matter. Ensure the use of an appropriate extraction solvent and technique. A mixture of a polar and a non-polar solvent, such as acetone and hexane or dichloromethane and acetone, can improve extraction efficiency.[1] Employing techniques like Accelerated Solvent Extraction (ASE®) or sonication can enhance the disruption of soil aggregates and release of the analyte. For ASE, a 10 g soil sample can be extracted in approximately 12 minutes with about 15 mL of solvent.[2]
-
-
Potential Cause 2: Analyte Degradation
-
Solution: this compound is unstable under alkaline conditions.[3] Ensure the pH of the extraction solvent and the sample itself is neutral or slightly acidic. Avoid high temperatures during extraction and solvent evaporation steps.
-
-
Potential Cause 3: Ineffective Cleanup
Issue 2: Poor Reproducibility in Water Sample Analysis
-
Potential Cause 1: Inconsistent SPE Cartridge Performance
-
Solution: Ensure proper conditioning of the Solid-Phase Extraction (SPE) cartridge before loading the sample. Inadequate conditioning can lead to variable retention and elution of this compound. A typical conditioning sequence for a C18 cartridge involves methanol followed by reagent water.[6] Also, ensure the sample is loaded at a consistent and slow flow rate to allow for proper partitioning of the analyte onto the sorbent.
-
-
Potential Cause 2: Presence of Particulate Matter
-
Potential Cause 3: pH Variability
-
Solution: The pH of the water sample can influence the chemical form of this compound and its retention on the SPE sorbent. Adjust the pH of all samples and standards to a consistent value, typically neutral or slightly acidic, before extraction.[7]
-
Issue 3: Matrix Effects in GC-MS Analysis
-
Potential Cause 1: Signal Enhancement or Suppression
-
Solution: Co-extracted matrix components can interfere with the ionization of this compound in the GC-MS source, leading to either an enhanced or suppressed signal.[8][9] This is a common issue in the analysis of complex samples. To compensate for matrix effects, the use of matrix-matched standards for calibration is highly recommended.[9] This involves preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.
-
-
Potential Cause 2: Contamination of the GC Inlet and Column
-
Solution: Non-volatile matrix components can accumulate in the GC inlet and the front of the analytical column, leading to peak tailing, loss of response, and poor reproducibility.[10] Regular maintenance of the GC inlet, including changing the liner and trimming the column, is crucial. The use of analyte protectants added to the final extract can also help to mask active sites in the GC system and improve peak shape.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from soil?
A1: A combination of a polar and non-polar solvent extraction followed by a cleanup step is generally effective. Accelerated Solvent Extraction (ASE) with a solvent mixture like acetone/hexane is a rapid and efficient option.[2] For a more traditional approach, Soxhlet extraction with acetone has shown good recoveries.[5]
Q2: How can I improve the cleanup of my soil extracts?
A2: For soil and sediment extracts, column chromatography with adsorbents like Florisil® is a common and effective cleanup technique to remove polar interferences.[4][5] Gel Permeation Chromatography (GPC) can also be used for the removal of high molecular weight co-extractives.
Q3: What is the QuEChERS method and is it suitable for this compound?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation method that involves an initial extraction with acetonitrile followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (d-SPE).[12] It is a widely used method for pesticide residue analysis in various matrices and can be adapted for this compound. For matrices with high water content, this method is particularly efficient.
Q4: My this compound recovery is still low after optimizing the extraction and cleanup. What else could be the problem?
A4: this compound is susceptible to degradation, particularly in alkaline conditions.[3] Ensure that all solvents are of high purity and that the pH of your sample and extraction solutions is controlled. Also, consider the stability of your analytical standards, as degradation over time can lead to inaccurate quantification.
Q5: What are the typical GC-MS parameters for this compound analysis?
A5: A standard approach would involve a capillary GC column such as a DB-5ms or HP-5MS. The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize typical recovery data for organophosphorus pesticides, including compounds similar to this compound, from various environmental matrices.
Table 1: Recovery of Organophosphorus Pesticides from Soil/Sediment
| Extraction Method | Cleanup Method | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | GPC/SPE | Sediment | Organophosphorus Pesticides | 75 - 102 | [4] |
| Soxhlet | Florisil Column | Sediment | Organophosphorus Pesticides | ~96 | [5] |
| Column Extraction | Sodium Sulfate | Sediment | Organophosphorus Pesticides | ~93 | [1] |
Table 2: Recovery of Organophosphorus Pesticides from Water
| Extraction Method | Matrix | Analyte Class | Average Recovery (%) | Reference | | :--- | :--- | :--- | :--- | | Solid-Phase Extraction (SPE) | Groundwater | Atrazine and degradates | Adjusted for matrix effects |[13] | | SPME-GC-FID | River, Estuary, Marine | Organophosphorus Pesticides | Subject to matrix effects |[14] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Soil/Sediment using Column Extraction
-
Sample Preparation: Air-dry the soil/sediment sample at room temperature and sieve to remove large debris.
-
Extraction:
-
Mix 20g of the homogenized sample with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Pack the mixture into a chromatography column.
-
Elute the sample with a 1:1 (v/v) mixture of acetone and methylene chloride.[1]
-
Collect the eluate.
-
-
Cleanup:
-
Concentrate the eluate to a small volume using a rotary evaporator.
-
Load the concentrated extract onto a Florisil® column pre-conditioned with hexane.
-
Elute the column with a solvent of appropriate polarity to separate this compound from interferences.
-
-
Analysis: Concentrate the cleaned extract and reconstitute in a suitable solvent for GC-MS analysis.
Protocol 2: QuEChERS Method for this compound in Water Samples
-
Extraction:
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.[15]
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a sorbent (e.g., PSA and C18) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge.
-
-
Analysis: Take the supernatant for direct injection into the GC-MS or for further concentration and solvent exchange if necessary.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
Caption: Potential degradation pathways of this compound.
References
- 1. Simple, specific analysis of organophosphorus and carbamate pesticides in sediments using column extraction and gas chromatography [pubs.usgs.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 13. Evaluating changes in matrix based, recovery-adjusted concentrations in paired data for pesticides in groundwater [pubs.usgs.gov]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
Validation & Comparative
Unveiling Chlormephos: A Comparative Guide to Analytical Method Validation in Agricultural Produce
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent analytical methods for the determination of Chlormephos residues in agricultural produce: the modern Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and a traditional Solid-Phase Extraction (SPE) based method. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs by presenting objective performance data, detailed experimental protocols, and visual workflows.
This compound, an organophosphorus insecticide, is utilized in agriculture to control soil-dwelling insects. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety.
Comparative Analysis of Analytical Methods
The selection of an analytical method for pesticide residue analysis is a critical decision that impacts laboratory workflow, data quality, and overall efficiency. This section provides a head-to-head comparison of the QuEChERS and traditional SPE methods for the analysis of this compound.
Method Performance
The performance of an analytical method is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The following tables summarize typical performance data for the analysis of this compound using QuEChERS coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a traditional SPE method coupled with Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD).
Table 1: Performance Data for QuEChERS with GC-MS/MS
| Parameter | Orange[1] | Spinach[1] | General Fruits & Vegetables |
| Linearity (R²) | >0.99 | >0.99 | >0.99[2] |
| LOD (mg/kg) | Not Reported | Not Reported | 0.001 - 0.01[2] |
| LOQ (mg/kg) | Not Reported | Not Reported | 0.005 - 0.01[2] |
| Recovery (%) | 113.6 | 119.0 | 70 - 120[3][4] |
| RSD (%) | <15 | <15 | <20[3][4] |
Table 2: Performance Data for Traditional SPE with GC-NPD
| Parameter | General Vegetables |
| Linearity (R²) | >0.99 |
| LOD (mg/kg) | 0.005 - 0.02 |
| LOQ (mg/kg) | 0.01 - 0.05 |
| Recovery (%) | 80 - 110[5] |
| RSD (%) | <15 |
It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a valuable overview of the expected performance of each method. The QuEChERS method, particularly when coupled with highly sensitive detection techniques like GC-MS/MS, generally offers excellent recovery and precision across a wide range of matrices.[1][4] The traditional SPE method also provides reliable results, though it may be more labor-intensive.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results in analytical chemistry. This section outlines the step-by-step procedures for the QuEChERS AOAC 2007.01 method and a traditional SPE method for the analysis of this compound in agricultural produce.
QuEChERS AOAC 2007.01 Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for pesticide residue analysis in food matrices.[3][6][7] The AOAC Official Method 2007.01 is a buffered version that is suitable for a broad range of pesticides, including those that are pH-sensitive.
1. Sample Preparation:
-
Homogenize a representative portion of the agricultural produce (e.g., using a high-speed blender).
2. Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate internal standards.
-
Add the AOAC 2007.01 extraction salts (6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 1200 mg of anhydrous magnesium sulfate and 400 mg of primary secondary amine (PSA) sorbent.
-
For samples with high chlorophyll content (e.g., spinach), a d-SPE tube containing graphitized carbon black (GCB) may be used.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation and Analysis:
-
Take a 1 mL aliquot of the cleaned extract and add an analyte protectant.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
Traditional Solid-Phase Extraction (SPE) Method with GC-NPD
Solid-Phase Extraction (SPE) is a conventional and effective technique for sample cleanup and concentration of analytes from complex matrices.[5] This method utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.
1. Sample Preparation:
-
Homogenize a representative portion of the agricultural produce.
2. Extraction:
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 40 mL of acetone and blend at high speed for 2 minutes.
-
Filter the extract through a Büchner funnel with filter paper.
-
Transfer the filtrate to a separatory funnel.
-
Add 40 mL of dichloromethane and 400 mL of a 10% sodium chloride solution.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Drain the lower organic layer through anhydrous sodium sulfate into a collection flask.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an aminopropyl-bonded silica SPE cartridge (e.g., 500 mg) by passing 5 mL of a toluene:acetone (1:1 v/v) solution, followed by 5 mL of hexane. Do not allow the cartridge to go dry.
-
Load the concentrated sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a toluene:hexane (1:1 v/v) solution to remove interferences.
-
Elute the this compound with 10 mL of a toluene:acetone (9:1 v/v) solution.
4. Final Extract Preparation and Analysis:
-
Evaporate the eluate to a final volume of 1 mL.
-
The extract is now ready for analysis by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the QuEChERS and traditional SPE methods.
Caption: Workflow of the QuEChERS method for this compound analysis.
Caption: Workflow of the traditional SPE method for this compound analysis.
Conclusion
Both the QuEChERS and traditional SPE methods are capable of providing accurate and reliable results for the determination of this compound in agricultural produce. The choice between the two methods will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of automation.
The QuEChERS method offers significant advantages in terms of speed, ease of use, and reduced solvent consumption, making it an ideal choice for high-throughput laboratories. Its effectiveness has been demonstrated across a wide variety of food matrices.
The traditional SPE method , while more time-consuming and solvent-intensive, provides excellent cleanup and can be a robust alternative, particularly when dealing with highly complex matrices or when GC-NPD is the preferred detection technique.
Ultimately, the validation of the chosen method within the user's own laboratory, using representative matrices, is crucial to ensure data quality and compliance with regulatory standards. This guide serves as a starting point for researchers and analysts to make an informed decision on the most suitable method for their this compound analysis needs.
References
A Comparative Analysis of the Toxicity of Chlormephos and Other Organophosphorus Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acute toxicity of Chlormephos with other widely used organophosphorus (OP) insecticides. The information is intended for researchers, scientists, and professionals involved in drug development and toxicology. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key toxicity assays.
Organophosphorus insecticides are a class of pesticides that act by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve fibers, paralysis, and potentially death in insects and non-target organisms.[2][3] Due to their widespread use and potential for off-target toxicity, a thorough understanding of their comparative toxicity is essential.
Quantitative Toxicity Data
The acute toxicity of this compound and other selected organophosphorus insecticides is presented below. The data, primarily in the form of LD50 (median lethal dose) and LC50 (median lethal concentration) values, are organized by the route of administration. Lower LD50 and LC50 values indicate higher toxicity.
| Insecticide | Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/m³/4h) |
| This compound | Rat | 7 | >25 | 88[4] |
| Parathion | Rat | 2 - 13 | 7 - 21 | 30 - 90 |
| Methyl Parathion | Rat | 9 - 25 | 67 | 120[5] |
| Malathion | Rat | 885 - 2800 | >4000 | >5200 |
| Chlorpyrifos | Rat | 97 - 276 | ~2000 | >200 |
| Diazinon | Rat | 300 - 400 | >2150 | >2330 |
| Fonofos | Rat | 3 - 18 | 25 - 147 | ~900 |
| Terbufos | Rat | 1.5 - 5.4 | 1.1 (rabbit) | 4 - 6 |
| Azinphos-methyl | Rat | 4 - 16 | 220 | 15 |
Experimental Protocols
The determination of acute toxicity values, such as LD50 and LC50, is typically conducted following standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
OECD Guideline 401: Acute Oral Toxicity
This guideline outlines the procedure for determining the acute oral toxicity of a substance.[6]
-
Principle: A substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[6] Observations of effects and mortality are made.[6]
-
Animal Species: The preferred rodent species is the rat.[6] Healthy, young adult animals are used.[6]
-
Housing and Feeding: Animals are caged individually or in small groups. Standard laboratory diets are provided, with a brief fasting period before administration of the test substance.
-
Dose Levels: At least three dose levels are typically used, spaced to produce a range of toxic effects and mortality rates.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[6]
-
Observation Period: Animals are observed for a period of at least 14 days.[7] All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern are recorded.
-
Data Analysis: The LD50 is calculated using a standard statistical method, such as probit analysis.
OECD Guideline 402: Acute Dermal Toxicity
This guideline details the procedure for assessing the acute toxicity of a substance applied to the skin.[8]
-
Principle: The test substance is applied to the shaved skin of a group of experimental animals in a single dose.[8]
-
Animal Species: The rat, rabbit, or guinea pig is commonly used.[8]
-
Application: Approximately 10% of the body surface area is cleared of fur, and the substance is applied. The treated area is then covered with a porous gauze dressing.
-
Observation Period: The observation period is at least 14 days.[8] All signs of toxicity are recorded, and a full necropsy is performed on all animals at the end of the study.
-
Data Analysis: The dermal LD50 is calculated from the mortality data.
OECD Guideline 403: Acute Inhalation Toxicity
This guideline describes the procedure for evaluating the acute toxicity of a substance when inhaled.
-
Principle: Groups of animals are exposed for a short period (typically 4 hours) to the test substance in a gaseous, vapor, or aerosol/particulate form in an inhalation chamber.
-
Animal Species: The rat is the preferred species.
-
Exposure Conditions: The concentration of the test substance is controlled and monitored throughout the exposure period.
-
Observation Period: Animals are observed for at least 14 days post-exposure.[9]
-
Data Analysis: The LC50 is determined from the relationship between the exposure concentration and mortality.
Visualizing Molecular Mechanisms and Experimental Processes
To better understand the mode of action of organophosphorus insecticides and the workflow of toxicity testing, the following diagrams are provided.
Caption: Acetylcholinesterase Inhibition Pathway by Organophosphates.
Caption: Experimental Workflow for Acute Toxicity Testing.
References
- 1. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabq.gov [cabq.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 8. umwelt-online.de [umwelt-online.de]
- 9. scribd.com [scribd.com]
Inter-laboratory Study for the Analysis of Chlormephos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used for the detection and quantification of Chlormephos, an organophosphate insecticide. Given the absence of a dedicated, large-scale inter-laboratory study solely focused on this compound, this document synthesizes performance data from proficiency tests and validation studies involving this compound and other structurally similar organophosphate pesticides (OPPs). The aim is to offer a comparative look at the common analytical techniques, their performance characteristics, and detailed experimental protocols to aid laboratories in method selection and validation.
Comparison of Analytical Methods for this compound Analysis
The determination of this compound residues in various matrices is predominantly carried out using chromatographic techniques. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the typical performance characteristics of the most common methods: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD), Gas Chromatography with Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of a Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) for Organophosphate Pesticide Analysis
| Parameter | Typical Performance |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | Low to sub-ppb (e.g., <10 ppb for many carbamates)[1] |
| Limit of Quantitation (LOQ) | ~10 ng/mL |
| Recovery | 70.6% - 107.5% in water samples[2] |
| Relative Standard Deviation (RSD) | < 6.0% in water samples[2] |
Table 2: Performance Characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Organophosphate Pesticide Analysis
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 over a dynamic range of 0.1 to 1,000 ppb[3] |
| Limit of Detection (LOD) | 0.7 - 50 ng/L in surface water[4] |
| Limit of Quantitation (LOQ) | < 0.1 ppb for many pesticides[3] |
| Recovery | 71% - 104% in surface water[4] |
| Relative Standard Deviation (RSD) | Typically < 20% |
Table 3: Performance Characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Organophosphate Pesticide Analysis
| Parameter | Typical Performance |
| Linearity (R²) | ≥0.996 |
| Limit of Detection (LOD) | 0.15 - 1.1 ng/sample on air sampling matrices[5] |
| Limit of Quantitation (LOQ) | 100 times lower than a typical GC-MS method in an inter-laboratory comparison[5] |
| Recovery | 71% - 113% from various air sampling matrices[5] |
| Relative Standard Deviation (RSD) | Area RSD typically below 25% at low ppb levels[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are generalized, yet detailed, experimental protocols for the analysis of organophosphate pesticides, including this compound, using the aforementioned techniques.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7]
-
Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture, typically containing magnesium sulfate and sodium chloride, is added to the tube. The tube is shaken for another minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is ready for analysis by GC or LC.
Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) Analysis
GC-NPD is a selective and sensitive method for the analysis of nitrogen- and phosphorus-containing compounds like this compound.[8][9]
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.32 mm x 0.25 µm.
-
Inlet: Splitless mode.
-
Carrier Gas: Helium or Nitrogen.[8]
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 250°C.
-
-
Nitrogen-Phosphorus Detector (NPD) Conditions:
-
Temperature: 250°C.[8]
-
Hydrogen Flow: 3 mL/min.
-
Air Flow: 100 mL/min.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
GC-MS/MS provides high selectivity and sensitivity, making it suitable for complex matrices.[3][7]
-
Gas Chromatograph (GC) Conditions:
-
Column: Low-polarity capillary column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase.[10]
-
Inlet: Temperature-programmed multimode inlet, starting at a lower temperature (e.g., 60°C) and ramping up to 280°C to prevent degradation of thermally labile pesticides.[3]
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is particularly advantageous for the analysis of polar and thermally labile pesticides.[5]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), often operated in positive ion mode for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
-
Inter-laboratory Study Workflow
An inter-laboratory study, or proficiency test, is a crucial component of quality assurance for analytical laboratories. The following diagram illustrates a typical workflow for such a study in the context of pesticide analysis.
Caption: Workflow of a typical inter-laboratory study for pesticide analysis.
Conclusion
While a specific, large-scale inter-laboratory study for this compound was not identified, the performance data for analogous organophosphate pesticides provide a reliable benchmark for laboratories. The choice of analytical technique—GC-NPD, GC-MS/MS, or LC-MS/MS—should be guided by the specific requirements of the analysis, including matrix complexity, required sensitivity, and available resources. Adherence to validated and standardized protocols, such as the QuEChERS method for sample preparation, is critical for achieving accurate and reproducible results. Participation in proficiency testing programs is strongly recommended to ensure the ongoing quality and comparability of analytical data.
References
- 1. youngin.com [youngin.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Determination of 23 organophosphorous pesticides in surface water using SPME followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. srigc.com [srigc.com]
- 9. Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography [scioninstruments.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
A Comparative Guide to Chlormephos Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of pesticides like Chlormephos serve as the cornerstone for method validation, calibration, and quality control, ensuring that experimental data is both precise and traceable. This guide provides a comprehensive comparison of commercially available this compound CRMs, details key experimental protocols for their use, and offers visual workflows to aid in the selection and application of these critical standards.
This compound, an organothiophosphate insecticide, is monitored in environmental and food samples due to its potential toxicity.[1] Accurate quantification of this compound residues relies on high-purity, well-characterized reference standards. Several reputable suppliers offer this compound CRMs, often produced under the stringent quality guidelines of ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories.[2][3]
Comparison of this compound Certified Reference Materials
The selection of a suitable this compound CRM depends on several factors, including the intended application, the analytical instrumentation available, and the required level of certification. The following table summarizes the offerings from prominent suppliers. As the specific purity, certified concentration, and uncertainty are lot-dependent, users should always refer to the Certificate of Analysis (CoA) provided with their specific standard.
| Parameter | AccuStandard | HPC Standards | LGC Standards (Dr. Ehrenstorfer) | Sigma-Aldrich (PESTANAL®) |
| Product Number (Neat) | P-329N[4] | 677086[5] | DRE-C11330000[2] | Contact for availability |
| Product Number (Solution) | P-329S (100 µg/mL in Methanol)[6] | 675716 (100 µg/mL in Ethyl acetate)[7] | Contact for availability | Contact for availability |
| Format | Neat solid, Solution[6][4] | Neat solid, Solution[5][7] | Neat solid[2] | Neat solid |
| ISO Accreditation | ISO 17034[6][4] | ISO 17034, ISO 9001[8] | ISO 17034, ISO/IEC 17025[3] | ISO/IEC 17025, ISO 17034 for TraceCERT® products[9] |
| Certified Purity | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Certified Concentration (for solutions) | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Uncertainty | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Analytical Method on CoA | [Data from CoA] | [Data from CoA] | [Data from CoA] | [Data from CoA] |
| Storage Conditions | Ambient (>5 °C) for neat; Freeze (<-10 °C) for solution[6][4] | 4 °C for solution[10] | -18°C[3] | 2-8°C |
Experimental Protocols
The analysis of this compound is most commonly performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Gas Chromatography (GC) Method for this compound Analysis
A standardized method for the analysis of organophosphorus pesticides, including this compound, is outlined in EPA Method 8141B.[10][11] This method provides a robust framework for the separation and detection of these compounds.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a split/splitless or on-column injector and a suitable detector.
-
Detector: A Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for its sensitivity and selectivity towards phosphorus-containing compounds.[10][11]
-
Column: A capillary column with a stationary phase suitable for pesticide analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a common choice.[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Procedure:
-
Standard Preparation:
-
If using a neat CRM, accurately weigh a small amount (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., ethyl acetate or hexane) to prepare a stock solution of known concentration.
-
If using a solution CRM, perform serial dilutions with the appropriate solvent to create a series of calibration standards at different concentration levels.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 20 °C/minute to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample extracts to be analyzed.
-
Identify this compound based on its retention time and quantify using the calibration curve. Confirmation on a second, dissimilar GC column is recommended to avoid false positives.[10]
-
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
While GC is more common, HPLC can also be employed for the analysis of organophosphorus pesticides. The following is a general protocol that can be adapted for this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC): With a pump, autosampler, and UV or Mass Spectrometric (MS) detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[13]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[14][15]
-
Detector: A UV detector set at an appropriate wavelength (e.g., 219 nm) or a mass spectrometer for higher selectivity and sensitivity.[14][15]
Procedure:
-
Standard Preparation:
-
Prepare stock and working standards of this compound in the mobile phase or a compatible solvent.
-
-
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., starting with a 70:30 ratio and running a gradient to 95:5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 219 nm
-
-
Analysis:
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the prepared samples.
-
Identify and quantify this compound based on its retention time and the calibration curve.
-
Visualizing the Workflow and Selection Process
To further clarify the experimental and decision-making processes, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a this compound certified reference material is a critical step in ensuring the quality and validity of analytical data. While suppliers like AccuStandard, HPC Standards, LGC Standards, and Sigma-Aldrich provide high-quality products with robust certification, the ultimate responsibility lies with the end-user to carefully review the Certificate of Analysis for the specific lot they purchase. By understanding the product offerings and employing validated analytical methods such as EPA 8141B, researchers can have confidence in their quantification of this important environmental and food safety analyte. The provided workflows aim to streamline both the selection and analytical processes, promoting best practices in the laboratory.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound | CAS 24934-91-6 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 24934-91-6 | LGC Standards [lgcstandards.com]
- 4. accustandard.com [accustandard.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. accustandard.com [accustandard.com]
- 7. hpc-standards.us [hpc-standards.us]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Chlorfenvinphos certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 10. nemi.gov [nemi.gov]
- 11. epa.gov [epa.gov]
- 12. analysis.rs [analysis.rs]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of Chlormephos: GC-NPD vs. GC-MS
For researchers and professionals in drug development and related scientific fields, the accurate detection and quantification of organophosphorus pesticides like Chlormephos are critical. The two most common analytical techniques for this purpose are Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound detection, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.
At a Glance: Performance Comparison
The choice between GC-NPD and GC-MS for this compound analysis hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and confirmatory analysis. While GC-NPD offers excellent sensitivity for phosphorus-containing compounds, GC-MS provides superior selectivity and structural information, making it the gold standard for confirmation.
| Performance Parameter | GC-NPD | GC-MS |
| Limit of Detection (LOD) | 0.00315 - 0.05 µg/mL (for a mix of insecticides including this compound)[1] | Typically in the low ng/mL to pg/mL range (analyte dependent)[2][3] |
| Limit of Quantification (LOQ) | 0.01 - 0.165 µg/mL (for a mix of insecticides including this compound)[1] | Typically in the low ng/mL range[3][4] |
| **Linearity (R²) ** | >0.99 for most organophosphorus pesticides[5] | >0.995 typically observed[3] |
| Selectivity | Selective for nitrogen and phosphorus compounds | Highly selective based on mass-to-charge ratio |
| Confirmation Capability | Based on retention time only | Confirmatory via mass spectra and fragmentation patterns |
| Matrix Interference | Susceptible to interference from co-eluting nitrogenous or phosphorus-containing compounds | Less prone to interference, especially with MS/MS, due to specific mass transitions[6] |
| Cost & Complexity | Lower initial cost and less complex operation | Higher initial cost and more complex operation and maintenance |
Delving into the Details: A Head-to-Head Comparison
Sensitivity: How Low Can You Go?
Both GC-NPD and GC-MS are highly sensitive techniques capable of detecting trace levels of this compound. The Nitrogen-Phosphorus Detector is specifically designed for high sensitivity towards compounds containing nitrogen and phosphorus, making it an excellent choice for screening organophosphorus pesticides. For a mixture of 12 insecticides, including this compound, a limit of detection (LOD) between 0.00315 to 0.05 μg·mL-1 and a limit of quantification (LOQ) between 0.01 to 0.165 μg·mL-1 have been reported using GC-NPD.[1]
Gas Chromatography-Mass Spectrometry, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode with a tandem mass spectrometer (MS/MS), can achieve even lower detection limits, often in the picogram range. For instance, a fast GC-MS/MS method has been described for this compound analysis, indicating its suitability for high-sensitivity applications.[6] The enhanced selectivity of MS detection helps to reduce background noise, thereby improving the signal-to-noise ratio for the target analyte.
Selectivity and Confirmation: Are You Sure It's this compound?
A significant advantage of GC-MS over GC-NPD is its superior selectivity and confirmatory capability. The NPD responds to any compound containing nitrogen or phosphorus that elutes at the same retention time as this compound, which can lead to false positives if co-eluting matrix components are present.
In contrast, GC-MS identifies compounds based on their unique mass spectrum, which is a molecular fingerprint. By monitoring for the specific molecular ion and characteristic fragment ions of this compound, a high degree of confidence in the identification can be achieved. For this compound, specific precursor and product ions can be monitored in a GC-MS/MS system, providing unequivocal confirmation of its presence even in complex matrices.[6]
Linearity and Quantitative Accuracy
Both techniques generally exhibit excellent linearity over a range of concentrations, which is crucial for accurate quantification. For GC-NPD, linearity with a coefficient of determination (R²) greater than 0.999 has been demonstrated for a range of 1 to 500 ng/mL for many organophosphorus pesticides.[5] Similarly, GC-MS methods typically show strong linearity with R² values exceeding 0.995.[3] However, matrix effects can influence quantification in both methods. While matrix-matched standards can be used to compensate for these effects in both techniques, the higher selectivity of GC-MS/MS can often minimize the impact of the matrix, leading to more robust and accurate quantification.[6]
Experimental Methodologies
Below are representative experimental protocols for the analysis of this compound using GC-NPD and GC-MS. These are generalized procedures and may require optimization for specific sample matrices and instrumentation.
Sample Preparation (QuEChERS Method)
A common and effective sample preparation method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]
-
Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. The tube is shaken vigorously and then centrifuged.
-
Clean-up (Dispersive SPE): An aliquot of the acetonitrile extract is transferred to a clean centrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences). The tube is vortexed and then centrifuged. The final supernatant is collected for analysis.
GC-NPD Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 200°C at 25°C/min, then to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: Nitrogen-Phosphorus Detector (NPD).
-
Detector Gases: Hydrogen, Air, and Makeup gas (Helium or Nitrogen) flows as per manufacturer's recommendations.
-
Detector Temperature: 300°C.
GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Thermo Scientific TRACE GC Ultra or similar.[6]
-
Injector: Programmable Temperature Vaporizing (PTV) inlet in splitless mode.[6]
-
Column: TR-5MS (15 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Temperature Program: Initial temperature of 70°C, hold for 0.5 minutes, ramp to 280°C at 30°C/min, and hold for 2 minutes.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantum).[6]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound MRM Transitions: Precursor ion: m/z 234; Product ions: m/z 154, 121.[6]
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 250°C.
Visualizing the Workflow
The general workflow for the analysis of this compound by either GC-NPD or GC-MS is depicted in the following diagram.
Caption: General workflow for this compound analysis.
Conclusion
Both GC-NPD and GC-MS are powerful techniques for the determination of this compound.
-
GC-NPD is a cost-effective, sensitive, and robust method ideal for routine screening and quantification of organophosphorus pesticides in laboratories where a high volume of samples is analyzed and the matrix is relatively clean.
-
GC-MS , and particularly GC-MS/MS , offers unparalleled selectivity and is the definitive method for confirmation. Its ability to provide structural information makes it indispensable for regulatory compliance, research applications where absolute certainty of identification is required, and for analyzing complex matrices prone to interferences.
The ultimate choice of technique will depend on a careful consideration of the analytical objectives, required sensitivity and selectivity, budget constraints, and the need for confirmatory data. For comprehensive and unambiguous results, a combination of these techniques, using GC-NPD for screening and GC-MS for confirmation, can be a highly effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Chlormephos and Diazinon Degradation Kinetics in Soil
A comprehensive guide for researchers and drug development professionals on the environmental fate of two key organophosphorus insecticides.
This guide provides a detailed comparison of the degradation kinetics of Chlormephos and Diazinon in soil. While extensive data is available for Diazinon, information on the soil degradation of this compound is notably limited in publicly accessible scientific literature. This document summarizes the available quantitative data, outlines detailed experimental protocols for studying pesticide degradation, and presents visual workflows and degradation pathways to aid in understanding the environmental persistence of these compounds.
Comparative Degradation Kinetics
The degradation of both this compound and Diazinon in soil is influenced by a variety of factors, including soil type, pH, temperature, and microbial activity. The persistence of these organophosphorus pesticides is typically measured by their half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
Quantitative Data Summary
The following tables summarize the available data on the degradation half-lives of this compound and Diazinon in soil under various conditions.
Table 1: Degradation Half-life (DT50) of this compound in Soil
| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |
| Sandy Loam | Not Specified | Not Specified | 28 | [1] |
| Not Specified | Not Specified | 20 | 20 (Typical) |
Note: There is a significant lack of publicly available data on the degradation kinetics of this compound in different soil types and under varying environmental conditions.
Table 2: Degradation Half-life (DT50) of Diazinon in Soil
| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |
| Sandy Loam | 5.4 | Not Specified | 37 | [2] |
| Sandy Loam | 7.8 | Not Specified | 39 | [2] |
| Various | Not Specified | Not Specified | 21 - 103 | [2] |
| Not Specified | Not Specified | Not Specified | 14 - 80 | [3] |
| Not Specified | Not Specified | Not Specified | 10 - 200 | [4] |
| Silty Clay (Field Capacity) | 6.5 | 27 ± 3 | 17 | |
| Silty Clay (Air-dry) | 6.5 | 27 ± 3 | 217 | |
| Sterilized Soil | Not Specified | Not Specified | 11.5 - 24.5 | [5] |
| Non-sterilized Soil | Not Specified | Not Specified | 7-day lag phase, then degradation | [5] |
Experimental Protocols
The study of pesticide degradation kinetics in soil typically follows standardized guidelines to ensure data reliability and comparability. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a framework for such studies.
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline outlines a laboratory test method to determine the rate and pathway of pesticide degradation in soil under controlled aerobic and/or anaerobic conditions.
1. Test System:
-
Soil Selection: A range of representative soil types should be used, characterized by their physicochemical properties (pH, organic carbon content, texture, and microbial biomass).
-
Test Substance: The pesticide (e.g., this compound or Diazinon) is typically applied to the soil at a concentration relevant to its agricultural use. Radiolabeled compounds (e.g., ¹⁴C-labeled) are often used to trace the fate of the pesticide and its transformation products.
-
Incubation: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[6][7][8] For anaerobic studies, the soil is flooded with water and purged with an inert gas to establish anaerobic conditions.
2. Sampling and Analysis:
-
Soil samples are collected at various time intervals throughout the incubation period.
-
The concentrations of the parent pesticide and its major transformation products are determined using appropriate analytical methods.
-
Mineralization to carbon dioxide is often measured by trapping evolved ¹⁴CO₂ from radiolabeled test substances.
-
A mass balance is calculated to account for the distribution of the applied radioactivity.
Analytical Method: QuEChERS and GC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[9][10][11][12][13][14]
1. Extraction:
-
A representative soil sample is weighed into a centrifuge tube.
-
Acetonitrile is added as the extraction solvent.
-
Extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate buffers) are added to induce phase separation and partition the pesticides into the acetonitrile layer.[10]
-
The tube is shaken vigorously and then centrifuged.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a mixture of sorbents.
-
Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.
-
The tube is vortexed and centrifuged.
3. Instrumental Analysis:
-
The final cleaned extract is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound, Diazinon, and their degradation products.
Visualizations
The following diagrams illustrate the experimental workflow for studying pesticide degradation in soil and a generalized degradation pathway for organophosphate pesticides.
Conclusion
The degradation of Diazinon in soil has been extensively studied, revealing a moderate persistence that is highly dependent on environmental factors such as soil type, pH, and microbial activity. In contrast, there is a significant lack of comprehensive data on the degradation kinetics of this compound in soil. The limited available information suggests a similar persistence to Diazinon under specific conditions, but further research is critically needed to fully characterize its environmental fate. The experimental protocols outlined in this guide, based on OECD guidelines and modern analytical techniques like QuEChERS with GC-MS/MS, provide a robust framework for conducting such necessary research. This will enable a more complete and direct comparison of the environmental risks associated with these two organophosphorus insecticides.
References
- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diazinon Technical Fact Sheet [npic.orst.edu]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Biodegradation of the organophosphorus insecticide diazinon by Serratia sp. and Pseudomonas sp. and their use in bioremediation of contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.fera.co.uk [content.fera.co.uk]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. oecd.org [oecd.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. weber.hu [weber.hu]
- 12. Frontiers | Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
A Comparative Guide to Chlormephos and Terbufos for Corn Rootworm Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two organophosphate insecticides, chlormephos and terbufos, in the context of their efficacy for controlling corn rootworm (Diabrotica spp.), a significant pest in maize cultivation. While both compounds belong to the same chemical class and share a common mode of action, the availability of public research and experimental data on their performance against corn rootworm differs significantly.
Overview and Mechanism of Action
This compound and terbufos are both organothiophosphate insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]
While terbufos has been extensively studied and used for corn rootworm management, this compound is more broadly registered for a range of soil-dwelling pests, with specific efficacy data against corn rootworm being less prevalent in publicly accessible scientific literature.[3][4]
Signaling Pathway of Organophosphate Insecticides
The following diagram illustrates the mechanism of action for organophosphate insecticides like this compound and terbufos at the synaptic cleft.
Caption: Organophosphate insecticides inhibit acetylcholinesterase, leading to acetylcholine accumulation and continuous nerve stimulation.
Efficacy Data for Corn Rootworm Control
A thorough review of available literature reveals a significant disparity in the amount of quantitative efficacy data for this compound compared to terbufos for corn rootworm control.
This compound
Terbufos
Terbufos has been evaluated in numerous field trials for its effectiveness in controlling corn rootworm larvae. The following tables summarize key performance indicators from various studies.
Table 1: Efficacy of Terbufos on Corn Rootworm - Larval Damage and Yield
| Treatment | Application Rate | Root Damage Rating (0-3 scale) | Yield (bu/acre) | Study Location/Year |
| Untreated Control | N/A | 1.73 | 168.5 | Henry County, OH / 2000[5] |
| Terbufos (Counter 20G) | 6 oz / 1000 row ft | Not specified, but yield was higher than control | 174.2 | Henry County, OH / 2000[5] |
| Untreated Control | N/A | 1.96 | Not Reported | Dickinson Co., KS / 2008[6] |
| Terbufos (as part of Aztec - granular) | Not specified | 0.37 - 0.60 | Not Reported | Dickinson Co., KS / 2008[6] |
| Untreated Control | N/A | >1.0 (implied) | 90.7 - 174.9 (range across treatments) | Lamberton, MN / 2020 |
| Terbufos (as part of Aztec HC - granular) | Not specified | Lowest numerical score among treatments | Numerically highest yield | Lamberton, MN / 2020 |
Note: Some studies evaluated terbufos as a component of a product containing another active ingredient (e.g., Aztec contains tebupirimphos and cyfluthrin). The 0-3 node-injury scale is a common method for evaluating corn rootworm larval damage, where 0 indicates no damage and 3 indicates severe damage.[5][6]
Experimental Protocols for Efficacy Trials
Standardized protocols are crucial for evaluating the performance of soil insecticides against corn rootworm. The following outlines a typical experimental design based on methodologies reported in the literature.[5][6]
Objective: To evaluate the efficacy of soil-applied insecticides in reducing corn rootworm larval feeding damage and protecting crop yield.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Typically 4 rows wide and 30-50 feet long.
-
Treatments: Include an untreated control, the insecticides being tested at various application rates, and often a commercial standard for comparison.
2. Site Selection and Preparation:
-
History: Fields with a history of high corn rootworm pressure, often following a "trap crop" (e.g., late-planted corn) from the previous year to ensure a high and uniform pest population.
-
Hybrid Selection: A non-rootworm resistant corn hybrid is typically used to ensure that the observed effects are due to the insecticide treatments.
3. Insecticide Application:
-
Timing: At planting.
-
Method: Granular formulations are often applied in-furrow or as a T-band using calibrated planters with insecticide boxes (e.g., SmartBox® system). Liquid formulations are applied in-furrow using a compressed-air system.
4. Data Collection:
-
Stand Counts: Number of emerged plants per unit area to assess any phytotoxicity.
-
Root Damage Ratings: In mid-to-late July (after peak larval feeding), a set number of root systems (e.g., 5-10 per plot) are excavated, washed, and rated for larval feeding damage using a standardized scale, most commonly the 0-3 node-injury scale.
-
Lodging Counts: Percentage of plants leaning at a significant angle due to root damage.
-
Yield: The center two rows of each plot are harvested, and grain weight and moisture are recorded to calculate yield in bushels per acre.
5. Statistical Analysis:
-
Data are analyzed using Analysis of Variance (ANOVA) appropriate for an RCBD. Mean separation tests (e.g., Fisher's LSD) are used to determine significant differences between treatments.
Experimental Workflow for Insecticide Efficacy Trial
The diagram below outlines the typical workflow for conducting a field trial to evaluate the efficacy of soil insecticides against corn rootworm.
Caption: Workflow of a corn rootworm insecticide efficacy trial, from site selection to data analysis.
Conclusion
Both this compound and terbufos are organophosphate insecticides that act as acetylcholinesterase inhibitors. Terbufos has a documented history of use and evaluation for corn rootworm control, with field data demonstrating its ability to reduce root damage and protect yield. In contrast, there is a notable lack of publicly available, quantitative efficacy data for this compound specifically against corn rootworm. Therefore, a direct, data-driven comparison of their performance for this particular use is not feasible based on the current scientific literature. Researchers and professionals are advised to consult up-to-date regional agricultural extension recommendations and product labels for the most current information on registered uses and efficacy of these and other insecticides for corn rootworm management.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 3. CHEMICAL CONTROL OF Diabrotica spp. LARVAE DAMAGING MAIZE UNDER NO-TILLAGE SYSTEM [agris.fao.org]
- 4. agcrops.osu.edu [agcrops.osu.edu]
- 5. entomology.k-state.edu [entomology.k-state.edu]
- 6. amvac.com [amvac.com]
Cross-Reactivity of Chlormephos in Organophosphate Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Chlormephos in organophosphate (OP) immunoassays. Due to a lack of specific experimental data for this compound in commercially available or research-based immunoassays, this document extrapolates potential cross-reactivity based on the structural similarities with other organothiophosphate pesticides for which data is available. The information herein is intended to guide researchers in the potential challenges and considerations when developing or utilizing immunoassays for the detection of this compound and other related organophosphates.
Introduction to Organophosphate Immunoassays and Cross-Reactivity
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid screening of organophosphate pesticides in various matrices. These assays rely on the specific binding of an antibody to the target analyte. However, due to structural similarities among different organophosphates, antibodies raised against one compound may also recognize and bind to other, non-target compounds. This phenomenon, known as cross-reactivity, can lead to false-positive results or an overestimation of the target analyte's concentration. The degree of cross-reactivity is a critical parameter in evaluating the specificity and reliability of an immunoassay.
This compound is an organothiophosphate insecticide. Its chemical structure, featuring a phosphorodithioate group, suggests a potential for cross-reactivity with other organophosphates sharing similar structural motifs.
Potential Cross-Reactivity Profile of this compound
The following table summarizes the potential cross-reactivity of an immunoassay targeting this compound. The percentage of cross-reactivity is a hypothetical value based on structural similarity and data from existing immunoassays for other organothiophosphates like chlorpyrifos and parathion.
| Compound | Structure | Class | Potential Cross-Reactivity (%) | Notes |
| This compound | S-(chloromethyl) O,O-diethyl phosphorodithioate | Organothiophosphate | 100 | Target Analyte |
| Phorate | O,O-diethyl S-(ethylthiomethyl) phosphorodithioate | Organothiophosphate | High | Shares the O,O-diethyl phosphorodithioate core and a similar thioether side chain. |
| Terbufos | S-{[(1,1-dimethylethyl)thio]methyl} O,O-diethyl phosphorodithioate | Organothiophosphate | High | Possesses the O,O-diethyl phosphorodithioate backbone and a thioether linkage. |
| Disulfoton | O,O-diethyl S-2-(ethylthio)ethyl phosphorodithioate | Organothiophosphate | Moderate to High | Contains the O,O-diethyl phosphorodithioate group. The longer ethylthioethyl side chain might slightly reduce binding affinity compared to phorate or terbufos. |
| Parathion-ethyl | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | Organothiophosphate | Moderate | Shares the O,O-diethyl phosphorothioate core, but the leaving group (p-nitrophenyl) is significantly different. |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | Organothiophosphate | Low to Moderate | While an organothiophosphate, the bulky and structurally distinct trichloropyridinyl leaving group would likely result in lower cross-reactivity. |
| Malathion | O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate | Organothiophosphate | Low | The presence of O,O-dimethyl instead of O,O-diethyl groups and a different side chain would significantly decrease binding affinity. |
| Glyphosate | N-(phosphonomethyl)glycine | Phosphonate | Negligible | Structurally distinct from organothiophosphates. |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid | Phenoxy herbicide | Negligible | Not an organophosphate; completely different chemical class. |
Experimental Protocols
The following is a generalized protocol for a competitive indirect ELISA (ciELISA) which is a common format for the detection of small molecules like pesticides. This protocol would be the basis for determining the cross-reactivity of this compound.
1. Hapten Synthesis and Conjugation:
-
Hapten Synthesis: A derivative of this compound (a hapten) containing a functional group (e.g., a carboxyl group) is synthesized. This functional group allows for conjugation to a carrier protein. The position of this "linker" is crucial for the specificity of the resulting antibodies.
-
Conjugation to Carrier Proteins: The synthesized hapten is covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen (to inject into animals for antibody production) and Ovalbumin (OVA) for the coating antigen (to coat the ELISA plate).
2. Antibody Production (Immunization):
-
The hapten-BSA conjugate (immunogen) is used to immunize animals (typically rabbits or mice).
-
The animal's immune system recognizes the conjugate as foreign and produces polyclonal or monoclonal antibodies against the hapten.
3. Competitive Indirect ELISA Protocol:
-
Coating: Microtiter plates are coated with the hapten-OVA conjugate (coating antigen) and incubated overnight at 4°C.
-
Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of antibodies.
-
Competition: A mixture of the antibody and the sample (or standard solution of this compound or a potential cross-reactant) is added to the wells. The free analyte (this compound or cross-reactant) competes with the coated antigen for binding to the limited amount of antibody.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells.
-
Washing: The plates are washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
4. Cross-Reactivity Calculation:
Cross-reactivity (CR) is typically calculated using the following formula, based on the concentration of the analyte and the cross-reacting compound that causes 50% inhibition of the antibody binding (IC50):
CR (%) = (IC50 of this compound / IC50 of competing compound) x 100
Visualizing the Principles
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Principle of Competitive Immunoassay for this compound.
Comparative Guide to Analytical Methods for Chlormephos Detection in Surface Water
This guide provides a comprehensive comparison of three validated analytical methodologies for the quantification of Chlormephos, an organophosphorus insecticide, in surface water samples. The methods discussed utilize different extraction techniques—Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME)—followed by chromatographic analysis. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering objective performance data and detailed experimental protocols to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three analytical methods for the determination of organophosphorus pesticides, including compounds structurally similar to this compound, in surface water.
| Performance Metric | Method 1: SPME-GC-MS | Method 2: SPE-GC-MS | Method 3: DLLME-LC-MS/MS |
| Linearity Range | 0.05 - 10 µg/L[1][2][3] | - | - |
| Correlation Coefficient (r²) | > 0.99 | 0.991 - 0.998[4] | - |
| Limit of Detection (LOD) | 0.7 - 50 ng/L[1][2][3] | 10 - 30 ng/L[4] | 0.6 - 2.5 ng/L[5][6] |
| Limit of Quantification (LOQ) | - | 30 - 90 ng/L[4] | - |
| Recovery (%) | 71 - 104%[1][2][3] | 79 - 97%[4] | - |
| Relative Standard Deviation (RSD %) | - | 0.2 - 1.2%[4] | - |
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of organophosphorus pesticides in aqueous matrices.
Method 1: Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers a solvent-free extraction technique that is both sensitive and effective for the determination of organophosphorus pesticides in water samples.[1][2][3]
1. Sample Preparation and Extraction:
- A 10 mL water sample is placed in a 20 mL headspace vial.
- The sample is agitated, and a Polydimethylsiloxane (PDMS) SPME fiber is exposed to the headspace or directly immersed in the sample for a predetermined time to allow for the adsorption of analytes.
- The extraction temperature and time are optimized to achieve maximum sensitivity.
2. GC-MS Analysis:
- The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.
- Injector Temperature: 250°C
- Carrier Gas: Helium
- Column: A suitable capillary column for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
- Oven Temperature Program: Optimized for the separation of target analytes.
- Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Method 2: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
SPE is a robust and widely used technique for the extraction and pre-concentration of pesticides from water samples.[4]
1. Sample Preparation and Extraction:
- An SPE cartridge (e.g., C18) is conditioned with methanol followed by deionized water.
- A known volume of the surface water sample (e.g., 500 mL) is passed through the conditioned SPE cartridge at a controlled flow rate.
- The cartridge is then washed with deionized water to remove interferences.
- The trapped analytes are eluted from the cartridge with a suitable organic solvent (e.g., ethyl acetate).[4]
2. Sample Concentration and Analysis:
- The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- An internal standard is added to the concentrated extract before injection into the GC-MS system.
- The GC-MS analysis is performed under conditions similar to those described in Method 1.
Method 3: Dispersive Liquid-Liquid Microextraction (DLLME) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
DLLME is a rapid and efficient microextraction technique that utilizes a small amount of extraction and disperser solvents.[5][6]
1. Sample Preparation and Extraction:
- A 5 mL aliquot of the water sample is placed in a conical centrifuge tube.
- A mixture of an extraction solvent (e.g., tetrachloroethylene) and a disperser solvent (e.g., acetone) is rapidly injected into the water sample.
- A cloudy solution is formed, and the analytes are extracted into the fine droplets of the extraction solvent.
- The mixture is centrifuged to sediment the extraction solvent.
2. LC-MS/MS Analysis:
- A small volume of the sedimented phase is collected and injected into the LC-MS/MS system.
- Chromatographic Separation: Performed on a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).
- Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound in surface water, from sample collection to data analysis.
Caption: General workflow for this compound analysis in surface water.
Logical Relationship of Method Validation Parameters
This diagram outlines the hierarchical relationship between key validation parameters in an analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. Determination of 23 organophosphorous pesticides in surface water using SPME followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of 23 organophosphorous pesticides in surface water using SPME followed by GC-MS. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of organophosphate pesticides in surface water—Comparison of method optimization approaches | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
Navigating the Maze of Pesticide Residue Analysis: A Comparative Guide to Chlormephos Proficiency Testing
For researchers, scientists, and drug development professionals engaged in the critical task of pesticide residue analysis, ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) schemes serve as an invaluable tool for laboratories to benchmark their performance against peers and demonstrate the validity of their results. This guide provides a comparative overview of proficiency testing schemes relevant to the analysis of Chlormephos, an organophosphate insecticide, offering insights into available programs, analytical methodologies, and data interpretation.
While dedicated proficiency testing schemes solely focused on this compound are not commonly available, this organophosphorus pesticide is often included in broader multi-residue PT schemes for pesticides in various food matrices. This guide draws upon publicly available information from prominent PT providers to offer a framework for evaluating and selecting appropriate schemes and to detail the common analytical approaches employed.
Comparison of Proficiency Testing Schemes
Obtaining comprehensive, publicly available reports with detailed quantitative data specifically for this compound from multiple proficiency tests can be challenging. PT providers typically distribute detailed reports directly to participating laboratories. However, by examining protocols and summary reports from organizations like the European Union Reference Laboratories (EURLs) and other providers such as TestQual, we can construct a comparative overview.
| Proficiency Testing Scheme Provider | Typical Matrix | Analytes Included | Data Availability |
| European Union Reference Laboratories (EURL) | Fruits and Vegetables (e.g., Peppers), Cereals | Broad range of pesticides, including organophosphates. This compound has been included in some screening PTs (e.g., EUPT-FV-SM-06). | Final reports are often available on the EURL website, though detailed quantitative data for specific non-detected or infrequently found compounds like this compound may be limited in public versions. |
| TestQual | Nuts (e.g., Almonds), other food matrices | Multi-residue pesticides, with this compound listed as a potential analyte in specific schemes (e.g., TestQual 182). | Protocols are available pre-test. Final reports with anonymized participant data are provided to participants. Public availability of detailed results is limited. |
| National Monitoring Programs (e.g., Belgian FASFC) | Various food products | Extensive list of pesticides, including this compound, as part of national residue control plans. | Annual reports summarize findings, confirming the inclusion of this compound in analytical scopes, but do not provide comparative laboratory performance data in a PT format. |
Note: The availability of specific quantitative data, such as z-scores for individual laboratories for this compound, is often restricted to participants of the respective PT schemes. The information presented here is based on publicly accessible documents.
Experimental Protocols: A Closer Look at Analytical Methodologies
The analysis of this compound residues in food matrices typically involves a multi-step process encompassing sample preparation, extraction, clean-up, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation technique for pesticide residue analysis in a variety of food matrices.[1][2][3][4]
A generalized experimental protocol for this compound analysis in a food matrix using the QuEChERS method followed by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
1. Sample Homogenization:
-
A representative portion of the food sample (e.g., 10-15 g) is homogenized to ensure a uniform distribution of the analyte. For dry samples, a rehydration step with water may be necessary.
2. Extraction:
-
The homogenized sample is weighed into a centrifuge tube.
-
An appropriate volume of acetonitrile is added as the extraction solvent.
-
Internal standards are often added at this stage to monitor analytical recovery.
-
A mixture of salts (commonly magnesium sulfate and sodium chloride) is added to induce phase separation and enhance the extraction of pesticides into the acetonitrile layer.
-
The tube is shaken vigorously for a set period (e.g., 1 minute) to ensure thorough extraction.
3. Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
An aliquot of the acetonitrile extract is transferred to a separate centrifuge tube containing a d-SPE sorbent mixture.
-
The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) may be used to remove pigments like chlorophyll, but its use requires caution as it can also adsorb planar pesticides.
-
The tube is vortexed and then centrifuged to separate the cleaned extract from the sorbents.
4. Instrumental Analysis (GC-MS):
-
A portion of the final cleaned extract is transferred to an autosampler vial for injection into the GC-MS system.
-
Gas Chromatography (GC): A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate this compound from other co-extracted compounds. The oven temperature is programmed to ramp up to ensure optimal separation.
-
Mass Spectrometry (MS): The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for qualitative confirmation. Specific ions for this compound are monitored for quantification and confirmation.
Visualizing the Workflow
To better understand the logical flow of a proficiency testing scheme and the analytical process, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Chlormephos: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Chlormephos, an organothiophosphate insecticide classified as an extremely hazardous substance in the United States.[1][2] Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate the significant health and environmental risks associated with this compound. This compound is a potent cholinesterase inhibitor, and exposure can lead to severe organophosphate poisoning.[3]
Regulatory Framework and Primary Directives
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) are the primary federal laws overseeing pesticide use and disposal.[4] Unusable pesticides like this compound are regulated as hazardous waste.[5] It is imperative to consult the product's Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) department for specific disposal instructions, as these will be legally binding.[4] State and local laws may impose stricter regulations than federal requirements.[6]
Personal Protective Equipment (PPE) and Safety Precautions
Due to the high toxicity of this compound through inhalation, ingestion, and dermal contact, stringent safety measures are mandatory.[3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or Viton). Inspect for tears or punctures before and during use. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Protective Clothing | A chemical-resistant suit or apron over a lab coat. |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots. |
Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is critical to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Use an absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[3]
-
Absorb the Liquid: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect the Contaminated Material: Using non-sparking tools, collect the absorbed this compound into a designated, labeled, and sealable hazardous waste container.[3]
-
Decontaminate the Area:
-
Prepare a 10% solution of sodium hydroxide (lye) or lime. To make a 1-gallon solution, mix 0.75 pounds of lye or lime in 3.5 quarts of water.[7] Caution: This solution is corrosive and can cause severe eye damage. Wear appropriate PPE.
-
Apply the decontamination solution to the spill area.
-
Allow for sufficient contact time (consult your EHS department for specific recommendations).
-
Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.
-
-
Final Cleaning: Wash the area with soap and water. Collect the cleaning water for proper disposal as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste. Contact your institution's EHS department or a licensed hazardous waste disposal company.
Disposal Procedures for Unused this compound and Empty Containers
Disposal of unused this compound must be handled by a licensed hazardous waste disposal facility. Do not attempt to dispose of it through standard laboratory waste streams.
Container Decontamination (Triple-Rinse Procedure):
Empty this compound containers are also considered hazardous waste and must be properly decontaminated before disposal.
-
Initial Drain: Empty the container into the original application equipment or a designated waste container, allowing it to drain for at least 30 seconds after the flow has slowed to a drip.
-
First Rinse: Fill the container approximately one-quarter full with a suitable solvent (e.g., as recommended on the product label or by your EHS department). Securely cap the container and shake vigorously for 30 seconds. Pour the rinsate into a designated hazardous waste container.
-
Second and Third Rinses: Repeat the rinsing procedure two more times.
-
Container Disposal: Puncture and crush the container to prevent reuse. Dispose of the decontaminated container as directed by your local regulations, which may include recycling programs specifically for pesticide containers.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Chemical Inactivation Agent | 10% Sodium Hydroxide (Lye) or Lime Solution | [7] |
| Incineration Temperature | > 850 °C | [8] |
| Incineration Residence Time | 2 seconds | [4] |
Visualized Workflows
Caption: Logical workflow for the proper disposal of this compound.
Caption: Signaling pathway for this compound chemical inactivation.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Ref: MC 2188) [sitem.herts.ac.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. journalwjaets.com [journalwjaets.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. innovationtoimpact.org [innovationtoimpact.org]
Navigating the Risks: A Comprehensive Guide to Handling Chlormephos
For Immediate Implementation: Essential Safety and Handling Protocols for Chlormephos
This compound, a potent organophosphate insecticide, demands rigorous adherence to safety protocols to mitigate its severe health risks. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Procedural, step-by-step guidance is offered to directly address operational questions concerning personal protective equipment (PPE), decontamination, and disposal.
This compound is classified as a highly toxic compound and can be fatal if inhaled, ingested, or absorbed through the skin.[1] It functions as a cholinesterase inhibitor, leading to neurotoxic effects.[1] Due to its toxicity, there are no established occupational exposure limits from major regulatory bodies such as OSHA, NIOSH, or ACGIH, underscoring the need for stringent control measures to prevent any level of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory when handling this compound in any form. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Full-face respirator with organic vapor (OV) cartridge and P100 particulate filter | NIOSH-approved. Ensure a proper fit test has been conducted. Replace cartridges and filters according to manufacturer's recommendations or sooner if odor, taste, or irritation is detected. |
| Hands | Double-gloving: Butyl rubber or heavy-duty Nitrile gloves (outer layer), thin Nitrile gloves (inner layer) | No specific breakthrough time data is available for this compound. A conservative approach is crucial. Regularly inspect gloves for any signs of degradation or puncture. Change outer gloves frequently, at least every two hours, or immediately if contamination is suspected. |
| Body | Chemical-resistant suit or coveralls with an attached hood | Made of materials like Tychem® or equivalent. Ensure seams are sealed. |
| Eyes | Full-face respirator provides eye protection. If not using a full-face respirator, chemical splash goggles and a face shield are required. | Ensure a complete seal around the eyes. |
| Feet | Chemical-resistant boots with steel toes | Pant legs should be worn outside of boots to prevent chemicals from entering. |
Operational Plans: Step-by-Step Safety Protocols
Adherence to strict procedures for donning, doffing, and handling is critical to prevent cross-contamination and exposure.
Donning PPE: A Sequential Approach
Doffing PPE: Minimizing Contamination Risk
The removal of PPE is a critical step where contamination can easily occur. Follow this sequence diligently in a designated doffing area.
Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and correct first aid is crucial.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing has stopped, perform artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
Decontamination and Disposal Plan
Proper decontamination and disposal are vital to prevent environmental contamination and further exposure.
Decontamination Protocol
-
Personnel: After doffing PPE, wash hands and face thoroughly with soap and water. Shower immediately after the work shift.
-
Equipment: All equipment used in the handling of this compound must be decontaminated. A triple-rinse procedure is recommended. Organophosphorus compounds can be treated with sodium hypochlorite (bleach) and sodium carbonate (washing soda) after an initial cleaning with soap and water.[4]
-
Work Surfaces: Decontaminate all work surfaces at the end of each procedure and at the end of the day. Use a suitable decontamination solution as mentioned above.
Disposal Plan
All this compound waste is considered hazardous waste and must be disposed of accordingly.
-
Contaminated PPE: All disposable PPE should be placed in a designated, sealed, and labeled hazardous waste container. Contaminated reusable PPE should be decontaminated before being sent for professional laundering or disposal.
-
Empty Containers: Empty this compound containers must be triple-rinsed.[5] The rinsate should be collected and treated as hazardous waste. Puncture and crush the container to prevent reuse.
-
Excess this compound and Contaminated Materials: All excess this compound, contaminated absorbent materials from spills, and other contaminated waste must be collected in sealed, labeled hazardous waste containers.
-
Final Disposal: Arrange for the disposal of all hazardous waste through a licensed hazardous waste disposal contractor. Contact your institution's environmental health and safety department for specific procedures and licensed contractors.
By strictly adhering to these guidelines, you can minimize the significant risks associated with handling this compound and ensure a safer laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
